Nile blue chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O.ClH/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;/h5-12,21H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXOKQKTZJXHHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3625-57-8 (sulfate), 53340-16-2 (perchlorate) | |
| Record name | Nile Blue | |
| Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID40883834 | |
| Record name | 5-Amino-9-(diethylamino)benzo(a)phenoxazin-7-ium chloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green, blue, steel gray, or black powder; [Acros Organics MSDS] | |
| Record name | Nile Blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
2381-85-3 | |
| Record name | Nile Blue | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nile Blue chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146184 | |
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| Record name | Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Amino-9-(diethylamino)benzo(a)phenoxazin-7-ium chloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-9-(diethylamino)benzo[a]phenoxazin-7-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.439 | |
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| Record name | NILE BLUE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E58RL8T2X3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Principles of Nile Blue Chloride Staining: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nile blue chloride, a synthetic oxazine (B8389632) dye, is a versatile and widely used stain in histology and cytology, primarily for the visualization and differentiation of intracellular lipids.[1][2] Its enduring utility in research, particularly in fields related to metabolic diseases and drug delivery systems, stems from its ability to distinguish between different lipid classes based on their chemical nature.[2][3] This technical guide delves into the core principles of this compound staining, providing detailed experimental protocols and quantitative data to empower researchers in their application of this valuable histochemical tool.
The Fundamental Staining Mechanism
Nile blue is a basic oxazine dye that imparts a blue color to cell nuclei and can be used with both live and fixed cells.[2] The core principle of its lipid-staining capability lies in its two active components: the blue oxazine form and the red oxazone form (Nile Red).[3][4] The oxazone is formed when Nile blue is boiled with dilute sulfuric acid, where an amino group is substituted by oxygen.[4]
These two components have different lipid affinities:
-
Nile Blue (Oxazine - Blue): This is the basic form of the dye. It is water-soluble and stains acidic cellular components, such as nuclei and acidic lipids (e.g., phospholipids (B1166683) and free fatty acids), blue.[2][3]
-
Nile Red (Oxazone - Red): This lysochrome is lipophilic and preferentially dissolves in neutral lipids (e.g., triglycerides and cholesteryl esters), staining them red or pink.[2][4]
Therefore, a Nile blue staining solution can simultaneously differentiate between acidic and neutral lipids within a cell or tissue sample.[2]
The staining process is a physicochemical interaction. The cationic Nile blue molecule electrostatically interacts with anionic components like nucleic acids and acidic lipids. In contrast, the non-ionic, lipophilic Nile Red partitions into the hydrophobic environment of neutral lipid droplets.
It is also a fluorescent dye, and its fluorescence properties are dependent on the local microenvironment.[5] This solvatochromic behavior, particularly of its derivative Nile Red, means the emission wavelength can shift based on the polarity of the solvent or the lipid environment it is in.[5]
Quantitative Data
For reproducible and accurate staining, understanding the physicochemical properties of this compound is crucial.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₀ClN₃O | [1] |
| Molecular Weight | 353.85 g/mol | [1] |
| C.I. Number | 51180 | [4] |
| Absorption Maximum (λmax) | 635-645 nm | [4] |
| Solubility | Water, Ethanol | [4] |
| Fluorescence Excitation | ~625 nm | [5] |
Experimental Protocols
General Histological Staining for Lipid Differentiation
This protocol is adapted for the general differentiation of neutral and acidic lipids in fixed tissue sections.
Materials:
-
Nile blue sulfate (B86663) solution (1% aqueous)
-
1% Acetic acid for differentiation
-
Formalin-fixed frozen or paraffin (B1166041) sections
-
Glycerol (B35011) or aqueous mounting medium
Procedure:
-
Fixation: Fix tissue in 10% neutral buffered formalin.
-
Sectioning: Prepare frozen or paraffin-embedded sections.
-
Hydration: Bring paraffin sections to water.
-
Staining: Immerse slides in a 1% aqueous solution of Nile blue sulfate for 20 minutes.[2]
-
Rinsing: Briefly rinse with distilled water.
-
Differentiation: Dip the slides in 1% acetic acid for 10-20 minutes, or until the desired color differentiation is achieved.[2] This step helps to remove excess blue staining from non-acidic components.
-
Washing: Wash thoroughly in running tap water for 1-2 hours.[2]
-
Mounting: Mount in glycerol or an aqueous mounting medium.
Expected Results:
-
Nuclei: Blue to dark blue
-
Acidic Lipids (e.g., phospholipids, free fatty acids): Blue[2]
-
Neutral Lipids (e.g., triglycerides): Pink to red[2]
Staining of Lipids in Cryosectioned Tissues for Fluorescence Microscopy
This protocol is optimized for visualizing lipids in unfixed cryosections using fluorescence microscopy.
Materials:
-
Nile Blue stock solution (in distilled water)
-
Nile Red stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
VectaShield mounting medium with DAPI
Procedure:
-
Cryosectioning: Section unfixed tissues at an appropriate temperature (e.g., -15°C for heart, -30°C for adipose tissue).[5]
-
Air-Drying: Air-dry the sections for a maximum of 15 minutes at room temperature.[5] Extended drying can damage lipid morphology.
-
Fixation: Fix the tissues with 4% PFA in PBS for 10-15 minutes.[5] Crucially, avoid lipid-extracting fixatives like ethanol, methanol, or acetone.
-
Washing: Wash the sections with PBS.
-
Staining: Stain with a solution of 5 µM Nile Blue and 300 nM Nile Red in PBS for 10 minutes.[5]
-
Washing: Wash the sections with PBS.
-
Mounting: Mount with VectaShield containing DAPI.[5]
Expected Fluorescent Signal:
-
Nile Blue (unsaturated free fatty acids): Far-red channel (excited at ~625 nm)[5]
-
Nile Red (triglycerides, cholesterol): Orange-red channels (excited at 488 nm or 565 nm)[5]
-
DAPI (nuclei): Blue channel
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the core principles and workflows associated with this compound staining.
Caption: Differential staining of cellular lipids by Nile blue components.
Caption: Workflow for general histological lipid staining.
Caption: Workflow for fluorescent lipid staining in cryosections.
References
Nile blue chloride mechanism of action in cells
An In-depth Technical Guide on the Core Mechanism of Action of Nile Blue Chloride in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound, also known as Nile Blue A, is a synthetic, fluorescent, and photostable organic dye belonging to the benzophenoxazine family.[1][2][3] It is widely utilized in histology and cell biology as a stain for various cellular components, including nuclei, lipids, and lysosomes.[4][5][6] The molecule exists as a cationic species and is often used as a chloride or sulfate (B86663) salt.[2] Its planar, conjugated ring system allows it to intercalate into or bind to hydrophobic environments such as lipid membranes.[2] Beyond its traditional use as a histological stain, this compound and its derivatives have emerged as potent photosensitizers for photodynamic therapy (PDT), fluorescent probes for cellular imaging, and agents for targeting specific organelles like mitochondria.[4][7] Its versatility stems from its photophysical properties, including a high fluorescence quantum yield, resistance to photobleaching, and sensitivity to the local microenvironment's polarity and pH.[1][2]
Subcellular Localization and Uptake
The efficacy and mechanism of action of this compound are intrinsically linked to its accumulation and localization within specific subcellular compartments. The primary sites of accumulation are lysosomes and mitochondria, with the localization being concentration-dependent.
Lysosomal Accumulation
At lower concentrations (typically in the nanomolar range), Nile Blue exhibits a punctate fluorescence pattern, primarily in the perinuclear region, which is characteristic of lysosomal localization.[8] This sequestration within lysosomes is thought to occur via an "ion-trapping" mechanism.[8] As a weakly basic amine, the uncharged form of Nile Blue can diffuse across cellular and lysosomal membranes. The acidic environment of the lysosome (pH 4.5-5.0) leads to the protonation of the dye, rendering it charged and unable to diffuse back across the membrane, thus trapping it within the organelle. Evidence supporting lysosomal localization includes:
-
Co-localization with lysosomal marker enzymes like acid phosphatase.[8]
-
Reduction in dye uptake and enhanced efflux upon treatment with agents that disrupt the lysosomal pH gradient.[8]
-
The uptake process is partially dependent on cellular energy, as inhibitors of oxidative phosphorylation can inhibit it.[8]
Mitochondrial Targeting
At higher concentrations (micromolar range), fluorescence from Nile Blue can also be observed in mitochondria and other cellular membranes.[8] More recent research has focused on developing cationic derivatives of Nile Blue that specifically target mitochondria.[7][9] These probes carry a permanent positive charge, which facilitates their accumulation within the mitochondria, driven by the negative mitochondrial membrane potential.[7][10] This targeted accumulation is crucial for its role in photodynamic therapy and for studying mitochondrial dynamics. Cationic Nile Blue probes have shown excellent mitochondrial permeability and specificity, with minimal background fluorescence from the cytoplasm.[7][9]
Mechanism of Action in Photodynamic Therapy (PDT)
Nile Blue and its derivatives are effective photosensitizers in PDT, a non-invasive therapeutic strategy for cancer. The core mechanism of NB-mediated PDT involves the generation of reactive oxygen species (ROS) upon light activation, which in turn induces cellular apoptosis.
Generation of Reactive Oxygen Species (ROS)
The fundamental principle of PDT involves a photosensitizer, light, and molecular oxygen.[11] When Nile Blue, accumulated within the cell, is irradiated with light of a suitable wavelength (typically in the red light spectrum, ~600-650 nm), it absorbs a photon and transitions to an excited singlet state.[11][12] It can then undergo intersystem crossing to a longer-lived triplet state.[11] This triplet-state photosensitizer can then react with molecular oxygen via two pathways:
-
Type I Reaction: Involves electron transfer to produce radical ions, which can further react to form ROS.
-
Type II Reaction: Involves energy transfer to ground-state molecular oxygen to generate highly reactive singlet oxygen (¹O₂).[11]
These ROS are highly cytotoxic and can damage cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death.[13]
Induction of Apoptosis
The primary mode of cell death induced by Nile Blue-mediated PDT is apoptosis.[12] Key events in this apoptotic cascade include:
-
Mitochondrial Membrane Depolarization: A critical event is the loss of mitochondrial membrane potential.[12]
-
Cytochrome c Release: The disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors like cytochrome c from the intermembrane space into the cytosol.[7]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including procaspase-3, which are the executioners of apoptosis.[13]
-
DNA Damage: Nile Blue has a high binding affinity for DNA, which is a significant target in cancer cells. Photo-induced electron transfer can lead to DNA damage.[12][14]
-
PARP Cleavage: Activated caspases cleave poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[13]
-
Morphological Changes: Cells undergoing apoptosis exhibit characteristic morphological changes, such as the formation of apoptotic bodies.[12]
The p38 mitogen-activated protein kinase (MAPK) signaling pathway has also been implicated in the apoptotic cascade induced by photosensitizers.[13]
This compound as a Fluorescent Probe
Beyond its therapeutic applications, Nile Blue is a versatile fluorescent probe for imaging various cellular components and processes.
-
Lipid Staining: It is used for the histological staining of lipids, differentiating between neutral lipids (triglycerides, cholesteryl esters), which stain pink/red, and acidic lipids (fatty acids, phospholipids), which stain blue.[4][5]
-
Nucleic Acid Staining: Nile Blue imparts a blue color to cell nuclei and can be used for staining nucleic acids in techniques like DNA electrophoresis without the need for UV trans-illumination.[4][15]
-
pH Sensing: The fluorescence of Nile Blue is sensitive to pH, making it a useful indicator for tracking pH changes in cellular compartments like lysosomes and the extracellular fluid of cancer cells.[1][16][17] Its fluorescence intensity is known to increase in acidic environments.[18]
-
Solvatochromism: Nile Blue exhibits solvatochromism, meaning its fluorescence emission spectrum is dependent on the polarity of the solvent.[2][5] This property allows it to probe the lipophilicity of its microenvironment within living cells. For instance, its fluorescence maximum is around 680 nm in the more "octanol-like" environment inside cells, compared to a red-shifted emission of ~700 nm in an aqueous "PBS-like" environment.[7][10]
Quantitative Data
The following tables summarize key quantitative data related to the cellular effects of this compound and its derivatives.
| Cell Line | Compound | IC50 Value | Light Dose | Incubation Time | Reference |
| HL-60 (Human Myeloid Leukemia) | Nile Blue | 12.5 µM | 0.84 J/cm² | 24 h | [12] |
| HeLa | CNB-PTX | 543 nM | N/A | 48 h | [7] |
| HeLa | NR-PTX | 145 nM | N/A | 48 h | [7] |
Table 1: Cytotoxicity of Nile Blue and its derivatives.
| Cell Line | Compound | Concentration | Parameter Measured | Observation | Reference |
| HL-60 | Nile Blue | 12.5 µM | Apoptosis | Induction of apoptosis | [12] |
| HL-60 | Nile Blue | 12.5 µM | Mitochondrial Membrane Potential | Depolarization | [12] |
| HL-60 | Nile Blue | 12.5 µM | ROS Production | Increased | [12] |
| Normal Human Fibroblasts | Nile Blue A | 0.1 µg/mL | Colony Formation | >95% reduction (dark toxicity) | [19] |
Table 2: Cellular effects of Nile Blue.
Experimental Protocols
Cell Culture and Viability Assay (HL-60 Cells)
-
Cell Culture: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ humidified atmosphere.
-
Nile Blue Preparation: A stock solution of Nile Blue is prepared in DMSO and diluted to the desired concentrations in the culture medium.
-
Photodynamic Treatment: Cells are incubated with various concentrations of Nile Blue for a specified period (e.g., 24 hours). Subsequently, they are exposed to a light source (e.g., a diode laser at a specific wavelength and fluence).
-
Viability Assessment: Cell viability is determined using flow cytometry based on cell volume analysis, as colorimetric assays can be affected by the absorption spectrum of Nile Blue.[12]
Apoptosis and Cell Cycle Analysis
-
Apoptosis Detection: Apoptosis is quantified using an Annexin V-FITC Apoptosis Detection Kit. Cells are washed with PBS and resuspended in binding buffer, followed by staining with Annexin V-FITC and propidium (B1200493) iodide (PI). The samples are then analyzed by flow cytometry.[12]
-
Cell Cycle Analysis: Cells are fixed in cold 70% ethanol (B145695) and then stained with PI in the presence of RNase. The DNA content is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (subG1, G1, S, G2/M).[12]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
JC-1 Staining: The mitochondrial membrane potential is measured using the JC-1 fluorescent probe. Cells are incubated with JC-1, which selectively accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is determined by flow cytometry or fluorescence microscopy.[12]
Detection of Intracellular ROS
-
H2DCFDA Staining: Intracellular ROS levels are measured using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) probe. H₂DCFDA is a non-fluorescent compound that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) by intracellular ROS. Cells are incubated with H₂DCFDA, and the fluorescence intensity is measured by flow cytometry.[12]
Subcellular Localization using Fluorescence Microscopy
-
Cell Preparation: Cells are seeded on glass coverslips and allowed to adhere.
-
Dye Incubation: Cells are incubated with Nile Blue at the desired concentration and for the specified duration. For co-localization studies, specific organelle trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) are used.
-
Imaging: Live or fixed cells are imaged using a fluorescence microscope or a confocal laser scanning microscope with appropriate excitation and emission filters for Nile Blue and the organelle trackers.[7][8]
Signaling Pathways and Experimental Workflows
Nile Blue-Mediated Photodynamic Therapy Leading to Apoptosis
Caption: Signaling pathway of Nile Blue-mediated photodynamic therapy inducing apoptosis.
Experimental Workflow for Assessing NB-PDT Efficacy
Caption: Experimental workflow for evaluating the efficacy of Nile Blue-mediated PDT.
Subcellular Localization of Nile Blue
Caption: Mechanisms of Nile Blue accumulation in lysosomes and mitochondria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. grokipedia.com [grokipedia.com]
- 3. dawnscientific.com [dawnscientific.com]
- 4. Nile blue - Wikipedia [en.wikipedia.org]
- 5. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 6. chemicalworlds.com [chemicalworlds.com]
- 7. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal localization and mechanism of uptake of Nile blue photosensitizers in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-function relationships of Nile blue (EtNBS) derivatives as antimicrobial photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antileukemic potential of Nile blue-mediated photodynamic therapy on HL60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methylene blue-mediated photodynamic therapy enhances apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nile Blue A chloride | AAT Bioquest [aatbio.com]
- 16. This compound | CAS#:2381-85-3 | Chemsrc [chemsrc.com]
- 17. A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Extreme dark cytotoxicity of Nile Blue A in normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nile Blue Chloride Staining in Histology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nile blue chloride is a versatile and historically significant phenoxazine (B87303) dye utilized in histology and cell biology for the differential staining of various cellular components, most notably lipids. This guide provides a comprehensive overview of the principles, applications, and methodologies associated with this compound staining. It details the dye's mechanism of action, its utility in distinguishing between neutral and acidic lipids, and its application in fluorescence microscopy. Detailed experimental protocols for staining cryosections and fixed cells are provided, along with a summary of key quantitative parameters. Furthermore, this guide explores the role of Nile blue staining in the investigation of lipid metabolism and its associated pathologies, offering insights for researchers in cellular biology and drug development.
Introduction
Nile blue, also known as Nile blue A, is a synthetic, water-soluble, and fluorescent dye that has been a valuable tool in biological staining for over a century.[1] Its utility lies in its ability to impart distinct colors to different cellular components based on their chemical nature. In histological applications, Nile blue is primarily recognized for its capacity to differentiate between various lipid types and to stain cell nuclei.[2] This technical guide will focus on the chloride salt of Nile blue, detailing its staining properties and providing practical guidance for its use in a research setting.
Mechanism of Staining
This compound is a cationic dye that functions as a vital stain, meaning it can be used on both living and fixed cells.[2] Its staining mechanism is based on the principle of lysochromism, where the dye dissolves in the substance it stains, and also on electrostatic interactions. The versatility of Nile blue staining stems from its two key components in aqueous solution: the blue oxazine (B8389632) salt and the red oxazone, which is formed by the hydrolysis of the oxazine.[3]
-
Acidic Components (Blue): The blue cationic oxazine form of the dye has an affinity for acidic cellular components. It binds to negatively charged structures such as phospholipids (B1166683), free fatty acids, and nucleic acids (in the cell nucleus), staining them blue.[4][]
-
Neutral Lipids (Pink/Red): The red oxazone is a lysochrome, meaning it is a colored substance that is soluble in lipids. It preferentially dissolves in neutral lipids, such as triglycerides and cholesteryl esters, imparting a pink or red color to these structures.[4][]
This differential staining allows for the simultaneous visualization and distinction of different lipid classes within the same sample.
Applications in Histology and Cell Biology
This compound is a powerful tool for a variety of applications in biological research:
-
Lipid Histochemistry: Its primary application is the histochemical detection and differentiation of lipids in tissue sections and cultured cells.[6] This is particularly valuable in studies of lipid storage and metabolism.
-
Fluorescence Microscopy: Nile blue is a fluorescent dye, and its fluorescence is sensitive to the polarity of its microenvironment.[1][7] When localized in lipid-rich environments, it exhibits a characteristic yellow-gold fluorescence.[7][8] This property is exploited for the sensitive detection of lipid droplets in both normal and pathological conditions, such as lipid storage disorders and mitochondrial myopathies.[7]
-
Staining of Cell Nuclei: The blue oxazine component of the stain effectively colors cell nuclei, providing a useful counterstain for visualizing cellular morphology.[2]
-
Detection of Polyhydroxybutyrate (B1163853) Granules: In microbiology, Nile blue can be used to stain for the presence of polyhydroxybutyrate granules, which are intracellular carbon and energy storage compounds in various microorganisms.[9]
Quantitative Data
The following tables summarize key quantitative parameters for the use of this compound in histological staining.
Table 1: Spectral Properties of Nile Blue
| Property | Wavelength/Value | Solvent/Condition | Reference |
| Excitation Maximum | ~631-633 nm | 50% Ethanol | [10][11] |
| Emission Maximum | ~660-672 nm | Methanol, Water | [10][12] |
| Fluorescence in Lipids | Yellow-gold emission | Lipid droplets | [7][8] |
Table 2: Recommended Staining Parameters
| Parameter | Value | Application | Reference |
| Staining Concentration | 0.05% - 1% (w/v) | General histology | [3][13] |
| Staining Concentration (Fluorescence) | 5 µM | Cryosections | [2] |
| Incubation Time | 5 - 30 minutes | General histology | [3][14] |
| Differentiation | 1% Acetic Acid | To enhance color contrast | [3] |
Experimental Protocols
The following are detailed protocols for staining with this compound. It is crucial to optimize these protocols for specific cell types and experimental conditions.
Staining of Lipids in Cryosections
This protocol is adapted for the fluorescent detection of lipids in unfixed cryosectioned tissues.[2]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in distilled water)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (optional, for post-fixation)
-
Anti-fade mounting medium
-
Gelatin-coated microscope slides
Procedure:
-
Sectioning: Cut frozen tissue sections at 5-10 µm using a cryostat and mount them on gelatin-coated slides.
-
Drying: Air dry the sections for a maximum of 15 minutes at room temperature.
-
Fixation (Optional): For improved morphological preservation, fix the sections with 4% PFA in PBS for 10-15 minutes. Crucially, avoid fixatives containing ethanol, methanol, or acetone (B3395972) as they will extract lipids.
-
Washing: Wash the sections three times with PBS.
-
Staining: Prepare a working solution of 5 µM Nile Blue in PBS. Cover the sections with the staining solution and incubate for 10 minutes at room temperature.
-
Washing: Wash the sections three times with PBS.
-
Mounting: Mount the coverslip using an anti-fade mounting medium.
-
Visualization: Image the sections using a fluorescence microscope. Excite at ~625 nm and detect the far-red emission for Nile Blue fluorescence in lipids.[2]
Staining of Neutral and Acidic Lipids in Fixed Sections (Brightfield)
This protocol is a classic method for differentiating neutral and acidic lipids using brightfield microscopy.[3]
Materials:
-
1% this compound aqueous solution
-
1% Acetic Acid
-
Aqueous mounting medium (e.g., Glycerol gelatin)
-
Formalin-fixed frozen sections
Procedure:
-
Sectioning: Cut formalin-fixed frozen sections and mount them on microscope slides.
-
Staining: Immerse the slides in a 1% aqueous solution of Nile blue for 5 minutes.
-
Differentiation: Transfer the slides to a 1% acetic acid solution for 30 seconds to 2 minutes, or until the desired color differentiation is achieved. This step helps to sharpen the contrast between the blue and red staining.
-
Washing: Wash the sections thoroughly in distilled water.
-
Mounting: Mount the coverslip using an aqueous mounting medium.
-
Visualization: Observe under a brightfield microscope. Neutral lipids will appear pink to red, while acidic lipids and nuclei will be stained blue.
Visualization of Workflows and Pathways
Experimental Workflow for Fluorescent Staining of Lipids in Cryosections
Caption: Workflow for fluorescent lipid staining in cryosections.
Logical Relationship of Nile Blue Staining Components
Caption: Differential staining mechanism of Nile blue.
Application in Lipid Metabolism and Disease Research
Nile blue staining is a valuable technique for investigating disorders of lipid metabolism and for assessing the effects of therapeutic interventions on lipid accumulation. By enabling the visualization and semi-quantification of lipid droplets, researchers can gain insights into cellular processes such as:
-
Steatosis: The abnormal accumulation of lipids within cells, a hallmark of conditions like non-alcoholic fatty liver disease (NAFLD). Nile blue can be used to visualize the extent of lipid accumulation in hepatocytes.
-
Lipid Storage Myopathies: A group of genetic disorders characterized by the excessive buildup of lipids in muscle tissue. Nile blue staining of muscle biopsies can aid in the diagnosis of these conditions by revealing the presence of abnormal lipid droplets.[7]
-
Atherosclerosis: The buildup of fats, cholesterol, and other substances in and on the artery walls. Nile blue can be used to identify lipid-laden foam cells in atherosclerotic plaques.
-
Drug-Induced Phospholipidosis: A condition where certain drugs lead to the accumulation of phospholipids within cells. The blue staining component of Nile blue can be indicative of this process.
While Nile blue staining provides a visual representation of the downstream effects of metabolic pathways, its results can be correlated with the activity of specific signaling pathways involved in lipid metabolism. For instance, increased lipid droplet formation visualized by Nile blue could be linked to the upregulation of pathways involved in fatty acid synthesis and triglyceride formation, or the downregulation of pathways involved in lipolysis and fatty acid oxidation. Further investigation using molecular techniques is often required to elucidate the specific signaling events responsible for the observed staining patterns.
Conclusion
This compound remains a cornerstone of histological staining, offering a simple, cost-effective, and informative method for the study of cellular lipids. Its ability to differentiate between lipid classes and its utility in both brightfield and fluorescence microscopy make it a versatile tool for researchers across various disciplines. From fundamental cell biology to the study of metabolic diseases and the development of new therapeutics, this compound continues to provide valuable insights into the complex world of cellular lipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Application of nile blue and nile red, two fluorescent probes, for detection of lipid droplets in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid droplet quantification based on iterative image processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spectrum [Nile Blue] | AAT Bioquest [aatbio.com]
- 12. Evidence for Dual Site Binding of Nile Blue A toward DNA: Spectroscopic, Thermodynamic, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. scispace.com [scispace.com]
An In-depth Technical Guide to Nile Blue Chloride: Fluorescence Spectrum and Properties
For Researchers, Scientists, and Drug Development Professionals
Nile Blue chloride (also known as Nile Blue A) is a highly fluorescent and photostable cationic dye belonging to the benzophenoxazine class.[1][2][3] Its distinct photophysical properties, including a strong fluorescence emission in the red region of the spectrum and sensitivity to the local environment, make it a valuable tool in various biological and chemical research applications.[4][5] This technical guide provides a comprehensive overview of the fluorescence spectrum, key properties, and experimental considerations for utilizing this compound.
Core Photophysical and Chemical Properties
This compound is characterized by its excellent solubility in aqueous media and ethanol, facilitating its application in biological staining and microscopy.[1][6] It is a synthetic, man-made dye derived from coal tar.[7] The molecule's structure features a diethylamino group, which acts as an electron donor, contributing to its charge transfer characteristics that are influenced by solvent polarity.[5] This solvatochromism is a key feature, with the dye appearing blue in more polar environments.[5]
| Property | Value | Solvent/Conditions | Reference |
| Molar Mass | 353.845 g/mol | N/A | [8] |
| Excitation Maximum (λex) | 627.5 nm - 638 nm | Ethanol, Water | [9][10][11] |
| Emission Maximum (λem) | 660 nm - 678 nm | Ethanol, Water | [6][12][13] |
| Molar Extinction Coefficient (ε) | ~76,800 cm⁻¹/M | Ethanol (at 627.5 nm) | [9] |
| Quantum Yield (ΦF) | 0.27 | Ethanol | [9][14] |
| 0.01 | Water | [15] | |
| Fluorescence Lifetime (τ) | 1.42 ns | Ethanol | [8] |
| Solubility | Soluble | Water, Ethanol | [1][7] |
Fluorescence Spectrum and Environmental Sensitivity
This compound exhibits a strong absorption and emission in the far-red region of the visible spectrum. Typically, its excitation maximum is around 631-634 nm, with an emission peak at approximately 660 nm.[10][12] However, these values are subject to change based on the solvent environment due to the dye's solvatochromic properties.[5] For instance, in ethanol, the absorption maximum is noted at 627.5 nm.[9]
The fluorescence quantum yield of this compound is significantly higher in nonpolar solvents.[8] In ethanol, the quantum yield is a robust 0.27, whereas in water, it drops to 0.01.[9][15] This sensitivity to environmental polarity makes it an effective probe for lipid membranes and other nonpolar microenvironments within cells.[8]
Experimental Protocols and Considerations
General Fluorescence Measurement
A standardized protocol for measuring the fluorescence of this compound involves careful sample preparation and instrument calibration.
Instrumentation:
-
Spectrofluorometer: A calibrated instrument such as a Spex FluoroMax or similar is required.[9]
-
Cuvettes: Use 1 cm pathlength quartz cells for accurate measurements.[9]
Sample Preparation:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO or ethanol.[16]
-
Working Solution: Dilute the stock solution in the desired experimental buffer or solvent to the final working concentration (e.g., 10⁻⁶ M).[4]
-
Absorbance Check: Ensure the absorbance of the sample at the excitation wavelength is less than 0.1 to prevent the inner-filter effect.[9]
Data Acquisition:
-
Excitation: Excite the sample at its absorption maximum in the specific solvent (e.g., ~634 nm).[16]
-
Emission Scan: Record the emission spectrum across a range that covers the expected emission peak (e.g., 640 nm to 750 nm).[16]
-
Corrections: Apply corrections for instrument-dependent wavelength sensitivity and subtract dark counts for an accurate emission spectrum.[9]
Staining of Poly-β-hydroxybutyrate (PHB) Granules
Nile Blue is utilized to visualize PHB granules in cells, which fluoresce brightly when stained.[8]
-
Staining Solution: Prepare a staining solution of Nile Blue A in ethanol.
-
Application: Apply the staining solution to a smear of cells on a microscope slide.
-
Incubation: Allow the stain to incubate with the cells.
-
Visualization: Observe the stained cells using an epifluorescence microscope with an excitation wavelength of approximately 450 nm. The PHB granules will exhibit a strong orange fluorescence.[8]
Applications in Research and Drug Development
The unique properties of this compound lend it to a variety of applications:
-
Histology: It is used as a stain for live or fixed cells, imparting a blue color to the cell nuclei.[8] It can also differentiate between neutral lipids (staining pink) and acidic lipids (staining blue).[8]
-
Fluorescence Microscopy: Its ability to stain lipid membranes makes it a valuable tool for visualizing cellular structures.[8]
-
pH Sensing: this compound can be used to construct ratiometric pH-sensitive probes, which are valuable for monitoring the pH of the extracellular fluid in environments such as tumors.[1][2]
-
Photodynamic Therapy: Derivatives of Nile Blue are being explored as potential photosensitizers in photodynamic therapy for malignant tumors due to their ability to aggregate in tumor cells.[8]
-
Nucleic Acid Binding: Studies have shown that Nile Blue A can bind to DNA, indicating its potential for applications involving nucleic acid detection.[15]
References
- 1. This compound | CAS#:2381-85-3 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nile Blue hydrochloride | C20H20ClN3O | CID 16938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of Fluorescent Staining Capacity of Two New Nile Blue Analogues [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. dawnscientific.com [dawnscientific.com]
- 8. Nile blue - Wikipedia [en.wikipedia.org]
- 9. Nile Blue [omlc.org]
- 10. Absorption [Nile Blue] | AAT Bioquest [aatbio.com]
- 11. 氯化尼罗兰 Dye content 85 % | Sigma-Aldrich [sigmaaldrich.com]
- 12. Spectrum [Nile Blue] | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. PhotochemCAD | Nile Blue [photochemcad.com]
- 15. Evidence for Dual Site Binding of Nile Blue A toward DNA: Spectroscopic, Thermodynamic, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Photostability of Nile Blue Chloride
For Researchers, Scientists, and Drug Development Professionals
Nile Blue chloride, a cationic phenoxazine (B87303) dye, is a widely utilized fluorescent probe in various scientific disciplines, including cell biology, pharmacology, and environmental science. Its utility stems from its strong fluorescence in the red region of the spectrum, sensitivity to environmental polarity, and notably, its robust photostability. This technical guide provides a comprehensive overview of the photostability of this compound, detailing its photochemical properties, degradation pathways, and the factors influencing its stability. The information is intended to assist researchers in optimizing its use in demanding applications such as fluorescence microscopy, single-molecule imaging, and as a photosensitizer in photodynamic therapy.
Photophysical Properties of this compound
This compound exhibits strong absorption and emission in the long-wavelength visible region, a desirable characteristic for minimizing autofluorescence from biological samples. Its photophysical properties are highly dependent on the solvent environment.
Table 1: Photophysical Properties of Nile Blue A in Different Solvents
| Solvent | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f_) | Reference |
| Ethanol (B145695) | 627.5 | ~670 | 67,000 | 0.27 | [1][2][3] |
| Methanol | 626.8 | ~665 | 76,800 | 0.27 | [4] |
| Water | 635 | 674 | - | 0.01 | [5][6] |
| Ethylene Glycol | - | - | - | 0.26 | [4] |
| 1,2-Dichloroethane | - | - | - | 0.50 | [5] |
Note: Nile Blue A is the most common form of Nile Blue, and its chloride salt is frequently used. The photophysical data are often reported for Nile Blue A without specifying the counter-ion, as it generally has a minor effect on the spectral properties in solution.
Understanding Photostability: Key Parameters
The photostability of a fluorophore is its ability to resist photochemical degradation upon exposure to light. Two key parameters are used to quantify this property:
-
Photobleaching Quantum Yield (Φ_b_): This represents the probability that an excited fluorophore will undergo a chemical reaction that leads to its permanent loss of fluorescence. A lower Φ_b_ indicates higher photostability.
-
Photobleaching Half-life (t_1/2_): This is the time required for the fluorescence intensity of a sample to decrease to 50% of its initial value under continuous illumination. A longer t_1/2_ signifies greater photostability.
Factors Influencing the Photostability of this compound
Several environmental and experimental factors can significantly impact the photostability of this compound.
-
Solvent Polarity: Nile Blue exhibits higher fluorescence quantum yields and potentially greater stability in nonpolar solvents.[8] In aqueous solutions, its fluorescence quantum yield is significantly lower, which may be associated with aggregation and increased susceptibility to degradation.[5][6]
-
Presence of Oxygen: Molecular oxygen is a critical factor in the photodegradation of many fluorescent dyes. In its excited triplet state, the dye can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with the dye molecule, leading to its degradation. While this is a common pathway for many dyes, some studies on ionic dyes have surprisingly shown improved photostability in the presence of oxygen, suggesting a complex role where oxygen may also quench the photoactive triplet state.
-
Illumination Intensity: Higher light intensity leads to a faster rate of photobleaching as more photons are available to excite the dye molecules, increasing the probability of photochemical reactions.
-
pH of the Medium: The absorption and emission properties of Nile Blue are pH-dependent, and extreme pH values can affect its chemical stability and, consequently, its photostability.
Photodegradation Mechanisms
The photodegradation of this compound can proceed through several pathways, broadly categorized as photo-oxidation and photoreduction. While much of the detailed research has focused on photocatalytic degradation for environmental remediation, these studies provide insights into the potential chemical transformations of the dye.
Photo-oxidation
In the presence of oxygen and light, Nile Blue can undergo photo-oxidative degradation. The primary mechanism is believed to involve the generation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals.
Caption: Simplified signaling pathway of Nile Blue photo-oxidation.
Studies on the photocatalytic degradation of Nile Blue have identified several intermediate and final degradation products. These studies suggest that the degradation process involves the cleavage of the aromatic rings and the breakdown of the chromophore structure, leading to smaller organic molecules and ultimately mineralization to CO₂, H₂O, and inorganic ions.[9][10]
Photoreduction
In the absence of oxygen or in the presence of reducing agents, Nile Blue can undergo photoreduction. This process involves the transfer of an electron to the excited dye molecule, leading to a radical anion that can then undergo further reactions.
Experimental Protocols for Assessing Photostability
Standardized protocols are essential for the accurate and reproducible measurement of fluorophore photostability. Below are detailed methodologies for determining the key photostability parameters.
Measurement of Photobleaching Half-life (t_1/2_)
This protocol outlines a common method for determining the photobleaching half-life using fluorescence microscopy.
Caption: Experimental workflow for measuring photobleaching half-life.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired solvent (e.g., ethanol or PBS) at a concentration suitable for fluorescence microscopy (e.g., 1 µM).
-
To prevent diffusion, immobilize the dye by preparing a thin film on a microscope slide or by embedding it in a polymer matrix (e.g., polyvinyl alcohol).
-
-
Microscopy and Image Acquisition:
-
Use a fluorescence microscope with a stable light source (e.g., a laser or an arc lamp with a neutral density filter).
-
Select the appropriate filter set for Nile Blue (Excitation: ~630 nm, Emission: ~670 nm).
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is crucial to maintain a constant illumination intensity throughout the experiment.
-
Acquire an initial image at time t=0.
-
Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ), select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without the dye.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time. The photobleaching half-life (t_1/2_) is the time at which the fluorescence intensity drops to 50% of its initial value.
-
Measurement of Photobleaching Quantum Yield (Φ_b_)
The photobleaching quantum yield can be determined by measuring the rate of fluorescence decay under a known photon flux.
Methodology:
-
Sample Preparation:
-
Prepare an optically dilute solution of this compound in a cuvette with a known path length. The absorbance at the excitation wavelength should be low (typically < 0.1) to ensure uniform illumination.
-
-
Instrumentation:
-
Use a spectrofluorometer or a custom-built setup with a stable, monochromatic light source of known power.
-
A calibrated photodiode is required to measure the photon flux incident on the sample.
-
-
Measurement:
-
Measure the initial absorbance and fluorescence intensity of the sample.
-
Irradiate the sample with a constant, known photon flux for a defined period.
-
Measure the absorbance and fluorescence intensity again.
-
Repeat the irradiation and measurement steps to obtain a time course of fluorescence decay.
-
-
Calculation:
-
The photobleaching quantum yield (Φ_b_) can be calculated from the initial rate of fluorescence decay, the initial number of dye molecules, and the absorbed photon flux.
-
Conclusion
This compound is a valuable fluorescent dye with notable photostability, making it suitable for a wide range of applications in research and development. Its photostability is influenced by several factors, including the solvent environment and the presence of oxygen. While direct quantitative data on its photobleaching quantum yield and half-life are limited, the available information and studies on related derivatives confirm its robust nature. Understanding the principles of its photodegradation and the experimental protocols for assessing its stability will enable researchers to optimize its use and ensure the reliability of their experimental results. Further research is warranted to establish a comprehensive set of quantitative photostability parameters for this compound under various experimental conditions.
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. PhotochemCAD | Nile Blue [photochemcad.com]
- 3. researchgate.net [researchgate.net]
- 4. Nile Blue [omlc.org]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for Dual Site Binding of Nile Blue A toward DNA: Spectroscopic, Thermodynamic, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Nile Blue Chloride for the Detection of Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of Nile Blue chloride, a versatile phenoxazine (B87303) dye, for the detection and quantification of nucleic acids. This document details the core mechanisms of interaction, presents key quantitative data, and offers detailed experimental protocols for various applications, including in-solution assays, gel electrophoresis, and cellular imaging.
Introduction to this compound
This compound (also known as Nile Blue A) is a cationic dye historically used in histology for staining lipids.[1] However, its intrinsic fluorescence and ability to interact with nucleic acids have led to its adoption in molecular biology and related fields.[1][2] The dye's planar aromatic structure allows it to bind to DNA and RNA through various modes, resulting in changes to its photophysical properties that can be harnessed for detection and quantification.[1][3]
Mechanism of Interaction with Nucleic Acids
This compound interacts with double-stranded DNA (dsDNA) through a dual-mode mechanism involving both intercalation and groove binding.[1][2] At lower concentrations, it is suggested that Nile Blue binds to the minor groove of the DNA helix. As the concentration of the dye increases, it switches to an intercalation mode, inserting itself between the base pairs of the DNA.[1] This dual-site binding is a key feature of its interaction with DNA.
The interaction with RNA is less extensively studied, but evidence suggests an intercalation binding mode with double-stranded RNA (dsRNA), leading to the stacking of the dye between RNA duplexes.[4] The binding of Nile Blue to both DNA and RNA is primarily driven by hydrophobic effects and is favored by negative enthalpy changes.[1][4]
A significant consequence of this binding is the quenching of Nile Blue's intrinsic fluorescence.[2][3] This phenomenon, where the fluorescence intensity of the dye decreases upon binding to nucleic acids, forms the basis for many quantitative assays.[3] The quenching is attributed to a static mechanism, where a non-fluorescent complex is formed between the dye and the nucleic acid.[3]
Quantitative Data on Nile Blue-Nucleic Acid Interactions
The following tables summarize the key quantitative parameters governing the interaction of this compound with DNA and RNA, compiled from various spectroscopic and calorimetric studies.
Table 1: Spectral Properties of this compound in the Presence of Nucleic Acids
| Parameter | Free Nile Blue | Nile Blue with dsDNA | Nile Blue with dsRNA | Reference(s) |
| Absorption Maximum (λmax) | ~631-635 nm | Red-shifted (bathochromic) | Red-shifted | [1][5][6] |
| Emission Maximum (λem) | ~660-672 nm | Quenched | Quenched | [1][6][7] |
Table 2: Binding Constants and Stoichiometry
| Nucleic Acid | Binding Constant (Ka, M-1) | Binding Site Size (n, base pairs) | Reference(s) |
| Calf Thymus DNA (dsDNA) | 1.71 x 105 - 6.7 x 106 | ~3 | [1][3][8] |
| poly(A·U) (dsRNA) | Noticeably higher than poly(I·C) | 0.47 (dye molecules per base pair) | [4] |
| poly(I·C) (dsRNA) | Lower than poly(A·U) | 1.0 (dye molecules per base pair) | [4] |
Table 3: Thermodynamic Parameters of Interaction
| Nucleic Acid | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Driving Force | Reference(s) |
| Calf Thymus DNA (dsDNA) | -2.16 | 18.90 | -7.73 | Enthalpy and Entropy | [2] |
| dsRNA | Negative | - | - | Primarily Hydrophobic Effect | [4] |
Table 4: Fluorescence Quenching Parameters
| Parameter | Value (with dsDNA) | Reference(s) |
| Stern-Volmer Constant (Ksv) | 0.141 x 106 M-1 | [1] |
| Quantum Yield (Φ) | Decreases upon binding | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Dual-mode binding of Nile Blue with dsDNA.
Caption: Fluorescence quenching mechanism of Nile Blue.
References
- 1. Evidence for Dual Site Binding of Nile Blue A toward DNA: Spectroscopic, Thermodynamic, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interaction of a novel red-region fluorescent probe, Nile blue, with DNA and its application to nucleic acids assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Absorption [Nile Blue] | AAT Bioquest [aatbio.com]
- 6. Spectrum [Nile Blue] | AAT Bioquest [aatbio.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Nile Blue: A Red-Emissive Fluorescent Dye That Displays Differential Self-Assembly and Binding to G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Nile Blue Chloride: A Comprehensive Technical Guide for Biological Staining
For Researchers, Scientists, and Drug Development Professionals
Nile Blue Chloride, a synthetic, water-soluble, and fluorescent phenoxazine (B87303) dye, stands as a versatile and indispensable tool in a multitude of biological and biomedical research applications. Its unique chemical properties allow for the differential staining of cellular components, making it particularly valuable for the visualization and analysis of lipids and nucleic acids. This in-depth technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols, and insights into its mechanism of action, empowering researchers to effectively integrate this dye into their workflows.
Core Properties and Specifications
This compound (also known as Nile Blue A) is characterized by its distinct chemical structure and physicochemical properties that underpin its utility as a biological stain. A summary of its key specifications is presented below.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₀ClN₃O | [1][2] |
| Molecular Weight | 353.85 g/mol | [1][3] |
| CAS Number | 2381-85-3 | [1] |
| Appearance | Dark green to dark blue or purple powder | [4] |
| Solubility | Soluble in water and ethanol. | [3][5] |
| Storage | Room temperature, protected from light. | [3] |
Spectroscopic and Fluorescence Characteristics
This compound exhibits environment-sensitive fluorescence, a property that is central to its application in fluorescence microscopy and other fluorescence-based analytical techniques. Its absorption and emission maxima, as well as its quantum yield and fluorescence lifetime, are influenced by the polarity of the surrounding medium.
| Solvent | Excitation Max (λex) | Emission Max (λem) | Molar Absorptivity (ε) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Reference |
| Ethanol | 628-640 nm | ~660 nm | 76,800 cm⁻¹/M at 627.5 nm | 0.27 | 1.42 ns | [1][4][6][7] |
| Methanol | ~633 nm | ~660 nm | 76,800 cm⁻¹/M at 626.8 nm | 0.27 | - | [5][8] |
| Water | - | ~672 nm | - | 0.01 | - | [9] |
| Ethylene Glycol | - | - | - | 0.26 | - | [8] |
Staining Mechanism and Applications
This compound's utility as a biological stain stems from its cationic and lipophilic nature. This dual characteristic allows it to readily penetrate cell membranes and interact with various cellular components, primarily lipids and nucleic acids.
The staining mechanism involves the differential partitioning of the dye based on the chemical nature of the subcellular structures. This compound stains acidic cellular components, such as fatty acids, phospholipids, and nucleic acids, a distinct blue color. In contrast, it imparts a pink or red color to neutral lipids, including triglycerides and cholesteryl esters.[1][3] This differential staining is invaluable for distinguishing between different lipid classes within cells and tissues.
This property is a result of two processes: the binding of the basic Nile Blue to fatty acids to form a soap, and the dissolution of its oxazone form, Nile Red (which is often present as an impurity or can be formed by hydrolysis), into neutral lipid droplets.[10]
Key Applications:
-
Lipid Droplet Visualization: A primary application of this compound is the fluorescent staining of intracellular lipid droplets in both live and fixed cells.[6][11]
-
Histology and Cytology: It is widely used in histological preparations to differentiate between various cellular and tissue components.[1][12]
-
Detection of Polyhydroxyalkanoates (PHB): this compound is an effective fluorescent stain for identifying PHB granules in bacteria.[1][13][14]
-
Vital Staining: Its ability to penetrate living cells with low cytotoxicity makes it suitable for vital staining applications.[1][15]
-
Flow Cytometry: The fluorescent properties of this compound allow for its use in flow cytometry to analyze lipid content in cell populations.[16]
-
Drug Development: In drug development, it can be used to study lipid metabolism and the cellular uptake of lipophilic drug candidates. Derivatives of Nile Blue have also been investigated as photosensitizers in photodynamic therapy.[11][17]
Experimental Protocols
Preparation of Staining Solutions
Stock Solution (1 mg/mL):
-
Weigh out 10 mg of this compound powder.
-
Dissolve in 10 mL of distilled water or ethanol.
-
Mix thoroughly until fully dissolved. Mild heating may be required.
-
Store the stock solution at 4°C, protected from light. The solution is stable for several months.[18]
Working Solution: Dilute the stock solution to the desired final concentration (e.g., 1-10 µg/mL) in an appropriate buffer (e.g., Phosphate-Buffered Saline - PBS) immediately before use.
Staining Protocol for Lipids in Cultured Cells (Fluorescence Microscopy)
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Caption: Workflow for staining lipids in cultured cells with this compound.
Methodology:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove any residual growth medium.
-
Fixation (Optional): For fixed-cell imaging, incubate the cells with a 4% paraformaldehyde solution in PBS for 10-15 minutes at room temperature.[19] Following fixation, wash the cells three times with PBS. Avoid using alcohol-based fixatives as they can extract lipids.[19]
-
Staining: Incubate the live or fixed cells with the this compound working solution (a typical starting concentration is 5 µM) for 10 minutes at room temperature, protected from light.[19]
-
Washing: Wash the cells twice with PBS to remove excess stain.
-
Mounting: Mount the coverslip onto a microscope slide using an aqueous mounting medium. For live-cell imaging, observe the cells immediately in PBS.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters. For neutral lipids (pink/red fluorescence), use an excitation wavelength around 515-560 nm and an emission filter above 590 nm. For acidic components and nuclei (blue fluorescence), use an excitation wavelength around 633 nm and an emission filter around 660 nm.[6][16]
Histological Staining of Lipids in Frozen Tissue Sections
This protocol is adapted for the staining of lipids in cryosectioned tissues.
Caption: Workflow for histological staining of lipids in frozen tissue sections.
Methodology:
-
Sectioning: Prepare frozen sections (5-10 µm thick) of unfixed tissue using a cryostat.
-
Drying: Air-dry the sections on microscope slides for a maximum of 15 minutes.[19]
-
Staining: Immerse the slides in a 1% (w/v) aqueous solution of this compound for 20 minutes.[1]
-
Rinsing: Briefly rinse the slides with distilled water.
-
Differentiation: Dip the slides in 1% acetic acid for 10-20 minutes, or until the desired color differentiation is achieved (neutral lipids pink, acidic components blue).[1]
-
Washing: Thoroughly rinse the slides in several changes of distilled water for an extended period (e.g., 1-2 hours) to remove all traces of acid.[1]
-
Mounting: Remove excess water and mount the sections in an aqueous mounting medium such as glycerol gelatin.
-
Observation: Examine the stained sections under a light or fluorescence microscope.
Staining Interpretation and Logical Relationships
The differential staining observed with this compound can be summarized by the following logical relationships, which are crucial for accurate interpretation of results.
Caption: Logical relationships in this compound differential staining.
Safety and Handling
This compound is a chemical substance and should be handled with appropriate laboratory safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling the powder and solutions.[3][16]
-
Inhalation: Avoid inhaling the powder. Work in a well-ventilated area or use a fume hood when handling the solid form.
-
Contact: In case of skin or eye contact, rinse immediately and thoroughly with water.[2]
-
Disposal: Dispose of the chemical and its solutions in accordance with local regulations.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.[2][4][12][17]
References
- 1. Nile blue - Wikipedia [en.wikipedia.org]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. This compound Dye content 85 2381-85-3 [sigmaaldrich.com]
- 4. lobachemie.com [lobachemie.com]
- 5. High-Throughput Screen for Poly-3-Hydroxybutyrate in Escherichia coli and Synechocystis sp. Strain PCC6803 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Nile Blue [omlc.org]
- 8. Nile Blue [omlc.org]
- 9. Evidence for Dual Site Binding of Nile Blue A toward DNA: Spectroscopic, Thermodynamic, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nile Blue A chloride | AAT Bioquest [aatbio.com]
- 12. echemi.com [echemi.com]
- 13. Nile blue A as a fluorescent stain for poly-beta-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nile blue A as a fluorescent stain for poly-beta-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. FluoroFinder [app.fluorofinder.com]
- 17. carlroth.com [carlroth.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
Nile Blue Chloride: A Versatile Probe in Cell Biology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Nile Blue chloride, a synthetic, water-soluble, and fluorescent dye belonging to the oxazine (B8389632) group, has emerged as a valuable tool in cell biology research.[1] Its utility spans a wide range of applications, from the visualization of cellular structures to more complex analyses of cellular processes and potential therapeutic applications. This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key mechanisms.
Core Applications in Cellular Analysis
This compound's primary applications in cell biology stem from its fluorescent properties and its ability to interact with specific cellular components. It is widely recognized for its use in:
-
Lipid Droplet Staining: this compound is extensively used to stain and visualize intracellular lipid droplets, which are dynamic organelles involved in lipid storage and metabolism.[2] It is a lipophilic stain that exhibits fluorescence in lipid-rich environments.[3]
-
Nuclear Staining: The dye can also impart a blue color to cell nuclei, making it useful for visualizing nuclear morphology and in DNA electrophoresis.[4]
-
Cell Viability and Cytotoxicity Assays: While it can be used to stain living cells, some studies have investigated its cytotoxic effects, particularly in the context of photodynamic therapy.[5]
-
Photodynamic Therapy (PDT): As a photosensitizer, this compound can be activated by light to generate reactive oxygen species (ROS), leading to localized cellular damage. This property is being explored for cancer treatment.[6][7]
-
pH Sensing: The fluorescence of Nile Blue derivatives can be sensitive to pH, allowing for the development of ratiometric probes to monitor pH changes in the cellular microenvironment.[2][8][9]
-
Mitochondrial Imaging: Cationic derivatives of Nile Blue have been developed for super-resolution imaging and specific targeting of mitochondria.[10]
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data related to the use of this compound in cell biology research.
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Solvent/Condition | Reference |
| Excitation Maximum | 631 | - | [1][4] |
| 633 | - | [11] | |
| 628 | - | [11] | |
| 638 | - | [12] | |
| 500 | Ethanol | [13] | |
| Emission Maximum | 660 | - | [1][4][11] |
| Absorption Maximum | 634 | Chloride | [1] |
| 627.5 | - | [13] |
Table 2: Cytotoxicity of Nile Blue Derivatives
| Compound | Cell Line | IC50 Value | Assay Duration | Reference |
| NR-PTX | - | 145 nM | 48 hours | [10] |
| CNB-PTX | - | 543 nM | 48 hours | [10] |
Key Experimental Protocols
This section provides detailed methodologies for some of the most common applications of this compound.
Protocol 1: Staining of Lipid Droplets in Cryosectioned Tissues
This protocol is adapted for the visualization of lipids in frozen tissue sections.[3]
Materials:
-
4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., in distilled water)
-
Nile Red stock solution (e.g., in DMSO)
-
PBS
-
Mounting medium (e.g., VectaShield with DAPI)
Procedure:
-
Tissue Fixation: Fix cryosectioned tissues with 4% PFA in PBS for 10-15 minutes. It is crucial to avoid fixatives that extract lipids, such as ethanol, methanol, and acetone.
-
Washing: Wash the sections with PBS to remove the fixative.
-
Staining: Prepare a working solution of Nile Blue (e.g., 5 µM) and Nile Red (e.g., 300 nM) in PBS. Incubate the sections in the staining solution for 10 minutes.
-
Washing: Wash the sections with PBS to remove excess stain.
-
Mounting: Mount the stained sections with a suitable mounting medium containing a nuclear counterstain like DAPI.
-
Imaging: Image the sections using a fluorescence microscope. Nile Blue fluorescence is typically detected in the far-red channels (excitation around 625 nm), while Nile Red is observed in the orange-red channels.
Protocol 2: Live Cell Staining of Lipid Droplets
This protocol is for staining lipid droplets in living cells.
Materials:
-
This compound stock solution
-
Cell culture medium
-
Live-cell imaging buffer (e.g., HBSS)
Procedure:
-
Cell Culture: Culture cells to the desired confluency in a suitable imaging dish or plate.
-
Staining Solution Preparation: Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µg/mL; optimization may be required).
-
Staining: Remove the existing culture medium and add the Nile Blue-containing medium to the cells. Incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Washing: Gently wash the cells with pre-warmed live-cell imaging buffer to remove unbound dye.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped for live-cell imaging.
Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key mechanisms and experimental workflows involving this compound.
Photodynamic Therapy (PDT) Mechanism
Experimental Workflow for Lipid Droplet Staining and Quantification
Logical Relationship in Ratiometric pH Sensing
Concluding Remarks
This compound is a robust and versatile dye with significant utility in cell biology. Its applications are continually expanding, particularly with the development of new derivatives for more specific cellular targeting and sensing capabilities. This guide provides a foundational understanding of its core applications and methodologies. Researchers are encouraged to optimize the provided protocols for their specific cell types and experimental conditions to achieve the best results. As with any fluorescent probe, careful consideration of potential cytotoxicity and phototoxicity is essential for accurate data interpretation, especially in live-cell imaging experiments.
References
- 1. Absorption [Nile Blue] | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 4. Spectrum [Nile Blue] | AAT Bioquest [aatbio.com]
- 5. Extreme dark cytotoxicity of Nile Blue A in normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antileukemic potential of Nile blue-mediated photodynamic therapy on HL60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nile Blue-based nanosized pH sensors for simultaneous far-red and near-infrared live bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. 氯化尼罗兰 Dye content 85 % | Sigma-Aldrich [sigmaaldrich.com]
- 13. Nile Blue [omlc.org]
The Discovery and Histological Application of Nile Blue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nile blue, a synthetic dye belonging to the phenoxazine (B87303) family, has played a significant role in the advancement of histological staining techniques since its discovery in the late 19th century.[1] Initially recognized for its vibrant blue color, its true value for biological research was unlocked through the pioneering work of J. Lorrain Smith in the early 20th century. This guide provides an in-depth technical overview of the discovery, history, and core applications of Nile blue as a histological dye, with a particular focus on its use in the differentiation of lipids. Detailed experimental protocols from key historical methodologies are presented, alongside quantitative data and visualizations to elucidate its mechanism of action and experimental workflows.
Introduction: The Dawn of a Differential Stain
First synthesized in the late 19th century, Nile blue (also known as Nile blue A) is a basic oxazine (B8389632) dye that gained prominence in histology for its unique ability to differentiate between neutral lipids and fatty acids.[2] This capability was a significant advancement in a time when methods for the specific identification of different lipid types within tissues were limited. The dye's utility stems from its chemical properties and its relationship with its derivative, Nile red (Nile blue oxazone).
Chemical and Physical Properties
Nile blue is a cationic dye soluble in both water and ethanol. A key characteristic of Nile blue is its ability to be converted into Nile red, a lysochrome (a fat-soluble dye), through boiling with dilute sulfuric acid.[3] This process involves the substitution of an amino group with an oxygen atom, transforming the oxazine dye into its oxazone counterpart. This chemical relationship is fundamental to its staining mechanism.
Data Presentation: Physicochemical and Spectral Properties of Nile Blue
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₀N₃OCl | StainsFile |
| C.I. Number | 51180 | StainsFile |
| C.I. Name | Basic Blue 12 | StainsFile |
| Absorption Maximum (in Methanol) | 626.8 nm | OMLC |
| Molar Extinction Coefficient (in Methanol) | 76,800 cm⁻¹/M | OMLC |
| Emission Maximum (in Methanol) | ~670 nm (Excitation at 540 nm) | OMLC |
| Fluorescence Quantum Yield (in Methanol) | 0.27 | OMLC |
| Fluorescence Lifetime (in Ethanol) | 1.42 ns | Wikipedia |
| Solubility | Soluble in water and ethanol | StainsFile |
The Pioneering Work of J. Lorrain Smith
The historical significance of Nile blue as a lipid stain is intrinsically linked to the work of J. Lorrain Smith. In 1908, he published his findings on the use of Nile blue sulphate for the differential staining of fat. Smith observed that a solution of Nile blue could simultaneously stain different lipid components in distinct colors.
Mechanism of Action According to Lorrain Smith
Lorrain Smith's crucial insight was that commercial Nile blue sulphate was a mixture of a blue basic dye (the oxazine) and a red neutral dye (the oxazone, which he identified as an impurity). He established the following principles for its staining action:
-
Neutral Fats (Triglycerides): These are stained red by the Nile red (oxazone) component of the dye mixture. The red oxazone is a lysochrome, meaning it is soluble in neutral lipids.
-
Fatty Acids: These are stained blue . The blue color results from the basic Nile blue (oxazine) dye forming a salt (a soap-like compound) with the acidic fatty acids.
-
Mixtures: Globules containing a mixture of neutral fats and fatty acids appear in shades of purple or violet , a combination of the red and blue staining.
This differential staining provided a powerful new tool for histochemists to investigate the composition of lipid droplets in tissues.
Experimental Protocols
The following are detailed historical protocols for the application of Nile blue as a histological stain.
Lorrain Smith's Method for Differentiating Neutral Fats and Fatty Acids (1908)
This method is based on the use of a Nile blue sulphate solution that contains both the blue oxazine and the red oxazone.
Reagents:
-
Nile Blue Sulphate (A)
-
Distilled Water
-
1% Acetic Acid
-
Glycerol (B35011) or Glycerol Jelly for mounting
Staining Solution Preparation:
-
Prepare a saturated aqueous solution of Nile blue sulphate.
-
To increase the concentration of the red oxazone for staining neutral fats more intensely, the solution can be boiled with dilute sulfuric acid. However, for many purposes, a simple aqueous solution of the commercial dye is sufficient as it naturally contains some of the red oxazone.
Procedure for Frozen Sections:
-
Fix the tissue in 10% formalin.
-
Cut frozen sections.
-
Immerse the sections in a saturated aqueous solution of Nile blue sulphate for a few minutes.
-
Differentiate the sections in a 1% solution of acetic acid for 10-20 seconds, or until the desired color differentiation is achieved.
-
Wash the sections thoroughly in water.
-
Mount the sections in glycerol or glycerol jelly.
Expected Results:
-
Neutral fats (triglycerides): Red
-
Fatty acids: Blue
-
Nuclei: Blue to bluish-green
-
Mixtures of neutral fats and fatty acids: Purple to violet
Kleeberg's Nile Blue Staining Method
This is a widely cited general protocol for Nile blue staining.
Reagents:
-
Nile Blue A
-
1% Acetic Acid
-
Glycerol or Glycerol Gelatin
Procedure:
-
Fix samples or frozen sections in formaldehyde.
-
Immerse in the Nile blue solution for 20 minutes. Alternatively, use a 1% w/v solution of Nile blue A in distilled water for 30 seconds.
-
Rinse with water.
-
For enhanced differentiation, dip the sections in 1% acetic acid for 10-20 minutes, or until the colors are distinct (this may take only 1-2 minutes).
-
Rinse thoroughly in water for one to two hours.
-
Mount the stained specimen on a microscope slide, remove excess water, and embed in glycerol or glycerol gelatin.[2]
Mandatory Visualizations
Chemical Transformation of Nile Blue to Nile Red
Caption: Conversion of Nile blue to Nile red.
Experimental Workflow for Lorrain Smith's Staining Method
Caption: Lorrain Smith's staining workflow.
Signaling Pathway of Differential Lipid Staining
Caption: Differential lipid staining mechanism.
Modern Applications and Conclusion
While more specific fluorescent probes for lipids have since been developed, Nile blue remains a historically and educationally important stain. Its principles of differential staining based on the chemical properties of both the dye and the target molecules laid the groundwork for the development of more sophisticated histochemical techniques. Furthermore, Nile blue and its derivatives continue to find applications in various fields, including fluorescence microscopy for the detection of intracellular lipid droplets and as a vital stain. Derivatives of Nile blue are also being explored as photosensitizers in photodynamic therapy.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. zenodo.org [zenodo.org]
- 3. . Biological stains, a handbook on the nature and uses of the dyes employed in the biological laboratory. Stains and staining (Microscopy). NILE BLUE SULFATE C. I. NO. 913 Synonym: Nile blue A.. {A basic dye; absorption maxima about 64-^.5, [592.2]) The use for which this dye is best kno^^'n to the biologist is the Lorrain Smith fat stain. In this procedure the dye is boiled with dilute sulfuric acid, and thus hydrolyzed, with the introduction of oxygen in the place of the radical XHo (S04)k> in other words pro- ducing a new dye of the class known as oxazones. This oxazone dye is red, and i Stock Photo - Alamy [alamy.com]
An In-depth Technical Guide to Nile Blue Chloride and Nile Blue Sulfate for Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical comparison of Nile blue chloride and Nile blue sulfate (B86663), two common salt forms of the vital stain Nile blue A (C.I. 51180). The document outlines their chemical and physical properties, details their applications in microscopy for staining lipids and cell nuclei, and provides actionable experimental protocols to aid researchers in selecting the appropriate dye and achieving optimal staining results.
Core Chemical and Physical Properties
Nile blue, a member of the oxazine (B8389632) group of dyes, is a cationic molecule.[1] It is commercially available as either a chloride (C₂₀H₂₀ClN₃O) or a sulfate ((C₂₀H₂₀N₃O)₂SO₄) salt.[2] The core chromophore, 5-amino-9-(diethylamino)benzo[a]phenoxazin-7-ium, is responsible for the staining and fluorescent properties. The primary difference between the two forms lies in the counter-ion, which influences the molecular weight and can affect solubility.[3] While both forms are used in microscopy, Nile blue sulfate is more commonly cited in recent protocols.[1][4]
The selection between this compound and sulfate often depends on practical considerations like solubility for stock solution preparation. The following table summarizes their key quantitative properties based on available data. Note that spectral characteristics are highly dependent on the solvent environment.[5]
| Property | This compound | Nile Blue Sulfate |
| CAS Number | 2381-85-3[2] | 3625-57-8 |
| Molecular Formula | C₂₀H₂₀ClN₃O[2] | (C₂₀H₂₀N₃O)₂SO₄ |
| Molecular Weight | 353.85 g/mol [2] | 732.85 g/mol |
| Appearance | Dark blue/greenish powder[2] | Dark green to blue crystalline powder |
| Solubility (Water) | 1 mg/mL[2] | Stated as soluble[6]; 1 mg/mL; <0.1 mg/mL[7] |
| Solubility (Ethanol) | Soluble[3] | Soluble[6] |
| λmax (Absorption) | ~635-639 nm (in 50% EtOH) | ~633-645 nm (in 50% EtOH)[6] |
| λmax (Emission) | ~660 nm (in Methanol)[8] | ~672 nm[7] |
| Molar Extinction | Not consistently reported | ~76,800 cm⁻¹M⁻¹ at 627 nm (in Ethanol) |
| Quantum Yield (Φ) | Not consistently reported | 0.27 (in Ethanol) |
Note: Solubility data can be inconsistent across suppliers. It is recommended to test solubility for the specific lot in use.
The fundamental difference between the two salts is the anionic counter-ion balancing the charge of the Nile blue cation.
Applications in Microscopy
Nile blue is a versatile supravital stain, meaning it can be used on living cells that have been removed from an organism.[9][10] Its primary applications are in lipid histochemistry and as a nuclear counterstain.
Nile blue is renowned for its ability to differentiate between classes of lipids based on a color change (lysochromism).[11] This property arises from the dye partitioning differently into neutral and acidic lipid environments.
-
Neutral Lipids: Triglycerides and cholesterol esters are stained a distinct pink or red color.
-
Acidic Lipids: Phospholipids (B1166683), free fatty acids, and cell nuclei are stained blue .[11]
This differential staining makes it an invaluable tool for studying lipid metabolism, lipid droplet formation, and identifying pathological lipid accumulation. For fluorescence microscopy, Nile blue fluoresces in the presence of specific lipids, particularly unsaturated free fatty acids that are at least 16 carbons in length.[5]
As a basic dye, Nile blue binds to acidic components within the cell, such as nucleic acids in the nucleus, staining them blue.[9] It can be used on both live and fixed cells.[9] In vital staining protocols, it can help assess cell viability or identify specific cell populations like reticulocytes.[12]
Experimental Protocols
The choice between the chloride and sulfate salt primarily impacts the preparation of the stock solution due to the difference in molecular weight. Most published protocols specify Nile blue A or Nile blue sulfate.
Choosing the correct protocol depends on the sample type and the target molecule.
This protocol is adapted for fluorescence microscopy of lipid droplets in cultured cells.
-
Reagent Preparation:
-
Nile Blue Stock Solution (e.g., 1 mg/mL): Dissolve 1 mg of Nile blue sulfate in 1 mL of distilled water or ethanol.[5][7] Mild heating may be required. Store protected from light at 4°C.
-
Working Solution (e.g., 0.5 µg/mL to 5 µM): Directly before use, dilute the stock solution in a suitable buffer (e.g., PBS or cell culture medium) to the final desired concentration.[7] A typical final concentration for live cell imaging is around 5 µM.[5][7]
-
-
Staining Procedure:
-
Culture cells on coverslips or in an imaging-compatible plate to desired confluency.
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the Nile blue working solution to the cells and incubate for 5-10 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells twice with PBS.
-
Add fresh PBS or imaging medium to the cells.
-
-
Imaging:
This protocol is suitable for identifying and differentiating lipids in frozen tissue sections.[1][5]
-
Reagent Preparation:
-
4% Paraformaldehyde (PFA) in PBS: Standard fixative. Avoid alcohol-based fixatives which can extract lipids.[5]
-
Nile Blue Staining Solution (5 µM): Prepare a stock solution of Nile blue sulfate in distilled water. Dilute the stock to 5 µM in PBS.[5]
-
1% Acetic Acid (Optional Differentiator): 1 mL glacial acetic acid in 99 mL distilled water.[9]
-
-
Staining Procedure:
-
Cut unfixed tissue using a cryostat.
-
Air-dry sections for a maximum of 15 minutes.[5]
-
Fix the sections with 4% PFA for 10-15 minutes.[5]
-
Wash three times with PBS.
-
Incubate sections with the 5 µM Nile blue staining solution for 10 minutes at room temperature.[5]
-
Rinse with PBS.
-
(Optional) For sharper color differentiation in bright-field, dip in 1% acetic acid for 30 seconds to 2 minutes, followed by a thorough rinse in water.[9]
-
Mount with an aqueous mounting medium (e.g., VectaShield or glycerol (B35011) gelatin).
-
-
Imaging:
-
Bright-field Microscopy: Neutral lipids appear pink/red; nuclei and acidic lipids appear blue.
-
Fluorescence Microscopy: Use a far-red filter set (Excitation ~625 nm, Emission >660 nm) to visualize lipid-associated fluorescence.[5]
-
This classic, more rigorous method is designed to specifically stain phospholipids blue while removing neutral lipids.[13]
-
Reagent Preparation:
-
Fixative: 10% formalin containing 1% CaCl₂.
-
Acidified Nile Blue Solution: To 500 mL of a saturated aqueous Nile blue sulfate solution, add 50 mL of 0.5% H₂SO₄. Boil this mixture for 2 hours using a reflux condenser before use.[13]
-
Differentiating Solutions: 5% acetic acid and 0.5% HCl.
-
-
Staining Procedure:
-
Fix tissue for 6-12 hours.
-
Cut frozen sections.
-
Stain sections in the acidified Nile blue solution for 90 minutes at 60°C.[13]
-
Rinse in distilled water.
-
Place sections in acetone (B3395972) heated to 50°C for 30 minutes to extract neutral lipids.[13]
-
Differentiate in 5% acetic acid for 30 minutes.
-
Refine differentiation in 0.5% HCl for 3 minutes.
-
Wash thoroughly in several changes of distilled water.
-
Mount in glycerol jelly.
-
-
Imaging:
-
Observe with a bright-field microscope. Phospholipids will be stained a robust blue, while other components should be largely unstained.[13]
-
Summary and Recommendations
Both this compound and Nile blue sulfate are effective for microscopic applications. The choice between them is often a matter of laboratory convention and supplier availability.
-
Key Difference: The primary distinction is the counter-ion, which affects the molecular weight and may influence solubility. For preparing stock solutions, always use the correct molecular weight for the salt form you have.
-
Recommendation: Nile blue sulfate is more frequently cited in modern histological and fluorescence microscopy protocols.[1][4] Unless a specific protocol requires the chloride salt, the sulfate form is a reliable choice.
-
Application: Nile blue remains a powerful tool for differentiating neutral lipids from acidic lipids and nuclei in bright-field microscopy and for fluorescently labeling specific unsaturated fatty acids in live or fixed cells.
-
Best Practices: Always use high-purity, certified-grade dye.[1] Prepare fresh staining solutions and filter before use to avoid artifacts. Optimize staining times and concentrations for your specific cell or tissue type.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 6. Nile blue A (C.I. 51180), 10 g, CAS No. 3625-57-8 | Vitality Staining | Staining | Histology/Microscopy | Life Science | Carl ROTH - International [carlroth.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Nile blue - Wikipedia [en.wikipedia.org]
- 10. Supravital staining - Wikipedia [en.wikipedia.org]
- 11. journals.biologists.com [journals.biologists.com]
- 12. supravital stains.p ptx | PPTX [slideshare.net]
- 13. tandfonline.com [tandfonline.com]
Nile Blue Chloride: A Comprehensive Technical Guide on its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nile Blue Chloride, a synthetic phenoxazinium dye, is a versatile molecule with significant applications in biological staining, fluorescence microscopy, and as a potential photosensitizer in photodynamic therapy. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and detailed synthesis protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Properties
This compound, also known as Nile Blue A, is a cationic dye characterized by a benzo[a]phenoxazin-7-ium core structure. The molecule possesses a primary amine group at the 5-position and a diethylamino group at the 9-position of the heterocyclic system. The positive charge is delocalized across the chromophore, and the chloride ion serves as the counterion.
IUPAC Name: 5-amino-9-(diethylamino)benzo[a]phenoxazin-7-ium chloride[1]
CAS Number: 2381-85-3[2][3][4][5][6]
Molecular Formula: C₂₀H₂₀ClN₃O[2][3][5][6][7]
Molecular Weight: 353.85 g/mol [2][3][5][6]
The planar aromatic structure of this compound is responsible for its intense color and fluorescent properties. The presence of electron-donating amino groups enhances the electron density of the phenoxazine (B87303) ring system, influencing its spectral characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Appearance | Dark green to dark blue or purple crystalline powder | [8] |
| Melting Point | >250 °C | [9] |
| λmax (in 50% ethanol) | 636-640 nm | [4] |
| Solubility | Soluble in water and ethanol (B145695) | [8][9] |
| pKa | 9.7 (at 25 °C) | [10] |
| Colour Index | 51180 | [8] |
Synthesis of this compound
The most common and established synthetic route to this compound involves a two-step process:
-
Nitrosation of 3-diethylaminophenol (B49911) to form the intermediate, 5-(diethylamino)-2-nitrosophenol (B12104377).
-
Acid-catalyzed condensation of 5-(diethylamino)-2-nitrosophenol with 1-naphthylamine (B1663977) hydrochloride.
This synthetic pathway is efficient and provides a good yield of the final product.
Synthesis Workflow
The overall workflow for the synthesis of this compound can be visualized in the following diagram:
Caption: Synthesis workflow for this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 5-(diethylamino)-2-nitrosophenol [11]
-
Materials:
-
3-Diethylaminophenol (8.7 g, 52.67 mmol)
-
Concentrated Hydrochloric Acid (30 mL)
-
Deionized Water
-
Sodium Nitrite (4.36 g, 63.20 mmol)
-
Saturated aqueous solution of Sodium Acetate
-
-
Procedure:
-
In a flask, dissolve 3-diethylaminophenol in a mixture of concentrated hydrochloric acid and 10 mL of water.
-
Cool the mixture to -5 °C in an ice-salt bath with mechanical stirring.
-
Prepare a solution of sodium nitrite in 30 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature at -5 °C.
-
Continue stirring for 1 hour at the same temperature.
-
Filter the resulting tan solid and wash the crude product with 100 mL of a saturated aqueous solution of sodium acetate.
-
After filtration, recrystallize the solid from acetone to yield a red crystalline solid of 5-(diethylamino)-2-nitrosophenol.
-
A yield of approximately 9.2 g (90%) can be expected.
-
Step 2: Synthesis of this compound [4]
-
Materials:
-
5-(diethylamino)-2-nitrosophenol (2.36 g)
-
1-Naphthylamine hydrochloride (1.67 g)
-
95% Ethanol (50 mL)
-
Concentrated Hydrochloric Acid (9 mL)
-
-
Procedure:
-
In a 250 mL flask, combine 5-(diethylamino)-2-nitrosophenol and 1-naphthylamine hydrochloride.
-
Add 95% ethanol as the solvent. The mixture will turn dark red upon dissolution of the solids.
-
Add concentrated hydrochloric acid to the mixture to catalyze the reaction.
-
Heat the reaction mixture and reflux for 4 hours to ensure the reaction goes to completion.
-
After reflux, remove the excess ethanol and hydrochloric acid by distillation.
-
The crude this compound will be left as a solid residue.
-
Purification
Purification of the crude this compound is crucial to obtain a high-purity product suitable for research and development applications. Recrystallization is a common method for the purification of organic solids.[10] For oxazine (B8389632) dyes, precipitation as a specific salt can also be an effective purification strategy.[9]
-
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
-
The purity of the final product can be assessed by techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (UV-Vis, NMR).
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression of chemical reactions. The key relationship is the electrophilic substitution reaction between the protonated nitroso group of 5-(diethylamino)-2-nitrosophenol and the electron-rich aromatic ring of 1-naphthylamine, followed by cyclization and dehydration to form the phenoxazine ring system.
Caption: Key steps in the synthesis of this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of this compound. The provided experimental protocols offer a practical guide for the laboratory preparation of this important dye. A thorough understanding of its synthesis and chemical characteristics is essential for its effective application in various scientific and biomedical fields, including its potential use in novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. static.igem.wiki [static.igem.wiki]
- 3. Nile blue - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. scbt.com [scbt.com]
- 6. dawnscientific.com [dawnscientific.com]
- 7. Nile Blue hydrochloride | C20H20ClN3O | CID 16938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. GB2268506A - Process for the preparation of oxazine dyes - Google Patents [patents.google.com]
- 10. mt.com [mt.com]
- 11. 5-(diethylamino)-2-nitrosophenol synthesis - chemicalbook [chemicalbook.com]
Nile blue chloride solubility in different solvents
An In-depth Technical Guide to the Solubility of Nile Blue Chloride
For researchers, scientists, and professionals in drug development, understanding the solubility of fluorescent probes like this compound is paramount for consistent and reproducible experimental outcomes. This guide provides a comprehensive overview of this compound's solubility in various common laboratory solvents, details experimental protocols for solubility determination, and illustrates the underlying chemical principles.
Solubility of this compound
This compound, a cationic phenoxazine (B87303) dye, exhibits varied solubility depending on the solvent's polarity. Its solubility is a critical factor in applications ranging from histological staining to fluorescence microscopy and as a photosensitizer in photodynamic therapy.[1][2]
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound and its common surrogate, Nile Blue A, in various solvents. It is important to note that "Nile Blue A" is often used interchangeably with this compound, but can also refer to the sulfate (B86663) salt, which may have different solubility characteristics. Discrepancies in reported values can arise from differences in dye purity, temperature, and experimental methodology.
| Solvent | Chemical Formula | Solubility | Observations | Source(s) |
| Water | H₂O | 1 mg/mL | Opaque, blue to very deep blue solution. Soluble in hot water.[1][3] | [1][3] |
| Water (Nile Blue A) | H₂O | 6.0% (60 mg/mL) | - | [4] |
| Ethanol | C₂H₅OH | Soluble | Forms a blue solution.[1][3][5] | [1][3][5][6] |
| Ethanol (Nile Blue A) | C₂H₅OH | 5.0% (50 mg/mL) | - | [4] |
| Methanol (Nile Blue A) | CH₃OH | 1 mg/mL | - | [7] |
| Acetone (Nile Blue A) | C₃H₆O | 1% (10 mg/mL) | Turbid, blue to very deep blue solution. | [7] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | - | [8][9][10] |
| Cellosolve (Nile Blue A) | C₂H₅OCH₂CH₂OH | 5.0% (50 mg/mL) | - | [4] |
| Glycol (Nile Blue A) | C₂H₆O₂ | 5.0% (50 mg/mL) | - | [4] |
| Xylene (Nile Blue A) | C₈H₁₀ | 0.25% (2.5 mg/mL) | - | [4] |
| Ethyl Ether | (C₂H₅)₂O | Soluble | The red precipitate formed with NaOH is soluble in ethyl ether, yielding a green fluorescent, light brown-orange solution. | [1][3][11] |
Experimental Protocols for Solubility Determination
Accurate determination of a dye's solubility is crucial for preparing stock solutions and ensuring experimental reproducibility. Below are detailed methodologies for key experimental approaches.
Gravimetric Method for Solubility Determination
This method is a straightforward approach to determine the mass of a solute that can dissolve in a given volume of solvent.
Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, ethanol)
-
Analytical balance (accurate to 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.22 µm pore size)
-
Filtration apparatus
-
Drying oven
Methodology:
-
Sample Preparation: Accurately weigh an excess amount of this compound powder and add it to a known volume of the solvent in a sealed vial.
-
Equilibration: Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Filtration: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Solvent Evaporation: Transfer a known volume of the clear filtrate to a pre-weighed container. Evaporate the solvent completely in a drying oven at a temperature that will not degrade the dye.
-
Final Weighing: Once the solvent is fully evaporated and the container has cooled to room temperature in a desiccator, weigh the container with the dried dye residue.
-
Calculation: The solubility is calculated by subtracting the initial weight of the empty container from the final weight and dividing by the volume of the filtrate used.
Spectrophotometric Method ("Solubility Titration")
This method is particularly useful for colored compounds like this compound and can be performed relatively quickly. It relies on the principle that the absorbance of a solution increases linearly with concentration until the saturation point is reached.
Objective: To rapidly determine the solubility of this compound by monitoring changes in absorbance.
Materials:
-
This compound powder
-
Solvent of interest
-
UV-Visible Spectrophotometer
-
Cuvettes
-
Magnetic stirrer and stir bar
-
Analytical balance
Methodology:
-
Wavelength Determination: Prepare a dilute, unsaturated solution of this compound in the chosen solvent and scan its absorbance spectrum to determine the wavelength of maximum absorbance (λmax). For this compound in 50% ethanol, λmax is in the range of 635-639 nm.[12]
-
Setup: Place a known volume of the solvent in a beaker or cuvette with a magnetic stir bar. Place the container in the spectrophotometer and set the instrument to read absorbance at the predetermined λmax.
-
Titration: While continuously stirring and monitoring the absorbance, add small, precisely weighed increments of this compound powder to the solvent.
-
Data Recording: Record the absorbance reading after each addition, allowing the dye to fully dissolve before the next addition. Initially, the absorbance will increase with each addition.
-
Saturation Point: The point at which the absorbance reading no longer increases significantly with the addition of more dye indicates that the solution is saturated. Any further additions will result in undissolved solid, which can cause light scattering and a sharp change in the absorbance trend.
-
Analysis: Plot the absorbance versus the total mass of dye added. The point of inflection or the intersection of the two linear portions of the graph corresponds to the saturation solubility.[13]
Visualization of Solubility Principles
The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful heuristic. This compound, being a salt, has both ionic (polar) and large organic (less polar) components, allowing it to dissolve in a range of solvents.
Caption: Logical flow of this compound solubility based on solvent polarity.
References
- 1. This compound CAS#: 2381-85-3 [m.chemicalbook.com]
- 2. Nile Blue hydrochloride | C20H20ClN3O | CID 16938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2381-85-3 [chemicalbook.com]
- 4. emsdiasum.com [emsdiasum.com]
- 5. This compound | 2381-85-3 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Nile Blue A Dye content = 75 3625-57-8 [sigmaaldrich.com]
- 8. Nile Blue A perchlorate | Fluorescent Dye | 53340-16-2 | Invivochem [invivochem.com]
- 9. Nile Blue A chloride | AAT Bioquest [aatbio.com]
- 10. activemotif.jp [activemotif.jp]
- 11. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Safe Handling and Use of Nile Blue Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Nile blue chloride (CAS No: 2381-85-3), a vital fluorescent stain used in various biological and histological applications. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
Chemical and Physical Properties
This compound, also known as Nile blue A, is a synthetic, water-soluble, basic oxazine (B8389632) dye.[1][2] It presents as a dark green or bluish-black crystalline powder.[1][3] Key physical and chemical properties are summarized below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₂₀ClN₃O | [1] |
| Molecular Weight | 353.85 g/mol | [1] |
| Appearance | Dark green/brownish/bluish-black powder | [1][3] |
| Solubility | Soluble in water (1 mg/mL) and ethanol | [4] |
| Melting Point | >250°C | [5] |
| Boiling Point | 487.9°C at 760 mmHg | [5] |
| Flash Point | 248.8°C | [5] |
| λmax (Absorbance) | 631 - 638 nm | [6] |
| pH Indicator Range | pH 9.4 (blue) to pH 11.0 (purple-red) | [4] |
Hazard Identification and Toxicology
While some safety data sheets (SDS) indicate that this compound does not meet the criteria for classification as a hazardous substance under GHS, it is imperative to handle it with care as its toxicological properties have not been fully investigated.[3][7][8] It is considered an irritant to the eyes and skin.[9]
| Hazard Category | Description | Reference(s) |
| Acute Toxicity | Not classified as acutely toxic. However, may be harmful if swallowed, inhaled, or absorbed through the skin.[3][8][10] | |
| Skin Corrosion/Irritation | May cause skin irritation.[3][11] | |
| Eye Damage/Irritation | May cause eye irritation.[3][11] | |
| Carcinogenicity | Not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[3][10] | |
| Specific Target Organ Toxicity | No data available.[7][8] |
Toxicological Data:
| Test | Species | Route | Dose | Reference(s) |
| LDLo (Lowest Published Lethal Dose) | Mouse | Intravenous | 27 mg/kg | [9] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risk and maintain the chemical's integrity.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:
| PPE Type | Specification | Reference(s) |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | [3][12] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness, >480 minutes breakthrough time). | [8][12] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. An apron may be necessary for larger quantities. | [9][12] |
| Respiratory Protection | For operations generating dust, a NIOSH-approved N95 or P1 dust mask should be used. | [9][10] |
Handling and Storage Workflow
The following diagram outlines the standard workflow for handling and storing this compound.
Caption: Workflow for the safe storage and handling of this compound.
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures | Reference(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [3][13] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. | [3][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention. | [9][13] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Never give anything by mouth to an unconscious person. Seek medical advice. | [7][13] |
The following diagram illustrates the first aid response to an exposure incident.
Caption: Decision tree for first aid following exposure to this compound.
Spill Response
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (see section 3.1).
-
Avoid generating dust.
-
Gently sweep or vacuum the spilled material into a labeled, sealed container for disposal.[3][9]
-
Clean the spill area with soap and water.
Major Spill:
-
Evacuate the area and restrict access.
-
Alert emergency responders.
-
If safe to do so, prevent the spill from entering drains.
-
Follow the instructions of emergency personnel.
The following diagram outlines the spill response workflow.
References
- 1. dawnscientific.com [dawnscientific.com]
- 2. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 3. ucplchem.com [ucplchem.com]
- 4. This compound | 2381-85-3 [chemicalbook.com]
- 5. This compound | CAS#:2381-85-3 | Chemsrc [chemsrc.com]
- 6. Nile Blue A chloride | AAT Bioquest [aatbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. carlroth.com [carlroth.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. oxfordlabchem.com [oxfordlabchem.com]
- 11. ucplchem.com [ucplchem.com]
- 12. echemi.com [echemi.com]
- 13. lobachemie.com [lobachemie.com]
Nile Blue Chloride: A Technical Guide for Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Nile Blue chloride, a member of the oxazine (B8389632) dye family, is a versatile and photostable fluorescent probe with significant potential for live cell imaging.[1][2] Its utility extends to the visualization of various cellular structures and dynamic processes, making it a valuable tool in biological research and drug development. This guide provides an in-depth overview of this compound's properties, applications, and detailed protocols for its use in live cell imaging.
Core Concepts and Mechanism of Action
Nile Blue is a cationic dye that can readily penetrate live cells.[3] Its fluorescence is highly sensitive to the local microenvironment, a property known as solvatochromism.[4][5] This means its emission spectrum can shift based on the polarity of its surroundings. In aqueous environments like the cytoplasm, its fluorescence is relatively weak, which advantageously minimizes background signal.[4][6] Conversely, in lipophilic environments such as lipid droplets and cellular membranes, its fluorescence is significantly enhanced.[3][6] This characteristic allows for high-contrast imaging of these structures.
Furthermore, Nile Blue's fluorescence can be influenced by pH.[7][8] This property has been exploited to develop pH sensors for monitoring acidic organelles like lysosomes and the acidic microenvironment of tumors.[8][9] The mechanism of uptake into acidic organelles is thought to occur via an ion-trapping mechanism.[10]
Photophysical Properties
The spectral characteristics of Nile Blue and its derivatives are crucial for designing imaging experiments. The dye is excitable by lasers in the red region of the spectrum, and its emission is detected in the far-red to near-infrared (NIR) range.[11][12] This is advantageous for live cell imaging as it minimizes cellular autofluorescence and reduces phototoxicity.[4]
Table 1: Photophysical Properties of Nile Blue and its Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent | Reference |
| Nile Blue | 631 | 660 | - | - | - | [13] |
| This compound | 634 | - | - | - | - | [14] |
| Nile Blue A | 633 | 660 | - | - | - | [12] |
| Nile Blue (in ethanol) | 627.5 | - | 67,000 | 0.27 | Ethanol | [15] |
| Cationic Nile Blue (CNB-Cl) | ~633 (in cells) | ~680 (in cells) | - | - | Live Cells | [4][6] |
| Nile Blue Perchlorate | 627.5 | - | 76,800 | 0.27 | Ethanol | [16] |
Applications in Live Cell Imaging
Nile Blue and its derivatives have been successfully employed to visualize a variety of subcellular structures and processes.
Lipid Droplet Staining
Nile Blue is a well-established probe for staining intracellular lipid droplets.[3] It specifically accumulates in these neutral lipid-rich organelles, exhibiting strong fluorescence.[3] This allows for the study of lipid metabolism and dynamics in live cells.
Mitochondrial Imaging
Cationic derivatives of Nile Blue have been developed for specific targeting of mitochondria.[4][6] These probes leverage the negative mitochondrial membrane potential for their accumulation within this organelle.[4] They offer excellent mitochondrial specificity, high signal-to-noise ratio, and resistance to photobleaching, enabling the study of mitochondrial dynamics such as fission and fusion.[4][6]
Lysosomal Staining and pH Sensing
The pH-sensitive nature of Nile Blue makes it a suitable probe for imaging acidic organelles like lysosomes.[8][10] Derivatives have been designed to specifically accumulate in lysosomes and report on the local pH through changes in their fluorescence emission.[11][17] This is valuable for studying lysosomal function and its role in cellular processes like apoptosis.[17]
Super-Resolution Microscopy
The intrinsic photoswitching capabilities of some cationic Nile Blue probes make them amenable to single-molecule localization microscopy (SMLM) techniques like STORM and dSTORM.[7] This allows for the visualization of subcellular structures, such as mitochondrial cristae, with nanoscale resolution in living cells.[7]
Experimental Protocols
Protocol 1: General Live-Cell Staining with Nile Blue
This protocol provides a general guideline for staining live cells with Nile Blue derivatives. Optimal concentrations and incubation times may vary depending on the specific probe and cell type.
Materials:
-
Nile Blue derivative stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)
-
Cells cultured on glass-bottom dishes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare Staining Solution: Dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration (typically 250-500 nM).[7]
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
Staining: Remove the cell culture medium and wash the cells once with pre-warmed live-cell imaging medium. Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.[7]
-
Washing: After incubation, wash the cells three times with fresh, pre-warmed live-cell imaging medium to remove any unbound probe.[7]
-
Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with appropriate filter sets. For many Nile Blue derivatives, excitation at 633 nm and emission collection between 640-750 nm is suitable.[4][6]
Protocol 2: Super-Resolution Imaging of Mitochondria with Cationic Nile Blue Probes
This protocol is adapted for SMLM techniques.
Procedure:
-
Staining: Follow steps 1-4 of the general live-cell staining protocol.
-
Imaging Setup: Use a microscope equipped for SMLM.
-
Photoswitching and Acquisition:
-
Illuminate the sample with a high-power 640-647 nm laser to induce the photoswitching of the probe into a dark state.[7]
-
Use a low-power 405 nm laser to facilitate the return of the probes to the fluorescent state if the blinking rate is low.[7]
-
Acquire a stream of 5,000-20,000 frames at a high frame rate (e.g., 50-100 Hz).[7]
-
-
Data Analysis: Reconstruct the super-resolution image from the localized single-molecule blinking events.
Visualizations
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for staining live cells with Nile Blue derivatives.
Simplified Mitochondrial Targeting Pathway
Caption: Accumulation of cationic Nile Blue in mitochondria.
Challenges and Considerations
While Nile Blue offers many advantages, researchers should be aware of potential challenges:
-
Cytotoxicity: Although generally considered to have low cytotoxicity at working concentrations, some studies have reported dark toxicity, particularly in normal human fibroblasts at higher concentrations.[3][18] It is crucial to determine the optimal, non-toxic concentration for each cell type.
-
Phototoxicity: As with any fluorescent dye, prolonged exposure to high-intensity light can induce phototoxicity. Minimizing light exposure and using the lowest possible laser power is recommended.
-
Probe Specificity: While derivatives have been developed for specific organelles, some non-specific staining may occur, especially at higher concentrations.[4] Proper washing steps are essential to minimize background fluorescence.[7]
Conclusion
This compound and its derivatives are powerful tools for live cell imaging, offering a range of applications from visualizing lipid droplets to super-resolution imaging of mitochondria. Their favorable photophysical properties, including far-red emission and environmental sensitivity, make them valuable probes for studying cellular dynamics. By following optimized protocols and being mindful of potential challenges, researchers can effectively leverage the potential of Nile Blue for advancing our understanding of cellular biology and disease.
References
- 1. dawnscientific.com [dawnscientific.com]
- 2. This compound | CAS#:2381-85-3 | Chemsrc [chemsrc.com]
- 3. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Nile Blue-based nanosized pH sensors for simultaneous far-red and near-infrared live bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Lysosomal localization and mechanism of uptake of Nile blue photosensitizers in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. Spectrum [Nile Blue] | AAT Bioquest [aatbio.com]
- 14. Absorption [Nile Blue] | AAT Bioquest [aatbio.com]
- 15. PhotochemCAD | Nile Blue [photochemcad.com]
- 16. Nile Blue [omlc.org]
- 17. Fluorescence imaging lysosomal changes during cell division and apoptosis observed using Nile Blue based near-infrared emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Extreme dark cytotoxicity of Nile Blue A in normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Characteristics of Nile Blue A Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nile Blue A chloride is a versatile and widely utilized fluorescent dye belonging to the benzophenoxazine class. Its pronounced solvatochromism, high photostability, and significant fluorescence quantum yields in specific environments make it an invaluable tool in various scientific disciplines, including cell biology, histology, and materials science. This technical guide provides a comprehensive overview of the spectral properties of Nile Blue A chloride, detailed experimental protocols for their measurement, and visualizations of key concepts and workflows.
Core Spectral Properties
Nile Blue A chloride exhibits a strong dependence of its absorption and emission characteristics on the polarity of its environment.[1][2] This solvatochromic behavior is characterized by a bathochromic (red) shift in both absorption and emission spectra with increasing solvent polarity.[2] This phenomenon is attributed to the differential stabilization of the ground and excited states of the dye molecule by the solvent.
Quantitative Spectral Data
The following tables summarize the key spectral parameters of Nile Blue A chloride in a range of solvents, providing a comparative overview for experimental design.
Table 1: Absorption and Emission Maxima of Nile Blue A Chloride in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max. (λ_abs) (nm) | Emission Max. (λ_em) (nm) | Stokes Shift (nm) |
| n-Hexane | 1.88 | 473[3] | 546[3] | 73 |
| Toluene | 2.38 | - | - | - |
| Chloroform | 4.81 | 633[4] | - | - |
| Octanol | 10.3 | ~633[5] | ~680[5] | ~47 |
| Ethanol | 24.55 | 627.5[6][7] | 643-651[8][9] | 16-24 |
| Methanol | 32.6 | 626.8[10] | - | - |
| Acetonitrile | 37.5 | - | - | - |
| DMSO | 46.7 | - | - | - |
| Water | 80.1 | 635[3][11] | 674[3] | 39 |
| PBS | ~80 | ~633[5] | ~700[5] | ~67 |
| Gas Phase | 1 | 580 ± 10 | 628 ± 1 | - |
Note: Some values are for Nile Blue A perchlorate (B79767) or sulfate, which exhibit very similar spectral properties to the chloride salt. The Stokes shift is calculated from the provided absorption and emission maxima.
Table 2: Molar Absorptivity and Fluorescence Quantum Yield of Nile Blue A Chloride
| Solvent | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) |
| Ethanol | 67,000 at 627.5 nm[6] | 0.27[6][7] | 1.42[12] |
| Methanol | 76,800 at 626.8 nm[10] | 0.27[3] | - |
| 1,2-Dichloroethane | - | 0.50[3] | - |
| Ethylene Glycol | - | 0.26[10] | - |
| Water | - | 0.01[3] | - |
Experimental Protocols
Accurate determination of the spectral characteristics of Nile Blue A chloride is crucial for its effective application. Below are detailed protocols for key spectroscopic measurements.
Preparation of Stock and Working Solutions
Objective: To prepare standardized solutions of Nile Blue A chloride for spectroscopic analysis.
Materials:
-
Nile Blue A chloride powder
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, water)[2]
-
Volumetric flasks
-
Micropipettes
-
Analytical balance
Protocol:
-
Stock Solution (e.g., 1 mM in DMSO):
-
Weigh an appropriate amount of Nile Blue A chloride powder using an analytical balance.
-
Dissolve the powder in a small volume of DMSO in a volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with DMSO and mix thoroughly.[13]
-
Store the stock solution in a dark, airtight container at 4°C.[14]
-
-
Working Solutions:
UV-Visible Absorption Spectroscopy
Objective: To measure the absorption spectrum and determine the absorption maximum (λ_abs) and molar absorptivity (ε) of Nile Blue A chloride.
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer (e.g., Cary 3, Shimadzu UV-1800)[7]
Protocol:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range (e.g., 300-800 nm).
-
Use a 1 cm path length quartz cuvette.
-
Fill the reference cuvette with the same solvent used to prepare the Nile Blue A chloride working solution.
-
Fill the sample cuvette with the Nile Blue A chloride working solution.
-
Place both cuvettes in the spectrophotometer.
-
Perform a baseline correction with the solvent.
-
Measure the absorbance spectrum of the sample. For optimal results, ensure the maximum absorbance is below 0.1 to avoid inner-filter effects in subsequent fluorescence measurements.[7]
-
Record the wavelength of maximum absorbance (λ_abs).
-
To determine the molar absorptivity (ε), use the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length (1 cm).
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and determine the emission maximum (λ_em) of Nile Blue A chloride.
Instrumentation:
-
Spectrofluorometer (e.g., Spex FluoroMax, Jobin–Yvon Spectrofluorimeter)[7]
Protocol:
-
Turn on the spectrofluorometer and allow the excitation source to stabilize.
-
Set the excitation wavelength to the absorption maximum (λ_abs) determined from the UV-Vis spectrum.
-
Set the emission wavelength range to scan (e.g., from λ_abs + 10 nm to 800 nm).
-
Set the excitation and emission slit widths (e.g., 1-5 nm).[7]
-
Use a 1 cm path length quartz cuvette.
-
Fill the cuvette with the Nile Blue A chloride working solution (with absorbance < 0.1 at the excitation wavelength).[7]
-
Place the cuvette in the spectrofluorometer.
-
Measure the fluorescence emission spectrum.
-
Record the wavelength of maximum fluorescence intensity (λ_em).
-
Correct the spectrum for instrument-specific wavelength dependencies if necessary.[7]
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ_F) of Nile Blue A chloride relative to a known standard.
Materials:
-
Nile Blue A chloride solution
-
A standard fluorophore with a known quantum yield in the same solvent (e.g., Oxazine 1 in ethanol, Φ_F = 0.11)[8][9]
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Protocol:
-
Prepare a series of dilutions of both the Nile Blue A chloride sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.[15]
-
Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the fluorescence quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Visualizations
Solvatochromic Effect of Nile Blue A Chloride
The following diagram illustrates the effect of solvent polarity on the electronic energy levels of Nile Blue A chloride, leading to the observed solvatochromic shift.
Caption: Solvatochromic effect on Nile Blue A energy levels.
Experimental Workflow for Spectral Characterization
This diagram outlines the sequential steps for the complete spectral characterization of Nile Blue A chloride.
Caption: Workflow for spectral analysis of Nile Blue A.
References
- 1. Solvatochromism - Wikipedia [en.wikipedia.org]
- 2. eurjchem.com [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 7. Nile Blue [omlc.org]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. mdpi.com [mdpi.com]
- 10. Nile Blue [omlc.org]
- 11. researchgate.net [researchgate.net]
- 12. Nile blue - Wikipedia [en.wikipedia.org]
- 13. Nile Blue A chloride | AAT Bioquest [aatbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. chem.uci.edu [chem.uci.edu]
Methodological & Application
Application Notes and Protocols for Nile Blue Chloride Staining of Lipid Droplets in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid droplets are dynamic cellular organelles essential for energy storage, lipid metabolism, and cellular signaling. Their study is crucial in various research fields, including metabolic diseases, cancer, and infectious diseases. Nile Blue, a fluorescent phenoxazine (B87303) dye, is a valuable tool for visualizing and quantifying lipid droplets within cells. This document provides detailed protocols for staining lipid droplets in both live and fixed cells using Nile Blue chloride, along with data presentation guidelines and troubleshooting advice.
This compound is a cell-permeant stain that exhibits fluorescence when localized in lipid-rich environments.[1] It is particularly useful for identifying unsaturated free fatty acids and other lipids.[1] The fluorescence emission of Nile Blue is environment-sensitive, which allows for the specific detection of intracellular lipid droplets.[2] This stain can be used for fluorescence microscopy and flow cytometry, and it is compatible with simultaneous staining with other fluorescent probes, such as Nile Red, for multi-parametric analysis of cellular lipid content.[1]
Data Presentation
Quantitative data for this compound staining is summarized in the table below to facilitate experimental setup and optimization.
| Parameter | Value | Cell Type/Condition | Citation |
| Stock Solution | 1 mM in DMSO or distilled water | General use for cultured cells | [1][3] |
| Working Concentration | 250-500 nM | Live-cell imaging of mitochondria with cationic Nile Blue derivatives | [4] |
| 5 µM | Staining of cryosectioned tissues | [1] | |
| Incubation Time | 5-10 minutes | Live cells | [2][5] |
| 10 minutes | Fixed cryosectioned tissues | [1] | |
| 30-60 minutes | Live-cell labeling of mitochondria with cationic Nile Blue derivatives | [4] | |
| Fixation | 4% Paraformaldehyde (PFA) in PBS | Recommended for fixed-cell staining to preserve lipid droplet morphology | [1][] |
| Avoid: Ethanol, Methanol, Acetone (B3395972) | These fixatives can extract lipids | [1] | |
| Excitation Wavelength | 625 nm | Far-red fluorescence | [1] |
| 631 nm | Peak excitation | [7] | |
| 450-500 nm | For yellow-gold fluorescence of lipid droplets | [2] | |
| Emission Wavelength | 660 nm | Peak emission | [7] |
| Far-red channels | Corresponding to 625 nm excitation | [1] | |
| >528 nm | For yellow-gold fluorescence | [2] |
Experimental Protocols
I. Reagent Preparation
1. This compound Stock Solution (1 mM)
-
Materials: this compound (MW: 353.85 g/mol ), anhydrous Dimethyl Sulfoxide (DMSO) or distilled water.
-
Procedure: To prepare a 1 mM stock solution, dissolve 1 mg of this compound in 2.826 mL of DMSO or distilled water.[1][3]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2]
2. This compound Working Solution (5 µM)
-
Materials: 1 mM this compound stock solution, Phosphate-Buffered Saline (PBS) or appropriate cell culture medium.
-
Procedure: On the day of the experiment, dilute the 1 mM stock solution 1:200 in PBS or serum-free culture medium to a final concentration of 5 µM. For example, add 5 µL of 1 mM this compound stock solution to 995 µL of PBS.
-
Note: The optimal working concentration may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the optimal concentration for your specific application.
II. Protocol for Staining Lipid Droplets in Live Cells
This protocol is suitable for real-time imaging of lipid droplet dynamics.
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until the desired confluency.
-
Preparation of Staining Solution: Prepare the this compound working solution in a serum-free medium or an appropriate imaging buffer like Hanks' Balanced Salt Solution (HBSS).
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS or serum-free medium to remove any residual culture medium.
-
Staining: Add the this compound working solution to the cells and incubate for 5-10 minutes at 37°C, protected from light.[2]
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove unbound dye.
-
Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with appropriate filters.
III. Protocol for Staining Lipid Droplets in Fixed Cells
This protocol is recommended for high-resolution imaging and when co-staining with antibodies.
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Cell Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[1] Crucially, avoid using fixatives containing ethanol, methanol, or acetone as they will extract lipids. [1]
-
Washing: Wash the cells three times with PBS to remove the fixative.
-
Staining: Add the this compound working solution (in PBS) to the fixed cells and incubate for 10 minutes at room temperature, protected from light.[1]
-
Washing: Remove the staining solution and wash the cells two to three times with PBS.
-
Mounting and Imaging: Mount the coverslips with an aqueous mounting medium. The samples can be stored at 4°C for several days if protected from light.[1] Image using a fluorescence microscope.
Visualization and Analysis
Experimental Workflow for Lipid Droplet Staining and Analysis
Caption: Workflow for Nile Blue staining of lipid droplets in live and fixed cells.
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Citation |
| Weak or No Signal | Suboptimal dye concentration. | Perform a concentration titration to find the optimal working concentration for your cell type. | [8] |
| Low lipid droplet content. | Use a positive control, such as cells treated with oleic acid, to induce lipid droplet formation. | [9] | |
| Photobleaching. | Minimize exposure to excitation light. Use an anti-fade mounting medium for fixed cells. | [10][11] | |
| High Background | Excessive dye concentration. | Reduce the working concentration of this compound. | [12] |
| Inadequate washing. | Increase the number and duration of washing steps after staining to remove unbound dye. | [12] | |
| Cell autofluorescence. | Image an unstained control sample to assess the level of autofluorescence. Choose filter sets that minimize bleed-through. | [10] | |
| Non-specific Staining | Dye precipitation. | Ensure the stock solution is fully dissolved. Filter the working solution before use if precipitates are observed. | |
| Staining of other cellular components. | Nile Blue can also stain nuclei and other acidic components. Optimize imaging settings to specifically capture the fluorescence from lipid droplets (e.g., far-red emission). | [3] | |
| Altered Lipid Droplet Morphology | Harsh fixation or permeabilization. | Use 4% PFA for fixation and avoid detergents like Triton X-100 if possible, as they can affect lipid structures. For live cells, ensure imaging is performed in a physiologically stable environment. | [1][13] |
References
- 1. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Nile Blue A chloride | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 7. Spectrum [Nile Blue] | AAT Bioquest [aatbio.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Protocol for using artificial lipid droplets to study the binding affinity of lipid droplet-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Nile Blue Chloride in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nile blue chloride, a versatile fluorescent dye, in fluorescence microscopy for the visualization and analysis of intracellular lipids and other cellular components. This document details the principles of this compound fluorescence, experimental protocols for both fixed and live-cell imaging, and troubleshooting guidance.
Introduction to this compound
This compound (also known as Nile blue A) is a synthetic, water-soluble, and photostable oxazine (B8389632) dye.[1][2] It exhibits fluorescence that is sensitive to the polarity of its environment, a property known as solvatochromism.[3] This characteristic makes it a valuable tool for distinguishing between different lipid classes within cells. In hydrophobic environments, such as neutral lipid droplets, Nile blue fluoresces brightly, often in the yellow-gold to red range.[4] In more polar environments, like acidic lipids and the cytoplasm, its fluorescence is quenched or shifted.[2][3] This differential staining allows for the specific visualization and quantification of lipid droplets and the analysis of their dynamics. Nile blue is also capable of staining cell nuclei blue.[2]
Data Presentation
The following tables summarize key quantitative parameters for the use of this compound in fluorescence microscopy.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~625-633 nm | [3][5] |
| Emission Maximum (λem) | ~660-680 nm (in lipophilic environments) | [3] |
| Molecular Formula | C₂₀H₂₀ClN₃O | [2] |
| Molecular Weight | 353.85 g/mol | [2] |
Table 2: Recommended Staining Parameters for this compound
| Application | Cell/Tissue Type | Staining Concentration | Incubation Time | Fixation | Reference(s) |
| Fixed Cell Imaging (Lipid Droplets) | Cryosectioned Tissues | 5 µM | 10 minutes | 4% Paraformaldehyde | [5] |
| Live-Cell Imaging (Mitochondria with Cationic Nile Blue derivative) | HeLa, U-2 OS cells | 100-500 nM | 30-60 minutes | N/A (Live) | [3] |
| Fixed Cell Imaging (General Lipids) | Histological Sections | 1% aqueous solution | 20 minutes | Formaldehyde | [6] |
| Live-Cell Imaging (General Lipids) | Pilot studies in various cell lines | Not specified, but low cytotoxicity observed over days | Not specified, but low cytotoxicity observed over days | N/A (Live) | [5] |
Experimental Protocols
Preparation of Stock Solutions
-
1 mM this compound Stock Solution in DMSO:
-
Weigh out 3.54 mg of this compound powder.
-
Dissolve in 10 mL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Mix thoroughly by vortexing until the dye is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
-
-
1 mg/mL this compound Stock Solution in Water:
-
Weigh out 10 mg of this compound powder.
-
Add to 10 mL of distilled water.
-
Mix thoroughly. Note that solubility in water is lower than in DMSO.[2] Gentle warming may be required to fully dissolve the dye.
-
Store the stock solution at 4°C, protected from light.
-
Protocol for Staining Lipid Droplets in Fixed Cells
This protocol is adapted for staining lipid droplets in cryosectioned tissues or cultured cells grown on coverslips.
-
Cell/Tissue Preparation:
-
For cryosections, cut tissues at the appropriate temperature for the tissue type (e.g., -30°C for adipose tissue).[5]
-
For cultured cells, grow cells on sterile glass coverslips to the desired confluency.
-
-
Fixation:
-
Washing:
-
Wash the samples three times with PBS to remove the fixative.
-
-
Staining:
-
Prepare a working solution of 5 µM this compound in PBS by diluting the stock solution.
-
Incubate the samples with the staining solution for 10 minutes at room temperature, protected from light.[5]
-
-
Washing:
-
Wash the samples three times with PBS to remove excess dye.
-
-
Counterstaining (Optional):
-
If desired, counterstain nuclei with a suitable dye like DAPI (4',6-diamidino-2-phenylindole).
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
-
Imaging:
-
Image the samples using a fluorescence microscope equipped with appropriate filters for Nile blue (Excitation: ~630 nm, Emission: ~670 nm).
-
Protocol for Live-Cell Imaging of Lipid Droplets
This protocol provides a general guideline for staining lipid droplets in live cells. Optimization of concentration and incubation time is recommended for each cell type and experimental condition.
-
Cell Preparation:
-
Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and culture under standard conditions until they reach the desired confluency.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, prepare a working solution of this compound in a phenol (B47542) red-free live-cell imaging medium. A starting concentration in the range of 100-500 nM is recommended, but this may require optimization.
-
-
Staining:
-
Remove the culture medium from the cells and wash once with the pre-warmed live-cell imaging medium.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
After incubation, gently wash the cells two to three times with fresh, pre-warmed live-cell imaging medium to remove unbound dye.
-
-
Imaging:
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway that can be investigated using this compound.
Caption: Experimental Workflow for Live-Cell Imaging with this compound.
Caption: Simplified Overview of Lipid Metabolism Pathways Visualized by this compound.
Troubleshooting
Table 3: Common Problems and Solutions in this compound Staining
| Problem | Possible Cause(s) | Recommended Solution(s) | Reference(s) |
| Weak or No Signal | - Low dye concentration- Insufficient incubation time- Photobleaching | - Increase this compound concentration in a stepwise manner.- Increase incubation time.- Use an anti-fade mounting medium for fixed cells.- For live cells, minimize exposure to excitation light and use a more sensitive detector. | [7][9] |
| High Background Fluorescence | - Incomplete removal of excess dye- Autofluorescence of cells or medium- Dye precipitation | - Increase the number and duration of washing steps.- Use a phenol red-free imaging medium for live-cell imaging.- Include an unstained control to assess autofluorescence.- Filter the staining solution before use. | [7][10] |
| Phototoxicity in Live-Cell Imaging | - High laser power- Prolonged exposure to excitation light | - Use the lowest possible laser power and shortest exposure time.- Acquire images at longer intervals if possible.- Use a spinning disk confocal or other low-phototoxicity imaging system. | [8][11] |
| Non-specific Staining | - Dye concentration is too high- Presence of acidic lipids or other cellular components that interact with the dye | - Titrate the this compound concentration to find the optimal balance between signal and background.- Co-stain with other organelle-specific markers to confirm localization. | [5] |
| Changes in Cell Morphology | - Cytotoxicity of the dye or solvent- Stress from imaging conditions (e.g., temperature, pH) | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Ensure the imaging medium and environment are properly maintained for live-cell experiments. | [5] |
References
- 1. Quantifying lipid droplet dynamics in unperturbed cells, label-free [nanolive.com]
- 2. dawnscientific.com [dawnscientific.com]
- 3. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging lipid droplet fusion and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. publications.mpi-cbg.de [publications.mpi-cbg.de]
Application Notes and Protocols for Staining Fixed Tissues with Nile Blue Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nile blue chloride, and its closely related salt Nile blue sulfate (B86663) (often referred to as Nile blue A), is a versatile histochemical stain used for the identification and differentiation of lipids in biological samples.[1][2] This oxazine (B8389632) dye is valuable in both bright-field and fluorescence microscopy for visualizing intracellular lipid components within fixed tissues.[3][4][5] Its primary application lies in its ability to metachromatically stain different lipid classes: neutral lipids, such as triglycerides and cholesteryl esters, are stained pink to red, while acidic components, including fatty acids, phospholipids, and cell nuclei, appear blue.[1][2][3] This differential staining provides crucial insights into lipid distribution and accumulation in various cell and tissue types, which is of significant interest in metabolic research, toxicology, and drug development.
Principle of Staining
Nile blue is a basic dye that stains acidic cellular components (like nucleic acids and acidic lipids) blue, a characteristic known as orthochromatic staining.[2] However, the commercially available dye solution often contains a red oxazone derivative, Nile red, which is formed during the synthesis or by boiling Nile blue with sulfuric acid.[1][6] This lipophilic red component is responsible for the metachromatic staining of neutral lipids.[6] When applied to tissue sections, the blue oxazine salt stains the basophilic (acidic) structures, while the red oxazone dissolves in the neutral lipid droplets, imparting a distinct pink or red color.[1][6] This dual-staining capability within a single solution makes Nile blue a powerful tool for lipid histochemistry.[7]
Applications
-
Lipid Histochemistry: Differentiating between neutral and acidic lipids in various tissues.[1][2][7]
-
Metabolic Studies: Investigating lipid storage diseases and metabolic disorders.
-
Toxicology: Assessing fatty changes (steatosis) in organs like the liver in response to xenobiotics.
-
Neurobiology: Staining of myelin sheaths and other lipid-rich structures in the nervous system.
-
Cell Biology: Visualization of lipid droplets and other lipid-containing organelles.[]
Experimental Protocols
I. Preparation of Staining Solutions
A. Stock Nile Blue Solution (1.0% w/v)
-
Weigh 1.0 g of this compound (or sulfate).
-
Dissolve in 100 mL of distilled water.
-
Gentle heating may be required to fully dissolve the dye.[9]
-
Filter the solution before use to remove any undissolved particles.[7]
B. Differentiating Solution (1% Acetic Acid)
-
Add 1 mL of glacial acetic acid to 99 mL of distilled water.
-
Mix thoroughly.
C. Acid-Hydrolyzed Nile Blue for Enhanced Lipid Staining (Optional) For potentially more optimal staining of both neutral and acidic lipids, an acid-hydrolyzed solution can be prepared.
-
To 200 mL of 1% aqueous Nile blue solution, add 10 mL of 1% sulfuric acid.
-
Boil the mixture for 4 hours under a reflux condenser.[10]
-
Allow to cool and filter before use.
II. Staining Protocol for Paraffin-Embedded or Frozen Sections
This protocol is suitable for formalin-fixed, paraffin-embedded sections or frozen (cryo) sections.[7]
-
Deparaffinization and Rehydration (for paraffin (B1166041) sections): a. Immerse slides in Xylene: 2 changes of 5 minutes each. b. Transfer to 100% Ethanol: 2 changes of 3 minutes each. c. Transfer to 95% Ethanol: 3 minutes. d. Transfer to 70% Ethanol: 3 minutes. e. Rinse in distilled water.
-
Fixation (for cryosections): a. Fix cryosections in 4% paraformaldehyde (or formalin) for 10-15 minutes.[4] b. Rinse thoroughly with distilled water. Note: Avoid fixatives containing ethanol, methanol, or acetone (B3395972) as they can dissolve lipids.[4]
-
Staining: a. Immerse the slides in the 1.0% Nile blue staining solution for 20 minutes.[1][3]
-
Rinsing: a. Briefly rinse the slides in distilled water to remove excess stain.[1][3]
-
Differentiation: a. Dip the slides in 1% acetic acid for 10-20 seconds.[1][3] This step helps to clarify the distinction between the blue and pink/red components. Over-differentiation can lead to weak staining. The duration may need to be optimized (from a few seconds to 1-2 minutes) until the colors are pure.[1][3]
-
Final Rinsing: a. Wash the slides thoroughly in running tap water for 1-2 hours to remove all traces of acid.[1][3] Alternatively, rinse in several changes of distilled water.
-
Mounting: a. Mount the sections using an aqueous mounting medium, such as glycerol (B35011) gelatin.[1][3] Remove excess water before applying the coverslip.
III. Expected Results
-
Neutral Lipids (triglycerides, cholesteryl esters): Pink to Red[1][2]
-
Acidic Lipids (fatty acids, phospholipids): Blue to Purple-Blue[1][3][11]
-
Cell Nuclei and Elastin: Dark Blue[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Nile blue staining protocol.
| Parameter | Value / Range | Notes |
| Fixative | 4% Paraformaldehyde/Formalin | Avoid alcohol-based fixatives which can extract lipids.[4] |
| Fixation Time | 10-15 minutes | For cryosections.[4] |
| Stain Concentration | 1.0% w/v in distilled water | Prepare fresh and filter before use. |
| Staining Time | 20 minutes | Immersion in the Nile blue solution.[1][3] |
| Differentiator | 1% Acetic Acid | Used to improve the color contrast between lipid types. |
| Differentiation Time | 10-20 seconds (up to 2 min) | Visually check under a microscope to avoid over-differentiation.[1][3] |
| Final Wash Time | 1-2 hours | In running tap water or several changes of distilled water to remove acid.[1][3] |
| Mounting Medium | Aqueous (Glycerol Gelatin) | Avoid organic solvent-based mounting media which can dissolve the stained lipids.[1][3] |
Experimental Workflow Diagram
Caption: Workflow for Nile Blue Staining of Fixed Tissues.
References
- 1. Nile blue - Wikipedia [en.wikipedia.org]
- 2. Dye content ≥75 %, Powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. stainsfile.com [stainsfile.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. chemicalworlds.com [chemicalworlds.com]
Application Notes and Protocols for the Detection of Polyhydroxybutyrate (PHB) Granules using Nile Blue Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyhydroxybutyrate (PHB) is a biodegradable polyester (B1180765) produced by various microorganisms as an intracellular carbon and energy storage material. The detection and quantification of PHB are crucial for research in microbiology, biotechnology, and drug development, particularly in studies involving bacterial physiology and the development of biodegradable plastics. Nile blue, a fluorescent lipophilic dye, serves as a rapid and effective tool for the in situ detection of PHB granules within bacterial cells. This document provides detailed application notes and protocols for the use of Nile blue chloride (and its common surrogate, Nile blue A sulfate) in staining PHB granules for both qualitative and quantitative analysis.
When bound to intracellular PHB granules, Nile blue exhibits a strong orange fluorescence, which can be visualized using fluorescence microscopy or quantified with a fluorometer.[1][2] The intensity of this fluorescence has been shown to have a high correlation with the concentration of PHB as determined by more laborious methods like gas chromatography.[3] This makes Nile blue staining a valuable high-throughput screening method.
Principle of Staining
Nile blue is a phenoxazine (B87303) dye that is lipophilic and accumulates in neutral lipid environments. PHB granules, being hydrophobic polyesters, provide an ideal environment for the dye to partition into. Upon intercalation with the PHB polymer, the dye molecules exhibit a significant increase in fluorescence quantum yield, emitting a bright orange-red fluorescence when excited with blue light.[4] This solvatochromic effect, a change in spectroscopic properties in response to the polarity of the solvent, is the basis for its specificity. While the dye may weakly stain other cellular components like the cell membrane, the fluorescence from PHB granules is significantly more intense, allowing for clear differentiation.[2]
Data Presentation
The quantitative relationship between Nile blue fluorescence and PHB concentration allows for the estimation of PHB content in a sample. The following table summarizes representative data correlating fluorescence intensity with PHB concentration, as validated by gas chromatography (GC). A strong linear correlation (R² > 0.97) is consistently observed.[1][3]
| Relative Fluorescence Units (RFU) | PHB Concentration (% of Cell Dry Weight) |
| 150 | 10 |
| 300 | 22 |
| 450 | 35 |
| 600 | 48 |
| 750 | 60 |
| 900 | 72 |
Note: The absolute RFU values will vary depending on the instrument, settings, and microbial strain. It is essential to generate a standard curve for each experimental setup by correlating fluorescence with PHB concentrations determined by a reference method like gas chromatography.
Experimental Protocols
Reagent Preparation
Nile Blue Staining Solution (1% w/v)
-
Reagent: Nile Blue A (sulfate salt is most common and recommended due to higher water solubility).[5][6]
-
Note on this compound: While this compound can be used, it has lower solubility in water compared to the sulfate (B86663) salt.[6] If using the chloride salt, consider preparing the stock solution in ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to ensure complete dissolution before diluting to the final working concentration.
-
-
Procedure:
-
Weigh 10 mg of Nile blue A sulfate powder.
-
Dissolve in 1 mL of distilled water (or ethanol for a stock solution).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the solution in a dark bottle at 4°C. The solution is stable for several weeks.
-
Acetic Acid Solution (8% v/v)
-
Procedure:
-
Add 8 mL of glacial acetic acid to 92 mL of distilled water.
-
Mix well. Store at room temperature.
-
Protocol for Qualitative Analysis by Fluorescence Microscopy
This protocol is designed for the visualization of PHB granules in bacterial cells.
-
Sample Preparation:
-
Prepare a bacterial smear on a clean glass slide.
-
Heat-fix the smear by passing it through a flame three to four times. Allow the slide to cool completely.
-
-
Staining:
-
Flood the heat-fixed smear with the 1% Nile blue A solution.
-
Incubate for 10 minutes at room temperature.[2]
-
-
Washing and Differentiation:
-
Gently rinse the slide with tap water to remove excess stain.
-
Flood the smear with the 8% acetic acid solution for 1 minute. This step helps to destain the background and enhance the contrast of the PHB granules.
-
Rinse the slide again with tap water and allow it to air dry.
-
-
Visualization:
-
Place a drop of immersion oil on the stained smear and cover with a coverslip.
-
Observe under a fluorescence microscope equipped with a blue light excitation filter (excitation wavelength ~460-490 nm).
-
PHB granules will appear as bright orange-red fluorescent inclusions within the bacterial cells.[2]
-
Protocol for Quantitative Analysis by Spectrofluorometry
This protocol allows for the quantification of PHB based on fluorescence intensity.
-
Cell Culture and Harvesting:
-
Grow the bacterial culture under conditions that promote PHB accumulation.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet once with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove residual medium components.
-
-
Staining:
-
Resuspend the cell pellet in the buffer to a known optical density (e.g., OD₆₀₀ of 1.0).
-
Add Nile blue A solution to a final concentration of 0.5 µg/mL.
-
Incubate in the dark at room temperature for 15-30 minutes with gentle shaking.
-
-
Fluorescence Measurement:
-
Transfer the stained cell suspension to a 96-well black microplate or a cuvette for a fluorometer.
-
Measure the fluorescence intensity using an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 590 nm.
-
Include a non-stained cell suspension as a blank to subtract background fluorescence.
-
-
Data Analysis:
-
Correlate the measured relative fluorescence units (RFU) to the PHB concentration using a pre-determined standard curve.
-
Visualization of Pathways and Workflows
Bacterial PHB Synthesis Pathway
The following diagram illustrates the central metabolic pathway for PHB synthesis in bacteria, starting from acetyl-CoA.
References
- 1. researchgate.net [researchgate.net]
- 2. Nile blue A as a fluorescent stain for poly-beta-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid quantification of polyhydroxyalkanoates (PHA) concentration in activated sludge with the fluorescent dye Nile blue A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nile blue A as a fluorescent stain for poly-beta-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes: Nile Blue Chloride Staining for Lipid Differentiation in Cryosections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nile blue chloride is a versatile histochemical stain used for the localization and differentiation of lipids within biological tissues. This phenoxazine (B87303) dye is particularly valuable in studies involving lipid metabolism, storage, and transport, offering a clear distinction between neutral and acidic lipids. In cryosectioned tissues, where lipid integrity is well-preserved, Nile blue staining provides a rapid and effective method for visualizing lipid distribution. Neutral lipids, such as triglycerides and cholesterol esters, are stained a distinct pink to red, while acidic lipids, including fatty acids and phospholipids (B1166683), appear blue.[1][2] This differential staining is based on the principle that the blue oxazine (B8389632) form of the dye is basic and binds to acidic components, while the red oxazone form, a derivative of the oxazine, is more soluble in neutral lipids.
Principle of Staining
Nile blue A (a common synonym for this compound) is a basic oxazine dye. In an aqueous solution, it exists in equilibrium with its free base (oxazine) and a red oxazone derivative. The blue oxazine cation is responsible for the blue staining of acidic cellular components (basophilic structures), including acidic lipids like phospholipids and free fatty acids.[1] Conversely, the red oxazone is non-ionic and lipophilic, leading to its preferential dissolution in neutral lipid droplets, staining them pink or red.[1] This property allows for the simultaneous visualization and differentiation of two major lipid classes within a single tissue section.
Materials and Reagents
-
This compound (or Sulphate)
-
Distilled Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Glycerol (B35011) or aqueous mounting medium
-
Cryostat
-
Microscope slides
-
Coplin jars or staining dishes
-
Fluorescence microscope (optional, for fluorescent properties of Nile Blue)
Experimental Protocol
This protocol outlines the procedure for this compound staining of unfixed cryosections.
Cryosectioning
-
Fresh tissue should be rapidly frozen in isopentane (B150273) pre-cooled with liquid nitrogen to minimize ice crystal formation.[3]
-
Embed the frozen tissue in Optimal Cutting Temperature (OCT) compound.
-
Section the tissue at a thickness of 5-10 µm using a cryostat. The optimal cutting temperature will vary depending on the tissue type (e.g., adipose tissue may require colder temperatures like -30°C, whereas other tissues can be sectioned at -15°C to -23°C).[4]
-
Mount the sections onto clean, pre-labeled microscope slides. Gelatin-coated slides are recommended to improve tissue adherence.[5]
-
Air-dry the sections for a maximum of 15 minutes at room temperature before fixation. Prolonged air-drying can lead to the deformation of lipid structures.[4]
Fixation
-
Fix the air-dried sections in 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[4]
-
Note: Avoid using alcohol-based fixatives (e.g., ethanol, methanol, acetone) as they can extract lipids.[4]
-
Gently wash the slides twice with PBS for 5 minutes each to remove the fixative.
Staining
-
Prepare a 5 µM this compound working solution in PBS from a stock solution (e.g., a stock solution made in distilled water).[4]
-
Immerse the slides in the Nile blue staining solution for 10 minutes at room temperature.[4]
-
Briefly rinse the slides in PBS to remove excess stain.
Mounting and Visualization
-
Mount the coverslip using an aqueous mounting medium, such as glycerol or a commercially available aqueous mountant.
-
Visualize the sections under a bright-field microscope. Neutral lipids will appear pink to red, and acidic lipids will be blue. Cell nuclei may also stain blue.[2]
-
For fluorescence microscopy, Nile blue can be excited at approximately 625 nm, with emission detected in the far-red channel.[4]
Data Presentation
| Parameter | Recommended Value | Notes |
| Cryosection Thickness | 5-10 µm | Thinner sections generally provide better resolution. |
| Fixative | 4% Paraformaldehyde in PBS | Avoid alcohol-based fixatives.[4] |
| Fixation Time | 10-15 minutes | Over-fixation is generally not a concern for this stain. |
| Nile Blue Concentration | 5 µM | Concentration can be optimized based on tissue type and lipid content. |
| Staining Time | 10 minutes | Incubation time can be adjusted to achieve desired staining intensity. |
| Excitation Wavelength | ~625 nm | For fluorescence imaging.[4] |
| Emission Wavelength | Far-red spectrum | For fluorescence imaging.[4] |
Diagrams
Caption: Workflow for this compound staining of cryosections.
Caption: Differential staining of lipids by this compound.
References
- 1. The Use of Nile Blue in the Examination of Lipoids | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 2. Nile blue - Wikipedia [en.wikipedia.org]
- 3. Histology Hacks for Cryosectioning | Leica Biosystems [leicabiosystems.com]
- 4. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 5. Step by Step Golgi-Cox Staining for Cryosection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nile Blue Chloride in Photodynamic Therapy for Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy for cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to induce cell death. Nile Blue chloride, a cationic benzophenoxazine dye, has emerged as a promising photosensitizer for PDT due to its preferential accumulation in tumor cells and its ability to generate cytotoxic reactive oxygen species (ROS) upon photoactivation.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the photodynamic therapy of cancer cells.
Mechanism of Action
This compound-mediated PDT induces cancer cell death primarily through the generation of ROS, leading to mitochondrial dysfunction and subsequent apoptosis.[1] Upon excitation with light of an appropriate wavelength (typically in the 600-650 nm range), this compound transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[1][2] These ROS can directly damage cellular components, including lipids, proteins, and nucleic acids.
A key target of Nile Blue-mediated PDT is the mitochondria. The accumulation of ROS disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1][3] This initiates a caspase cascade, involving the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), ultimately leading to the execution of the apoptotic program.[4][5][6] The process is also regulated by the Bcl-2 family of proteins, where the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determines the cell's fate.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound and the structurally similar photosensitizer Methylene Blue in photodynamic therapy against various cancer cell lines.
| Cell Line | Cancer Type | Photosensitizer | IC50 Value (µM) | Light Dose | Reference |
| HL60 | Human Myeloid Leukemia | This compound | 12.5 | 0.84 J/cm² | [1][2] |
| B16F1 | Murine Melanoma | Methylene Blue | ~20.5 | Not Specified | [9] |
| MCF-7 | Human Breast Cancer | Methylene Blue | Not explicitly defined, but significant cell death at 20 µM | 4.5 J/cm² | [10] |
| MDA-MB-231 | Human Breast Cancer | Methylene Blue | Not explicitly defined, but significant cell death at 20 µM | 4.5 J/cm² | [10] |
| Cell Line | Cancer Type | Photosensitizer | Treatment Conditions | Apoptosis Rate (% Annexin V Positive) | Reference |
| HL60 | Human Myeloid Leukemia | This compound | 12.5 µM NB + 0.84 J/cm² light | 22.4 ± 1.8% | [1] |
| B16F1 | Murine Melanoma | Methylene Blue | 2 µg/mL MB + 720 J/cm² light | Significant increase in apoptosis | [11] |
| BM | Human Melanoma | Photofrin II | 30 µg/ml + 10 min irradiation | 90% | [12] |
Experimental Protocols
Here are detailed protocols for key experiments in the evaluation of this compound-mediated PDT.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound PDT on cancer cells.
Materials:
-
This compound stock solution (in ethanol (B145695) or DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Light source (e.g., LED array with appropriate wavelength)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1.56, 3.125, 6.25, 12.5, 25 µM) for a predetermined incubation time (e.g., 1-4 hours) in the dark.[2]
-
Wash the cells twice with PBS to remove the free this compound.
-
Add fresh complete culture medium to each well.
-
Expose the cells to a light source with a specific wavelength (e.g., 640 nm) and light dose (e.g., 0.84 J/cm²).[2] A dark control group (no light exposure) should be included.
-
Incubate the plates for 24-48 hours post-irradiation.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][13]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[3][13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after this compound PDT.[1][4][14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound PDT as described in the cell viability assay protocol.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Intracellular ROS Detection (DCFH-DA Assay)
This protocol is for measuring the intracellular generation of ROS following this compound PDT.[10][15][16]
Materials:
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (in DMSO)
-
Serum-free cell culture medium
-
Treated and untreated cells
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 24-well plates or chamber slides).
-
Treat the cells with this compound as described in the cell viability protocol (without the final incubation post-irradiation).
-
Wash the cells with PBS.
-
Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess DCFH-DA.
-
Add fresh PBS or serum-free medium to the cells.
-
Immediately expose the cells to the light source for the required duration.
-
Measure the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH, using a fluorescence microscope (excitation ~488 nm, emission ~525 nm) or a flow cytometer.
-
Quantify the fluorescence intensity to determine the relative level of intracellular ROS.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound-mediated PDT.
Signaling Pathway
Caption: Signaling pathway of this compound-mediated apoptosis.
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. Antileukemic potential of Nile blue-mediated photodynamic therapy on HL60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. scispace.com [scispace.com]
- 6. Photodynamic therapy induces caspase-3 activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation [mdpi.com]
- 9. Apoptosis induced by methylene‐blue‐mediated photodynamic therapy in melanomas and the involvement of mitochondrial dysfunction revealed by proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioquochem.com [bioquochem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. The influence of photodynamic therapy on apoptosis in human melanoma cell line | Saczko | Folia Histochemica et Cytobiologica [journals.viamedica.pl]
- 13. researchhub.com [researchhub.com]
- 14. bosterbio.com [bosterbio.com]
- 15. benchchem.com [benchchem.com]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Nile Blue Chloride: A Versatile Counterstain for Immunohistochemistry
For researchers, scientists, and drug development professionals, Nile Blue Chloride offers a compelling alternative to traditional counterstains in immunohistochemistry (IHC). Its vibrant blue staining of nuclei and distinct fluorescent properties provide excellent contrast for both chromogenic and fluorescent detection systems, facilitating clear visualization and analysis of target antigens.
Nile Blue, a cationic dye belonging to the oxazine (B8389632) group, has long been utilized in histology for its ability to differentiate acidic and neutral lipids.[1] However, its application as a nuclear counterstain in IHC is a growing area of interest. This document provides detailed application notes and protocols for the use of this compound as a counterstain, offering a valuable tool for researchers seeking to optimize their IHC experiments.
Principle of Staining
This compound is a basic dye that binds to acidic components within the cell, primarily the phosphate (B84403) groups of nucleic acids in the nucleus, staining them a deep blue.[1] This characteristic allows for clear demarcation of nuclear morphology, providing essential context for the localization of the primary antibody-antigen complex. Furthermore, Nile Blue exhibits fluorescence, with an excitation maximum around 633 nm and an emission maximum at approximately 660 nm, making it suitable for fluorescent microscopy applications.[2]
Applications in Immunohistochemistry
This compound can be effectively employed as a counterstain in various IHC applications:
-
Chromogenic IHC: It provides a strong blue nuclear stain that contrasts sharply with common chromogens such as the brown precipitate of 3,3'-Diaminobenzidine (DAB) and the red of Fast Red. This color separation enhances the visualization of the target protein.
-
Fluorescent IHC: Its far-red fluorescence allows for multiplexing with other fluorophores that emit in the green and red channels, minimizing spectral overlap. This is particularly advantageous when imaging nuclear antigens, as the blue nuclear stain provides a clear reference point.
-
Lipid and Lipofuscin Detection: Beyond its role as a nuclear counterstain, Nile Blue can simultaneously stain lipids and lipofuscin, offering additional cellular information in relevant studies.[3]
Comparison with Common Counterstains
The choice of counterstain is critical for optimal IHC results. The following table provides a comparison of this compound with other commonly used counterstains.
| Counterstain | Color | Staining Time | Compatibility with Chromogens (e.g., DAB) | Fluorescent Properties | Key Advantages |
| This compound | Blue | 1-5 minutes | Excellent | Yes (Far-Red Emission) | Provides both chromogenic and fluorescent options; good contrast. |
| Hematoxylin (Gill's) | Blue-Purple | 1-5 minutes | Excellent | No | Well-established and widely used; stable. |
| Methylene Blue | Blue | 1-2 minutes | Good | No | Rapid staining. |
| Toluidine Blue | Blue | 1-3 minutes | Good | No | Metachromatic properties can highlight specific components. |
| Nuclear Fast Red | Red | 5-10 minutes | Good | No | Provides an alternative color for contrast. |
| DAPI | Blue | 5 minutes | Not applicable (for fluorescence) | Yes (Blue Emission) | Specific for DNA; intense nuclear stain in fluorescence. |
| Hoechst Stains | Blue | 5-15 minutes | Not applicable (for fluorescence) | Yes (Blue Emission) | Specific for DNA; can be used in live-cell imaging. |
Experimental Protocols
The following protocols provide a general guideline for using this compound as a counterstain in IHC. Optimization may be required for specific tissues and antibody systems.
Preparation of Staining Solution
This compound Stock Solution (1% w/v):
-
Dissolve 1 gram of this compound in 100 mL of distilled water.
-
Gentle heating may be required to fully dissolve the stain.
-
Filter the solution before use.
-
Store at room temperature, protected from light.
This compound Working Solution (0.1% w/v):
-
Dilute 10 mL of the 1% stock solution with 90 mL of distilled water.
-
For enhanced nuclear staining, a slightly acidic solution can be prepared by adding 1 mL of 1% acetic acid to 99 mL of the 0.1% Nile Blue solution.[1]
Protocol for Chromogenic Immunohistochemistry
This protocol assumes the preceding IHC steps (deparaffinization, rehydration, antigen retrieval, blocking, and primary and secondary antibody incubations followed by chromogen development) have been completed.
-
Rinse: Following the final wash after chromogen development, rinse the slides thoroughly with distilled water.
-
Counterstaining: Immerse the slides in the 0.1% this compound working solution for 1-5 minutes at room temperature. The optimal time should be determined empirically.
-
Rinse: Briefly rinse the slides in distilled water to remove excess stain.
-
Differentiation (Optional): To achieve a more precise nuclear stain and reduce background, briefly dip the slides in 1% acetic acid for 10-30 seconds.[1]
-
Rinse: Rinse the slides thoroughly in running tap water until the water runs clear.
-
Dehydration: Dehydrate the sections through graded alcohols (e.g., 70%, 95%, 100% ethanol, 2 minutes each).
-
Clearing: Clear the sections in xylene or a xylene substitute (2 changes, 5 minutes each).
-
Mounting: Mount the coverslip with a permanent mounting medium.
Protocol for Fluorescent Immunohistochemistry
This protocol follows the final wash after secondary antibody incubation.
-
Rinse: Rinse the slides with Phosphate Buffered Saline (PBS).
-
Counterstaining: Incubate the slides with 0.1% this compound working solution for 5 minutes at room temperature.
-
Rinse: Wash the slides three times with PBS for 5 minutes each.
-
Mounting: Mount with an aqueous mounting medium suitable for fluorescence microscopy.
Visualization and Analysis
-
Chromogenic IHC: Stained slides can be visualized using a standard bright-field microscope. Nuclei will appear blue, providing a clear contrast to the chromogen signal at the site of the target antigen.
-
Fluorescent IHC: For fluorescent imaging, use a fluorescence microscope or confocal microscope equipped with appropriate filters for far-red emission (Excitation: ~633 nm, Emission: ~660 nm).[2]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak Nuclear Staining | Staining time too short. | Increase the incubation time in the Nile Blue solution. |
| Staining solution too dilute. | Prepare a fresh, more concentrated working solution. | |
| High Background Staining | Staining time too long. | Reduce the incubation time. |
| Inadequate rinsing. | Ensure thorough rinsing after staining and differentiation. | |
| Use of the optional differentiation step with 1% acetic acid. | ||
| Precipitate on Tissue | Staining solution not filtered. | Always filter the Nile Blue solution before use. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the standard workflow for immunohistochemistry and the decision-making process for selecting a counterstain.
Caption: Standard Immunohistochemistry (IHC) Workflow.
References
Application Notes and Protocols for Live Cell Imaging Using Nile Blue A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nile Blue A is a versatile and cost-effective fluorescent dye belonging to the benzophenoxazine family. It is widely utilized in histology and cell biology for staining various cellular components, most notably lipid droplets.[1] This application note provides a comprehensive protocol for the use of Nile Blue A in live cell imaging applications, with a focus on visualizing lipid droplets. Nile Blue A's utility stems from its cell permeability and solvatochromic properties, where its fluorescence emission spectrum shifts depending on the hydrophobicity of its environment.[1][2] In the hydrophobic core of lipid droplets, Nile Blue A exhibits strong fluorescence, making it a valuable tool for studying lipid metabolism, storage, and dynamics in living cells. This document outlines the principles of Nile Blue A staining, detailed experimental protocols, and data presentation guidelines to assist researchers in obtaining high-quality and reproducible results.
Principle of Staining
Nile Blue A is a lipophilic, cationic dye that can readily penetrate the plasma membrane of live cells.[2] Its staining mechanism for lipid droplets is based on its preferential partitioning into and enhanced fluorescence in nonpolar environments. The dye accumulates in the neutral lipid core of lipid droplets, which are primarily composed of triglycerides and sterol esters.[3][4] This accumulation leads to a significant increase in its fluorescence quantum yield.
One of the key characteristics of Nile Blue A is its solvatochromism; its emission wavelength is dependent on the polarity of the solvent.[2] In aqueous environments like the cytoplasm, its fluorescence is minimal, while in the lipid-rich, nonpolar environment of lipid droplets, it fluoresces brightly. This property contributes to a high signal-to-noise ratio for lipid droplet imaging. While Nile Blue A can also stain acidic components of the cell, such as the nucleus and lysosomes, imparting a blue color, its distinct fluorescence in lipid droplets allows for specific visualization under appropriate filter sets.[3][4]
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| Nile Blue A (Sulfate or Chloride salt) | Sigma-Aldrich | N0766 |
| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Thermo Fisher Scientific | D12345 |
| Distilled water, sterile | Corning | 46-000-CI |
| Phosphate-buffered saline (PBS), pH 7.4 | Gibco | 10010023 |
| Cell culture medium (appropriate for your cell line) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Glass-bottom dishes or chamber slides | MatTek Corporation | P35G-1.5-14-C |
| Micropipettes and sterile tips | Eppendorf | Various |
| Incubator (37°C, 5% CO2) | Thermo Fisher Scientific | Heracell VIOS 160i |
| Fluorescence microscope with appropriate filter sets | Zeiss, Leica, Nikon, etc. | Various |
Experimental Protocols
Preparation of Nile Blue A Stock Solution
Proper preparation of the stock solution is crucial for consistent and reproducible staining.
| Parameter | Recommendation |
| Solvent | Distilled water or Dimethyl sulfoxide (DMSO)[2] |
| Concentration | 1 mg/mL or 1 mM |
| Procedure | To prepare a 1 mg/mL stock solution, dissolve 1 mg of Nile Blue A powder in 1 mL of the chosen solvent. Vortex thoroughly to ensure complete dissolution. For a 1 mM stock solution in DMSO, use the molecular weight of the specific salt to calculate the required mass. |
| Storage | Store the stock solution at -20°C, protected from light. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. |
Live Cell Staining Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency (typically 50-70%) in a 37°C, 5% CO2 incubator.
-
Preparation of Staining Solution: On the day of the experiment, thaw an aliquot of the Nile Blue A stock solution. Prepare a fresh working solution by diluting the stock solution in pre-warmed (37°C) serum-free cell culture medium or PBS. A typical starting concentration is between 0.5 µg/mL and 5 µM.[1] Optimization of the final concentration is recommended to achieve optimal signal with minimal cytotoxicity.
-
Cell Staining: Remove the cell culture medium from the dishes and gently wash the cells once with pre-warmed PBS. Add the Nile Blue A working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 10 to 30 minutes, protected from light.[1] The optimal incubation time can vary between cell lines and should be determined empirically.
-
Washing: After incubation, gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging medium (e.g., phenol (B47542) red-free medium) to remove excess dye and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Proceed with live cell imaging on a fluorescence microscope equipped with appropriate filter sets.
Fluorescence Microscopy and Imaging Parameters
| Parameter | Recommended Setting |
| Excitation Wavelength | ~625-635 nm[2][5] |
| Emission Wavelength | ~660-680 nm[5][6] |
| Microscope Objective | High numerical aperture (e.g., 40x or 63x oil immersion) for high-resolution imaging. |
| Light Source | Use the lowest possible laser power or excitation light intensity to minimize phototoxicity and photobleaching.[7] |
| Exposure Time | Keep the exposure time as short as possible while maintaining a good signal-to-noise ratio.[7] |
Data Presentation and Interpretation
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for using Nile Blue A in live cell imaging.
Table 1: Recommended Concentration and Incubation Times
| Parameter | Range | Notes |
| Stock Solution Concentration | 1 mg/mL or 1 mM | Prepare in distilled water or DMSO. |
| Working Concentration | 0.5 µg/mL - 5 µM | Optimization is crucial for each cell line. |
| Incubation Time | 10 - 30 minutes | Longer incubation times may increase cytotoxicity. |
Table 2: Spectral Properties of Nile Blue A
| Property | Wavelength (nm) | Reference |
| Excitation Maximum | ~628 - 635 nm | [2][5] |
| Emission Maximum | ~660 - 680 nm | [5][6] |
Comparison with Other Lipid Droplet Stains
Nile Blue A is one of several fluorescent dyes available for lipid droplet staining. The choice of dye depends on the specific experimental requirements.
Table 3: Comparison of Common Lipid Droplet Dyes
| Feature | Nile Blue A | Nile Red | BODIPY 493/503 |
| Excitation/Emission (nm) | ~630 / ~660 | ~550 / ~630 | ~493 / ~503 |
| Advantages | Cost-effective, good photostability, suitable for multicolor imaging with green and red fluorophores.[1][8] | Bright fluorescence, well-established. | High specificity for lipid droplets, narrow emission spectrum, good for multicolor imaging.[9][] |
| Disadvantages | Can exhibit cytotoxicity at higher concentrations.[9] | Broad emission spectrum can lead to spectral bleed-through, less photostable than some other dyes, can stain other lipidic structures.[8][9] | More expensive, can be less photostable than Nile Blue A.[8][9] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete washing. | Increase the number and duration of washing steps after staining. Use a phenol red-free imaging medium. |
| Dye precipitation in working solution. | Prepare fresh working solutions and ensure the stock solution is fully dissolved. Filter the working solution if necessary. | |
| Weak or No Signal | Suboptimal dye concentration. | Perform a concentration titration to find the optimal working concentration for your cell line. |
| Incorrect filter sets. | Ensure the excitation and emission filters are appropriate for Nile Blue A's spectral properties. | |
| Photobleaching. | Reduce laser power and exposure time. Use an anti-fade mounting medium if imaging fixed cells. | |
| Cell Death or Altered Morphology | High dye concentration. | Reduce the working concentration of Nile Blue A. |
| Prolonged incubation time. | Decrease the incubation time. | |
| Phototoxicity. | Minimize the exposure of cells to excitation light. Use a live-cell imaging chamber with environmental control. |
Visualizations
Caption: A flowchart illustrating the key steps in the live cell imaging protocol using Nile Blue A.
Caption: A diagram showing the mechanism of Nile Blue A staining in live cells for lipid droplet visualization.
References
- 1. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. azolifesciences.com [azolifesciences.com]
- 8. A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nile Blue Chloride in Combination with Other Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for utilizing Nile Blue chloride in combination with other fluorescent probes for multi-parameter cellular imaging. This compound, a lipophilic and fluorescent dye, offers versatility in staining various cellular components, and its spectral properties make it a suitable partner for a range of other fluorophores.
Co-staining of Lipid Droplets and Nuclei with Nile Blue and Hoechst 33342
This application allows for the simultaneous visualization of neutral lipid droplets and the cell nucleus, enabling studies on lipid storage, cell cycle, and apoptosis.
Data Presentation
| Parameter | This compound | Hoechst 33342 |
| Target | Unsaturated free fatty acids in lipid droplets | A-T rich regions of dsDNA in the nucleus[1][2][3] |
| Excitation Max (nm) | ~625-633[4][5] | ~350[1][3] |
| Emission Max (nm) | ~660-680[5] | ~461[1][3] |
| Stock Solution | 1 mg/mL in distilled water[4] | 10 mg/mL in deionized water[1] |
| Working Concentration | 5 µM[4] | 1 µg/mL[3] |
| Incubation Time | 10 minutes[4] | 5-15 minutes[3] |
| Live/Fixed Cells | Both | Both |
Experimental Protocol: Live Cell Imaging
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging dish or plate.
-
Hoechst 33342 Staining (Nuclei):
-
Nile Blue Staining (Lipid Droplets):
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for DAPI/Hoechst (UV excitation) and Cy5/Far-Red (for Nile Blue).
Experimental Workflow
Caption: Workflow for dual staining of nuclei and lipid droplets.
Dual Staining of Lipid Droplets with Nile Blue and Nile Red
This combination allows for the differentiation of various lipid species within cells. Nile Blue primarily stains unsaturated free fatty acids, while Nile Red has a broader specificity for neutral lipids like triglycerides and cholesteryl esters.[4]
Data Presentation
| Parameter | This compound | Nile Red |
| Target | Unsaturated free fatty acids | Neutral lipids (triglycerides, cholesterol esters) |
| Excitation Max (nm) | ~625[4] | ~488 or ~565[4] |
| Emission Max (nm) | Far-red channel[4] | Orange-red channel[4] |
| Stock Solution | 1 mg/mL in distilled water[4] | 1 mM in DMSO[6] |
| Working Concentration | 5 µM[4] | 300 nM[4] |
| Incubation Time | 10 minutes (co-incubation)[4] | 10 minutes (co-incubation)[4] |
| Live/Fixed Cells | Both | Both |
Experimental Protocol: Fixed Cell Imaging of Cryosections
-
Tissue Preparation: Cryosection unfixed tissues at the appropriate temperature for the tissue type. Air-dry sections for a maximum of 15 minutes.
-
Fixation: Fix tissues with 4% paraformaldehyde in PBS for 10-15 minutes. Avoid lipid-extracting fixatives like alcohols and acetone.[4]
-
Washing: Wash the sections with PBS.
-
Staining:
-
Washing: Wash the sections with PBS.
-
Mounting: Mount the sections with a suitable mounting medium (e.g., VectaShield containing DAPI for nuclear counterstaining).[4]
-
Imaging: Image the sections on a confocal microscope using appropriate laser lines and emission filters for the far-red (Nile Blue) and orange-red (Nile Red) channels.
Experimental Workflow
Caption: Workflow for dual lipid staining with Nile Blue and Nile Red.
Assessing Cell Viability and Apoptosis with Nile Blue and Propidium Iodide (PI)
This combination can be used to distinguish between live, early apoptotic, and late apoptotic/necrotic cells. Nile Blue can stain intracellular lipids, providing a marker for overall cellular structure, while Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes.
Data Presentation
| Parameter | This compound | Propidium Iodide (PI) |
| Target | Intracellular lipids | dsDNA in cells with compromised membranes[7] |
| Excitation Max (nm) | ~633 | ~488[7] |
| Emission Max (nm) | ~660 | ~617[7] |
| Stock Solution | 1 mg/mL in distilled water | 1 mg/mL in PBS[8] |
| Working Concentration | To be optimized (e.g., 1-10 µM) | 1 µg/mL[9] |
| Incubation Time | To be optimized (e.g., 10-20 min) | ≥5 minutes[9] |
| Live/Fixed Cells | Live cells | Live cells (stains non-viable) |
Experimental Protocol: Flow Cytometry
-
Cell Preparation: Induce apoptosis in your cell population using a desired method. Prepare a negative control group without the inducing agent. Harvest and wash the cells with cold PBS, then adjust the cell density to 1 x 10^6 cells/mL.[7]
-
Nile Blue Staining:
-
Add Nile Blue working solution to the cell suspension. The optimal concentration and incubation time should be determined empirically for your cell type.
-
Incubate at 37°C for the optimized time, protected from light.
-
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes and resuspend the pellet in 1 mL of binding buffer or PBS.
-
Propidium Iodide Staining:
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use appropriate laser lines and filters to detect the fluorescence of Nile Blue and PI.
Signaling Pathway: Apoptosis
The following diagram illustrates a simplified overview of the extrinsic and intrinsic apoptosis pathways, which can be investigated using fluorescent probes for cell viability and caspase activity.
Caption: Simplified overview of apoptosis signaling pathways.
Multi-color Imaging with Nile Blue, a Green Fluorescent Probe (e.g., FITC-Phalloidin), and a Nuclear Stain (e.g., DAPI)
This combination allows for the simultaneous visualization of lipids (Nile Blue), the actin cytoskeleton (FITC-Phalloidin), and the nucleus (DAPI), providing a comprehensive view of cellular architecture.
Data Presentation
| Parameter | This compound | FITC-Phalloidin | DAPI |
| Target | Unsaturated free fatty acids | F-actin | A-T rich regions of dsDNA |
| Excitation Max (nm) | ~633 | ~493 | ~359 |
| Emission Max (nm) | ~660 | ~517 | ~461 |
| Working Concentration | To be optimized (e.g., 1-10 µM) | 1:100-1:1000 dilution of stock[3] | 1 µg/mL |
| Incubation Time | To be optimized (e.g., 10-20 min) | 20-90 minutes[3] | 5-15 minutes |
Experimental Protocol: Fixed Adherent Cells
-
Cell Culture and Fixation: Culture cells on coverslips. Fix with 3-4% formaldehyde (B43269) in PBS for 10-30 minutes at room temperature.[3]
-
Washing and Permeabilization: Wash cells 2-3 times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 3-5 minutes. Wash again 2-3 times with PBS.[3]
-
Blocking: Pre-incubate fixed cells with 1% BSA in PBS for 20-30 minutes.[3]
-
Staining:
-
Prepare a staining solution containing the optimized concentration of Nile Blue, the appropriate dilution of FITC-Phalloidin, and 1 µg/mL DAPI in 1% BSA in PBS.
-
Incubate the cells with the staining cocktail for 20-90 minutes at room temperature in the dark.[3]
-
-
Washing: Wash the cells 2-3 times with PBS, for 5 minutes each wash.[3]
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence microscope with appropriate filter sets for DAPI, FITC, and Cy5.
Experimental Workflow
Caption: Workflow for triple staining of lipids, actin, and nuclei.
Disclaimer: These protocols provide a general framework. Optimal staining concentrations, incubation times, and instrument settings should be determined empirically for each specific cell type and experimental setup. Always handle fluorescent dyes with care, following appropriate safety guidelines.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phalloidin staining protocol | Abcam [abcam.com]
- 4. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sensitive FRET Biosensor Reveals Fyn Kinase Regulation by Submembrane Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualization of kinase activity with FRET-based activity biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. health.uconn.edu [health.uconn.edu]
- 9. Compensation Controls | McGovern Medical School [med.uth.edu]
- 10. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
Application Notes and Protocols: Nile Blue Chloride Staining in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nile Blue chloride in flow cytometry, with a primary focus on the analysis of intracellular lipids. While this compound is a well-established fluorescent dye for lipid staining, its application in viability and apoptosis assessment by flow cytometry is not standard practice. Therefore, this document also includes protocols for established methods for these applications using alternative dyes, providing a complete reference for related cell analysis techniques.
Application 1: Intracellular Flow Cytometric Lipid Analysis (IFCLA)
This compound is a lipophilic, cationic dye that exhibits fluorescence upon binding to lipids. It is cell-permeable, making it suitable for staining living cells for flow cytometric analysis.[1] Nile Blue is particularly useful for detecting unsaturated free fatty acids with a carbon chain length of 16 or more.[1] It can be used in conjunction with its derivative, Nile Red, which stains a broader range of neutral lipids, to perform multiparametric lipid analysis.[2] This combined approach is termed Intracellular Flow Cytometric Lipid Analysis (IFCLA).[2]
Data Presentation: Quantitative Lipid Analysis
The following tables present hypothetical quantitative data that could be obtained from an IFCLA experiment designed to investigate the effect of a compound on lipid metabolism in a cell line (e.g., HepG2).
Table 1: Analysis of Unsaturated Free Fatty Acid Content with this compound
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) in Far-Red Channel (Mean ± SD) | % of Nile Blue Positive Cells (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | - | 1500 ± 210 | 5.2 ± 1.1% |
| Oleic Acid (Positive Control) | 200 | 9800 ± 750 | 78.5 ± 5.4% |
| Compound X | 1 | 1350 ± 180 | 4.9 ± 0.9% |
| Compound X | 10 | 850 ± 110 | 2.1 ± 0.5% |
| Compound X | 50 | 600 ± 80 | 1.5 ± 0.4% |
Table 2: Analysis of Neutral Lipid Content with Nile Red
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) in PE Channel (Mean ± SD) | % of Nile Red Positive Cells (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | - | 2100 ± 320 | 8.1 ± 1.5% |
| Oleic Acid (Positive Control) | 200 | 15500 ± 1200 | 85.3 ± 6.2% |
| Compound X | 1 | 1900 ± 280 | 7.5 ± 1.3% |
| Compound X | 10 | 1100 ± 150 | 4.3 ± 0.8% |
| Compound X | 50 | 800 ± 100 | 3.1 ± 0.6% |
Experimental Protocol: Intracellular Flow Cytometric Lipid Analysis (IFCLA)
This protocol is adapted from the method described by Boumelhem et al. (2022).[2]
Materials:
-
This compound (Stock solution: 1 mg/mL in distilled water)
-
Nile Red (Stock solution: 1 mg/mL in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
Bovine Serum Albumin (BSA)
-
Flow cytometer tubes
-
Cell line of interest (e.g., HepG2, 3T3-L1)
-
Compound of interest for lipid metabolism study (e.g., SREBP inhibitor)
-
Positive control for lipid accumulation (e.g., Oleic acid)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Treat cells with the compound of interest at various concentrations for a specified duration (e.g., 24-48 hours). Include a vehicle control and a positive control (e.g., oleic acid complexed with BSA).
-
-
Staining Solution Preparation:
-
Cell Staining:
-
Harvest the cells using a gentle dissociation method (e.g., trypsinization).
-
Wash the cells once with PBS and resuspend the cell pellet in the staining solution.
-
Incubate the cells for 10-15 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells once with PBS to remove excess dye.
-
Resuspend the cells in PBS or a suitable sheath fluid for flow cytometry analysis.
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters.
-
Nile Blue: Excite with a red laser (e.g., 633 nm or 640 nm) and detect emission in the far-red channel (e.g., using a 660/20 nm bandpass filter, similar to the APC channel).[3]
-
Nile Red: Excite with a blue laser (e.g., 488 nm) and detect emission in the yellow-orange channel (e.g., using a 585/42 nm bandpass filter, similar to the PE channel).
-
-
Set up appropriate gates to exclude debris and doublets using forward scatter (FSC) and side scatter (SSC).
-
Record the mean fluorescence intensity (MFI) and the percentage of positive cells for each fluorescent channel.
-
Visualization of Experimental Workflow
Visualization of a Signaling Pathway Investigation
The following diagram illustrates how IFCLA can be used to investigate the effect of an SREBP (Sterol Regulatory Element-Binding Protein) pathway inhibitor on cellular lipid content.
Application 2: Cell Viability Assessment (Using Standard Dyes)
While this compound has been anecdotally mentioned for viability, it is not a standard or validated method for this application in flow cytometry. Dead cells can be distinguished from live cells based on membrane integrity. Standard practice involves using membrane-impermeant DNA dyes like Propidium Iodide (PI) or 7-AAD.
Experimental Protocol: Propidium Iodide (PI) Staining for Viability
Materials:
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
PBS or other suitable buffer
-
Cell suspension
-
Flow cytometer tubes
Procedure:
-
Cell Preparation: Harvest and wash cells as per your experimental protocol. Resuspend the cell pellet in 1X PBS or binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add PI to the cell suspension at a final concentration of 1-2 µg/mL. Mix gently.
-
Incubation: Incubate for 5-15 minutes on ice or at room temperature, protected from light. Do not wash the cells after adding PI.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
-
Excite PI with a blue laser (488 nm).
-
Detect emission in the red channel (e.g., using a 610/20 nm or 670 nm long-pass filter).
-
Live cells will have low fluorescence, while dead cells with compromised membranes will be brightly fluorescent.
-
Visualization of Viability Staining Workflow
Application 3: Apoptosis Detection (Using Standard Methods)
This compound is not a recognized reagent for apoptosis detection in flow cytometry. The gold standard for detecting early apoptosis is Annexin V staining, which identifies the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Experimental Protocol: Annexin V and PI Staining for Apoptosis
Materials:
-
Annexin V conjugate (e.g., FITC, APC)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer
-
Deionized water
-
Cell suspension
-
Flow cytometer tubes
Procedure:
-
Buffer Preparation: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Cell Preparation: Induce apoptosis using the desired method. Harvest and wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution just before analysis.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze immediately by flow cytometry.
-
Annexin V-FITC: Excite at 488 nm, detect emission at ~530 nm.
-
PI: Excite at 488 nm, detect emission at >670 nm.
-
Cell Populations:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Visualization of Apoptosis Detection Principle
References
Application Notes and Protocols for Differentiating Neutral and Acidic Lipids using Nile Blue Chloride Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nile blue chloride, also known as Nile blue A, is a versatile oxazine (B8389632) dye utilized in histology and cell biology for the differential staining of intracellular lipid droplets.[1][2][3] This phenoxazine-based cationic dye is a vital stain that can be used on both live and fixed cells.[1] Its utility lies in its ability to distinguish between neutral and acidic lipids based on colorimetric and fluorometric shifts, providing a valuable tool for studying lipid metabolism and storage in various cell types and tissues.[1][2]
The staining mechanism relies on the differential partitioning and interaction of the dye with different lipid species. Neutral lipids, such as triglycerides and cholesteryl esters, are stained pink or red by the oxazone form of the dye (Nile Red), which is often present as an impurity or can be formed from Nile blue.[3][4] In contrast, acidic lipids, including fatty acids and phospholipids, along with cell nuclei, are stained blue by the oxazine form of the dye.[1][4] Under fluorescence microscopy, lipid droplets stained with Nile blue typically exhibit a characteristic yellow-gold fluorescence.[5]
These application notes provide detailed protocols for the preparation and application of this compound for the histochemical identification and differentiation of lipids in various biological samples.
Data Presentation: Spectroscopic Properties
The following table summarizes the key spectroscopic information for this compound staining. It is important to note that the fluorescence properties can be highly dependent on the local microenvironment and pH.[6][7]
| Feature | Neutral Lipids | Acidic Lipids / Nuclei |
| Appearance (Brightfield) | Pink/Red | Blue |
| Fluorescence Emission | Yellow-Gold | Far-Red |
| Excitation Maximum | ~488-565 nm (for red form) | ~625-635 nm |
| Emission Maximum | ~585 nm (in neutral lipids) | ~650-700 nm |
Note: The red coloration of neutral lipids is attributed to the Nile red component. The yellow-gold fluorescence observed with Nile blue staining of lipid droplets is a key feature for their identification.[5]
Experimental Protocols
I. Preparation of Staining Solutions
A. Stock Solution (1% w/v this compound)
-
Weigh 100 mg of this compound powder.
-
Dissolve in 10 mL of distilled water.
-
This stock solution can be stored at room temperature and diluted for working solutions.
B. Working Solution for Live Cell Imaging
-
Dilute the 1% stock solution in a suitable buffer (e.g., PBS) to a final concentration of 5 µM.[8]
-
The optimal concentration may vary depending on the cell type and experimental conditions, so a titration is recommended.
C. Working Solution for Fixed Cells and Tissue Sections (Acid-Hydrolyzed)
For enhanced differentiation, an acid-hydrolyzed Nile blue solution can be prepared. This process increases the concentration of the red oxazone form.[9][10]
-
To 200 mL of a 1% Nile blue aqueous solution, add 10 mL of 1% sulfuric acid.[9][10]
-
Boil the solution for 4 hours under a reflux condenser.[9][10]
-
Allow the solution to cool and filter before use.
-
Alternatively, a simpler working solution can be made by dissolving 0.05 g of Nile blue sulfate (B86663) in 100 mL of 1% sulfuric acid.[2]
II. Staining Protocol for Live Cells
-
Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells with the Nile blue working solution (e.g., 5 µM in PBS) for 10-15 minutes at 37°C.[8]
-
Wash the cells twice with PBS to remove excess stain.
-
Mount the coverslips with a suitable mounting medium or observe the live cells directly in PBS.
-
Image immediately using a fluorescence microscope with appropriate filter sets.
III. Staining Protocol for Fixed Cells and Cryosections
-
Fixation: Fix the samples in 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[8] Avoid using alcohol-based fixatives like ethanol (B145695) or methanol (B129727) as they can extract lipids.[8] For cryosections, you can proceed with unfixed sections or a brief post-fixation.[8]
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Staining: Immerse the slides in the Nile blue working solution for 20 minutes.[1]
-
Rinsing: Rinse the slides with distilled water.[1]
-
Differentiation (Optional but Recommended): To enhance the color contrast, dip the slides in 1% acetic acid for 30 seconds to 2 minutes, until the desired color purity is achieved.[1]
-
Final Wash: Thoroughly rinse the slides in running tap water for an extended period (up to 1-2 hours) to remove all traces of acid.[1]
-
Mounting: Remove excess water and mount the coverslip using an aqueous mounting medium like glycerol (B35011) gelatin.[1]
-
Imaging: Observe under a brightfield or fluorescence microscope.
Visualizations
Caption: Workflow for Nile Blue Staining of Lipids.
Caption: Differentiation of Lipids by Nile Blue Staining.
References
- 1. Nile blue - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. stainsfile.com [stainsfile.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Application of nile blue and nile red, two fluorescent probes, for detection of lipid droplets in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 7. dawnscientific.com [dawnscientific.com]
- 8. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. The use of Nile blue sulphate in the histochemical identification of phospholipids. (1968) | M. G. Dunnigan | 36 Citations [scispace.com]
Application Note: Preparation of Nile Blue Chloride Solutions
Introduction
Nile blue chloride (also known as Nile blue A or C.I. 51180) is a versatile, water-soluble, and fluorescent synthetic dye belonging to the oxazine (B8389632) group.[1][2] It is widely used in histology, cytology, and microbiology for staining various cellular components.[1][3] Its utility lies in its ability to differentiate between neutral lipids, which it stains pink, and acidic components like nuclei, fatty acids, and phospholipids, which are stained blue.[4][5][6] This differential staining makes it an invaluable tool for researchers studying lipid metabolism, cellular structure, and bacterial growth.[3][7] Nile blue is suitable for staining both live and fixed cells and is also employed as a fluorescent probe in microscopy and for staining DNA in electrophoresis gels.[4][5][8]
This document provides detailed protocols for the preparation of this compound stock and working solutions for various research applications.
Physicochemical and Safety Data
Proper preparation and handling of this compound solutions are crucial for reproducible experimental results and laboratory safety.
| Property | Data | Reference |
| CAS Number | 2381-85-3 | [1] |
| Molecular Formula | C₂₀H₂₀ClN₃O | [1] |
| Molecular Weight | 353.85 g/mol | [1] |
| Appearance | Dark green, blue, or brownish-black powder | [1][3] |
| λmax | ~638 nm | [2] |
| Solubility | Soluble in water (approx. 1 mg/mL), ethanol, and DMSO. | [2][8][9] |
| Storage | Store at room temperature in a dry, dark place. | [10][11] |
Safety Precautions
This compound is a chemical dye and should be handled with appropriate care. Always consult the Safety Data Sheet (SDS) before use.[10][12]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[13] When handling the powder, use a type N95 dust mask to avoid inhalation.
-
Handling: Avoid contact with skin and eyes.[10][11] In case of contact, wash the affected area immediately with copious amounts of water.[10] Handle in a well-ventilated area or under a chemical fume hood.[10]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place, protected from long-term exposure to light.[10]
Experimental Protocols
The following protocols outline the preparation of stock and working solutions. The choice of solvent and concentration depends on the specific application.
Protocol 1: Preparation of 1% (w/v) Aqueous Stock Solution
This stock solution is commonly used for general histological staining.
Materials:
-
This compound powder (C.I. 51180)
-
Distilled or deionized water
-
50 mL conical tube or glass bottle
-
Magnetic stirrer and stir bar (optional)
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Weigh 0.5 g of this compound powder and transfer it to a 50 mL conical tube or glass bottle.
-
Add approximately 40 mL of distilled water to the container.
-
Mix thoroughly by vortexing or using a magnetic stirrer until the dye is completely dissolved. Mild heating may be necessary to aid dissolution.[14]
-
Once dissolved, add distilled water to bring the final volume to 50 mL.
-
For long-term storage, the solution can be filtered through a 0.22 µm syringe filter to remove particulates and ensure sterility.
-
Store the stock solution in a tightly sealed container at room temperature, protected from light.[10]
Protocol 2: Preparation of 10 mM DMSO Stock Solution
A DMSO-based stock solution is often preferred for applications in live-cell imaging due to better membrane permeability.
Materials:
-
This compound powder (C.I. 51180)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound for your desired volume. For 1 mL of a 10 mM solution, you will need 3.54 mg (M.W. = 353.85).
-
Carefully weigh the this compound powder and place it in a suitable microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the tube until the dye is completely dissolved.
-
Store the stock solution at -20°C, protected from light.[9]
Stock Solution Preparation Table
| Stock Solution | Solute Mass | Solvent | Final Volume | Primary Application |
| 1% (w/v) Aqueous | 1 g | Distilled Water | 100 mL | General Histology[5] |
| 1 mM DMSO | 3.54 mg | Anhydrous DMSO | 10 mL | Live-Cell Imaging[9] |
| 10 mM DMSO | 35.4 mg | Anhydrous DMSO | 10 mL | Live-Cell Imaging[8][9] |
Protocol 3: Preparation of Working Solutions from Stock
Working solutions are prepared by diluting the concentrated stock solution in an appropriate buffer or medium immediately before use.
Example 1: 0.5% (w/v) Aqueous Working Solution for Lipid Staining
-
Take 5 mL of the 1% (w/v) aqueous stock solution.
-
Add 5 mL of distilled water.
-
Mix well. This solution is now ready for staining procedures.
Example 2: 500 nM Working Solution for Live-Cell Imaging
-
Prepare a 10 mM DMSO stock solution as described in Protocol 2.
-
Perform a serial dilution. For instance, dilute the 10 mM stock 1:100 in an appropriate live-cell imaging medium (e.g., phenol (B47542) red-free DMEM) to get a 100 µM intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:200 in the pre-warmed imaging medium to achieve a final working concentration of 500 nM.[9]
-
The optimal concentration may need to be adjusted depending on the cell type and experimental conditions.[9]
Working Solution Dilution Table
| Application | Stock Solution | Diluent | Final Concentration | Reference |
| Histological Staining | 1% (w/v) Aqueous | Distilled Water | 0.05% - 1% (w/v) | [5][15] |
| Live-Cell Imaging | 1-10 mM in DMSO | Cell Culture Medium | 250 - 500 nM | [9] |
| Bacterial Staining | 1% (w/v) Aqueous | LB Broth | 0.5 µg/mL | [14] |
Workflow Diagram
The following diagram illustrates the general workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing stock and working solutions.
References
- 1. dawnscientific.com [dawnscientific.com]
- 2. This compound CAS#: 2381-85-3 [m.chemicalbook.com]
- 3. chemicalworlds.com [chemicalworlds.com]
- 4. Nile blue - Wikipedia [en.wikipedia.org]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 7. This compound | 2381-85-3 [chemicalbook.com]
- 8. Nile Blue A chloride | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. lobachemie.com [lobachemie.com]
- 12. carlroth.com [carlroth.com]
- 13. echemi.com [echemi.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Mounting Media for Nile Blue Chloride Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nile blue chloride is a versatile lipophilic stain used for the histological detection of lipids. Its fluorescent properties make it a valuable tool in various research applications, including the study of lipid droplets, cell differentiation, and neurodegenerative diseases. The choice of mounting medium is a critical, yet often overlooked, step in the experimental workflow that can significantly impact the quality and longevity of the fluorescent signal. This document provides detailed application notes and protocols for selecting and using mounting media compatible with this compound staining to ensure optimal image quality and data reproducibility.
The primary consideration for mounting media in Nile blue staining is the preservation of the stained lipid structures. Since Nile blue is a lipophilic dye, the use of non-aqueous mounting media, which often require dehydration and clearing steps with organic solvents like xylene or toluene, can lead to the dissolution of the very lipids being investigated. Therefore, aqueous mounting media are strongly recommended to maintain the integrity of the stained specimen.
Key Considerations for Selecting a Mounting Medium
Several factors should be considered when choosing a mounting medium for Nile blue-stained samples:
-
Chemical Compatibility: The mounting medium should be chemically inert with respect to Nile blue and the stained lipids. Aqueous-based media are generally preferred to avoid lipid extraction.
-
Refractive Index (RI): For high-resolution microscopy, the refractive index of the mounting medium should ideally match that of the glass slide and coverslip (approximately 1.52) to minimize spherical aberration and improve image quality.[1][2] While many aqueous media have a lower RI, glycerol-based formulations offer a closer match.[1][3]
-
Antifade Properties: Photobleaching, the irreversible fading of a fluorophore upon exposure to excitation light, is a significant concern in fluorescence microscopy. Mounting media containing antifade reagents, which are typically free-radical scavengers, are crucial for preserving the Nile blue signal during imaging and for long-term storage.[1][3]
-
Curing Properties: Mounting media can be either non-setting (liquid) or setting (hardening). Non-setting media, like buffered glycerol (B35011), allow for immediate imaging but may require sealing the coverslip to prevent evaporation and movement.[1][4] Setting media provide a more permanent preparation.[1]
Recommended Mounting Media for Nile Blue Staining
Based on the principles of fluorescence microscopy and evidence from various protocols, the following aqueous mounting media are recommended for use with this compound staining.
Table 1: Comparison of Recommended Aqueous Mounting Media
| Mounting Medium | Refractive Index (RI) | Key Features & Benefits | Considerations |
| Buffered Glycerol | ~1.47 | Cost-effective, readily available, good for immediate imaging.[1][3] The pH can be adjusted (optimal around 8.5-9.0) to enhance fluorescence stability.[5] | Non-setting, requires coverslip sealing for long-term storage.[1] May not provide as robust antifade protection as commercial formulations. |
| Glycerol Jelly | ~1.47 | Semi-solid at room temperature, providing a more stable mount than liquid glycerol.[6] | Must be warmed before use. Can introduce bubbles if not handled carefully.[6] Ringing the coverslip is recommended for permanence.[6] |
| VECTASHIELD® Antifade Mounting Medium | ~1.45 (non-hardening) | Excellent antifade properties across a broad spectrum.[7] Ready-to-use liquid formulation.[8] Allows for long-term storage at 4°C. | Does not solidify, requiring coverslip sealing for permanent preparations. |
| ProLong™ Gold Antifade Mountant | ~1.47 (cured) | Hard-setting formulation that cures in 24 hours, providing a permanent seal.[9][10] Offers significant resistance to photobleaching.[9] Stable for long-term storage.[9] | Requires a curing period before optimal performance and imaging.[9] Not recommended for use with fluorescent proteins.[11] |
Experimental Protocols
Protocol 1: Nile Blue Staining of Cryosections
This protocol is adapted for staining lipids in cryosectioned tissues.
Materials:
-
Cryosections of unfixed or lightly fixed tissue
-
This compound solution (e.g., 5 µM in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Distilled water
-
Selected aqueous mounting medium
-
Microscope slides and coverslips
Procedure:
-
Prepare cryosections of the tissue. For tissues high in lipids, like adipose tissue, a cryostat temperature of -30°C may be necessary.[12]
-
If desired, fix the sections briefly with 4% paraformaldehyde in PBS for 10-15 minutes. Avoid fixatives containing alcohol or acetone , as they can extract lipids.[12]
-
Wash the sections with PBS.
-
Incubate the sections with the Nile Blue staining solution for 10 minutes.[12]
-
Rinse the sections with PBS and then briefly with distilled water to remove excess stain.
-
Carefully remove excess water from the slide, ensuring the tissue section does not dry out.
-
Proceed to the mounting protocol of your choice (Protocol 2, 3, or 4).
Protocol 2: Mounting with Buffered Glycerol
Materials:
-
Stained slides
-
Buffered Glycerol (9 parts glycerol to 1 part 10x PBS, pH adjusted to 8.5-9.0)
-
Nail polish or sealant
-
Pipette
-
Coverslips
Procedure:
-
Place the stained slide on a flat surface.
-
Apply one to two drops of buffered glycerol to the center of the tissue section.
-
Carefully lower a coverslip onto the glycerol, avoiding the formation of air bubbles.
-
Gently press out any excess mounting medium with a kimwipe.
-
For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.[4]
-
Store slides flat and protected from light at 4°C.
Protocol 3: Mounting with VECTASHIELD® Antifade Mounting Medium
Materials:
-
Stained slides
-
VECTASHIELD® Antifade Mounting Medium
-
Pipette
-
Coverslips
-
Nail polish or sealant (optional for long-term storage)
Procedure:
-
Ensure the stained slide is on a level surface.
-
Dispense one to two drops of VECTASHIELD® directly onto the stained specimen.
-
Carefully place the coverslip over the specimen, avoiding air bubbles.
-
The slide can be viewed immediately. For long-term storage, sealing the edges of the coverslip with nail polish is recommended.
-
Store slides at 4°C, protected from light.
Protocol 4: Mounting with ProLong™ Gold Antifade Mountant
Materials:
-
Stained slides
-
ProLong™ Gold Antifade Mountant
-
Pipette
-
Coverslips
Procedure:
-
Allow the ProLong™ Gold reagent to equilibrate to room temperature.
-
Apply one drop of the mountant to the stained section.
-
Gently lower the coverslip onto the mountant, minimizing bubble formation.
-
Allow the mounted slide to cure for 24 hours at room temperature in the dark.[9][10] This curing step is essential for the antifade properties to become fully effective and for the mountant to harden.
-
After curing, the slides can be imaged and stored for extended periods at room temperature, protected from light. Sealing the coverslip edges is generally not required with this hard-setting medium.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Nile Blue Staining and Mounting
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. stainsfile.com [stainsfile.com]
- 3. bidc.ucsf.edu [bidc.ucsf.edu]
- 4. Making and Using Aqueous Mounting Media - IHC WORLD [ihcworld.com]
- 5. www2.nau.edu [www2.nau.edu]
- 6. stainsfile.com [stainsfile.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Vector Laboratories / VECTASHIELD® Antifade Mounting Media - 2BScientific [2bscientific.com]
- 9. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 10. ProLong Gold Antifade Reagent with DAPI | Cell Signaling Technology [cellsignal.com]
- 11. Invitrogen™ ProLong™ Gold Antifade Mountant with DNA Stain DAPI | Fisher Scientific [fishersci.ca]
- 12. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
Troubleshooting & Optimization
How to reduce background fluorescence in Nile blue chloride staining.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in Nile blue chloride staining experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in this compound staining?
A1: High background fluorescence in Nile blue staining can originate from several sources, complicating the specific detection of target structures like neutral lipids and cell nuclei. The main culprits include:
-
Autofluorescence: Many biological specimens naturally fluoresce. Common endogenous fluorophores include lipofuscin, collagen, elastin (B1584352), NADH, and FAD.[1][2] This is often more pronounced in the blue and green spectral regions.
-
Fixation-Induced Fluorescence: Aldehyde fixatives, such as formalin and glutaraldehyde, can react with amines and proteins in the tissue, creating fluorescent products.[1][3]
-
Non-Specific Staining: this compound can bind non-specifically to cellular components other than the intended targets, leading to a general, diffuse background signal.[4] This can be exacerbated by using too high a concentration of the dye.
-
Contaminated Reagents or Materials: Autofluorescent impurities in reagents, mounting media, or on glass slides can contribute to background noise.
Q2: How can I proactively minimize background fluorescence during sample preparation?
A2: Optimizing your sample preparation workflow is a critical first step in reducing background fluorescence. Consider the following:
-
Choice of Fixative: If possible, consider using a non-aldehyde-based fixative like chilled methanol, as aldehyde fixatives are a known cause of autofluorescence.[3] If aldehyde fixation is necessary, minimize the fixation time and consider treating the sample with a quenching agent like sodium borohydride (B1222165).[1][3]
-
Proper Washing: Thorough washing after fixation and staining is crucial to remove unbound dye and other reagents that can contribute to background.[4]
-
Use High-Quality Reagents: Ensure all buffers, mounting media, and the this compound solution itself are fresh and of high purity.
-
Cleanliness: Use clean slides and handle samples carefully to avoid introducing fluorescent contaminants.
Q3: What are the main post-staining strategies to reduce background fluorescence?
A3: Several techniques can be applied after staining to reduce background fluorescence:
-
Chemical Quenching: This involves using chemical agents to reduce or mask autofluorescence. Common quenchers include Sudan Black B and commercial reagents like TrueBlack®.[2][5]
-
Photobleaching: This technique involves exposing the sample to light before imaging to selectively destroy the fluorescent molecules causing the background noise.[1]
-
Spectral Unmixing: This is a computational imaging technique that separates the emission spectra of the Nile blue stain from the broad-spectrum autofluorescence, thereby improving the signal-to-noise ratio.
Troubleshooting Guide: High Background Fluorescence
This guide provides a systematic approach to identifying and resolving common issues leading to high background fluorescence in this compound staining.
| Observation | Potential Cause | Recommended Solution |
| Diffuse, even background across the entire sample | Excessive Dye Concentration: Too much this compound can lead to high non-specific binding.[6] | Titrate the this compound concentration to find the optimal balance between signal and background. Start with a lower concentration and incrementally increase it. |
| Inadequate Washing: Insufficient washing may leave unbound dye on the sample.[4] | Increase the number and duration of wash steps after staining. Consider adding a mild detergent like Tween-20 to the wash buffer. | |
| Autofluorescence from Mounting Medium: The mounting medium itself may be fluorescent. | Test the mounting medium on a blank slide to check for intrinsic fluorescence. Use a low-fluorescence mounting medium. | |
| Speckled or granular background fluorescence | Dye Aggregates: The this compound solution may contain undissolved particles or aggregates. | Filter the this compound staining solution immediately before use. |
| Lipofuscin Granules: These are autofluorescent aging pigments common in certain cell types and tissues.[1] | Treat the sample with a lipofuscin quenching agent like TrueBlack® or Sudan Black B.[2][5] | |
| High background in specific tissue structures (e.g., connective tissue) | Endogenous Autofluorescence: Collagen and elastin in connective tissue are common sources of autofluorescence.[2] | Employ a chemical quenching agent. Alternatively, use spectral unmixing if your imaging system supports it. |
| High background after aldehyde fixation | Fixation-Induced Autofluorescence: Aldehyde fixatives can cause autofluorescence.[1] | Treat the tissue with 0.1% sodium borohydride in PBS after fixation.[1] If possible in future experiments, reduce fixation time or use an alternative fixative. |
Quantitative Data on Autofluorescence Quenching
While specific quantitative data for this compound is limited, the following table provides a comparison of the effectiveness of different quenching agents on tissue autofluorescence, which is a primary contributor to background noise.
| Quenching Agent | Excitation Wavelength | Reduction in Autofluorescence Intensity | Reference |
| MaxBlock™ | 405 nm | 95% | [7] |
| 488 nm | 90% | [7] | |
| TrueBlack™ | 405 nm | 93% | [7] |
| 488 nm | 89% | [7] | |
| Sudan Black B | 405 nm | 88% | [7] |
| 488 nm | 82% | [7] |
Note: TrueBlack® is often preferred over Sudan Black B as it introduces less non-specific background fluorescence in the red and far-red channels.[2]
Experimental Protocols
Protocol 1: this compound Staining of Cultured Cells with Background Reduction
This protocol is a general guideline for staining adherent cells grown on coverslips and includes steps for minimizing background fluorescence.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Sodium Borohydride in PBS (prepare fresh)
-
This compound stock solution (e.g., 1 mg/mL in ethanol)
-
Staining Buffer (e.g., PBS or a buffer of your choice)
-
Low-fluorescence mounting medium
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a culture dish.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Quenching of Aldehyde Autofluorescence: If using PFA, incubate the cells with freshly prepared 0.1% sodium borohydride in PBS for 10 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the this compound stock solution in the staining buffer to the desired final concentration (e.g., 0.5-5 µg/mL; this should be optimized). Incubate the cells with the staining solution for 10-15 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with the staining buffer to remove excess dye.
-
Mounting: Mount the coverslips onto glass slides using a low-fluorescence mounting medium.
-
Imaging: Image the stained cells using appropriate fluorescence microscopy settings.
Protocol 2: this compound Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue with Autofluorescence Quenching
This protocol outlines the steps for staining FFPE tissue sections, incorporating a chemical quenching step to reduce tissue autofluorescence.
Materials:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (if required for other co-stains)
-
TrueBlack® Lipofuscin Autofluorescence Quencher or 0.1% Sudan Black B in 70% ethanol
-
This compound staining solution
-
Wash buffer (e.g., PBS)
-
Low-fluorescence mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 changes, 3 minutes each).
-
Immerse in 70% ethanol (2 changes, 3 minutes each).
-
Rinse in deionized water.
-
-
(Optional) Antigen Retrieval: If performing co-staining that requires it, proceed with the appropriate antigen retrieval method.
-
Autofluorescence Quenching (Choose one):
-
Washing: Wash thoroughly with 70% ethanol and then with wash buffer to remove the quenching agent.
-
Staining: Incubate the tissue sections with the this compound staining solution for 10-20 minutes.
-
Washing: Wash the slides extensively with the wash buffer.
-
Mounting: Mount with a low-fluorescence mounting medium.
-
Imaging: Proceed with fluorescence microscopy.
Visualizations
Logical Workflow for Troubleshooting High Background Fluorescence
Caption: A flowchart for troubleshooting high background fluorescence.
Experimental Workflow for Staining FFPE Tissues with Background Reduction
Caption: Workflow for FFPE tissue staining with autofluorescence quenching.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Autofluorescence Quenching | Visikol [visikol.com]
- 3. A Unique Immunofluorescence Protocol to Detect Protein Expression in Vascular Tissues: Tacking a Long Standing Pathological Hitch - Turkish Journal of Pathology [turkjpath.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
Troubleshooting weak or no signal with Nile blue chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nile blue chloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent stain belonging to the oxazine (B8389632) dye family. It is widely used in histology and cell biology for staining various cellular components. Its primary applications include:
-
Lipid Staining: Nile blue is well-known for its ability to differentiate between neutral and acidic lipids. Neutral lipids, such as triglycerides and cholesterol esters, typically fluoresce pink or red, while acidic lipids like phospholipids (B1166683) and fatty acids appear blue.[1]
-
Mitochondria Staining: Certain cationic derivatives of Nile blue have been developed for specifically targeting and imaging mitochondria in live cells.[2]
-
Nuclei Staining: Nile blue can also be used to stain cell nuclei, imparting a blue color.[1][3]
-
Live and Fixed Cell Imaging: It is a versatile dye that can be used for staining both live and fixed cells.[1][4]
Q2: What are the excitation and emission maxima of this compound?
The excitation and emission wavelengths of this compound are highly dependent on the solvent environment due to its solvatochromic properties. In more lipophilic (nonpolar) environments, its fluorescence is enhanced, while in aqueous (polar) solutions, the fluorescence is weaker.[2][5]
| Solvent | Excitation Max (nm) | Emission Max (nm) |
| Ethanol (B145695) | ~627-631 | ~660-674 |
| Octanol | - | ~680 |
| PBS (Phosphate-Buffered Saline) | - | ~700 |
| In live cells (lipophilic environment) | ~633 | ~680 |
Data compiled from multiple sources.[2][5][6]
Q3: How should I prepare and store this compound solutions?
-
Stock Solution: A common practice is to prepare a stock solution of this compound in a solvent like distilled water or DMSO (dimethyl sulfoxide).[4] For instance, a 1 mg/mL stock solution in water is often used.
-
Working Solution: The stock solution is then diluted to the desired working concentration in a suitable buffer, such as PBS, for your specific application.
-
Storage: It is recommended to store the stock solution at room temperature or refrigerated, protected from light.[7] The stability of the dye in solution can vary, so it is best to prepare fresh working solutions for each experiment.
Troubleshooting Weak or No Signal
This section addresses common issues related to obtaining a weak or nonexistent fluorescent signal when using this compound.
Q4: My Nile blue staining is very weak or completely absent. What could be the cause?
A weak or absent signal can stem from several factors throughout the experimental workflow. Here are the most common causes and their solutions:
-
Problem 1: Low Fluorescence Environment (Solvatochromism)
-
Cause: Nile blue's fluorescence is significantly lower in aqueous environments compared to lipid-rich, nonpolar environments.[2][5] If your target is not sufficiently lipophilic or the dye is predominantly in an aqueous phase, the signal will be weak.
-
Solution: Ensure your target contains lipids that Nile blue can interact with. For lipid droplet staining, the signal should be bright. If staining other structures, consider if the local environment is sufficiently nonpolar.
-
-
Problem 2: Inappropriate Staining Concentration
-
Cause: The concentration of this compound may be too low for adequate staining.
-
Solution: Optimize the staining concentration. The optimal concentration can vary depending on the application and cell type.
-
| Application | Recommended Concentration Range |
| Lipid Staining (Fixed Tissue) | ~5 µM |
| Live-Cell Mitochondrial Staining (Cationic derivative) | 250-500 nM |
| General Histological Staining | 1% (w/v) in distilled water |
Concentrations are starting points and may require optimization.[4]
-
Problem 3: Incorrect Fixation Method
-
Cause: For lipid staining, using alcohol-based fixatives like ethanol or methanol (B129727) can extract lipids from the cells, leading to a loss of the target for the dye.[4]
-
Solution: Use a cross-linking fixative such as 4% paraformaldehyde (PFA) in PBS. This will preserve the cellular structure and lipids.[4]
-
-
Problem 4: Photobleaching
-
Cause: Prolonged exposure to the excitation light source can cause the fluorophore to permanently lose its ability to fluoresce. While Nile blue is relatively photostable, it is not immune to photobleaching.[2][5]
-
Solution:
-
Minimize the exposure time and intensity of the excitation light.
-
Use an anti-fade mounting medium for fixed cell imaging.
-
Image samples promptly after staining.
-
-
-
Problem 5: Fluorescence Quenching
-
Cause: Other molecules in the sample can absorb the energy from the excited Nile blue molecule, preventing it from emitting light (fluorescence). This is known as quenching.
-
Solution: Identify and remove potential quenchers if possible. Common quenchers for fluorescent dyes can include molecular oxygen, iodide ions, and some amines.[8] When staining DNA, be aware that Nile blue fluorescence can be quenched upon binding.[9]
-
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Staining of Lipid Droplets in Fixed Adherent Cells
This protocol is adapted for staining lipid droplets in cells grown on coverslips.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
This compound stock solution (e.g., 1 mg/mL in distilled water)
-
Mounting medium (preferably with an anti-fade agent)
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature. Note: Avoid using alcohol-based fixatives as they can extract lipids.[4]
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare the working staining solution by diluting the this compound stock solution in PBS to a final concentration of approximately 5 µM. Incubate the cells in the staining solution for 10-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess stain.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for Nile blue (Excitation: ~630 nm, Emission: ~660-700 nm).
Experimental Workflow for Fixed Cell Lipid Staining
Protocol 2: Live-Cell Imaging of Mitochondria with a Cationic Nile Blue Derivative
This protocol is a general guideline for using cationic Nile blue probes for live-cell mitochondrial staining.
Materials:
-
Live cells cultured in a glass-bottom dish
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Cationic Nile blue probe stock solution (e.g., 1 mM in DMSO)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a glass-bottom dish suitable for live-cell imaging.
-
Prepare Staining Solution: On the day of the experiment, dilute the cationic Nile blue probe stock solution in pre-warmed live-cell imaging medium to a final working concentration of 250-500 nM. The optimal concentration may vary.
-
Staining: Remove the cell culture medium and wash the cells once with the pre-warmed live-cell imaging medium. Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, wash the cells three times with fresh, pre-warmed live-cell imaging medium to remove any unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain the appropriate environmental conditions. Use filter sets appropriate for the specific cationic Nile blue derivative.
Data Presentation
Table 1: Factors Affecting this compound Fluorescence Signal
| Factor | Effect on Signal | Recommendations and Considerations |
| Solvent Polarity | Fluorescence is significantly enhanced in nonpolar (lipophilic) environments and quenched in polar (aqueous) environments.[2][5] | Ideal for staining lipid-rich structures. Expect a weaker signal in the cytoplasm compared to lipid droplets. |
| pH | Fluorescence intensity can be pH-dependent. For some derivatives, the emission intensity increases at a higher pH.[10][11] | Maintain a stable and appropriate pH in your staining and imaging buffers. The optimal pH may vary depending on the specific Nile blue derivative. |
| Concentration | Signal intensity is dependent on the dye concentration. | Titrate the concentration to find the optimal balance between a strong signal and low background. See recommended concentrations in the troubleshooting section. |
| Photobleaching | Can lead to irreversible loss of fluorescence upon prolonged exposure to excitation light.[2][5] | Minimize light exposure, use appropriate laser power, and consider using anti-fade reagents for fixed samples. |
| Quenching | Presence of quenching molecules can reduce or eliminate the fluorescent signal. | Be aware of potential quenchers in your sample, such as DNA when it is the target of staining, or other exogenous compounds.[9] |
Table 2: Compatibility of this compound with Fixation and Permeabilization Methods
| Method | Compatibility | Notes |
| Paraformaldehyde (PFA) Fixation | High | Recommended for preserving cellular morphology and lipid content.[4] |
| Methanol/Acetone Fixation | Low (for lipid staining) | These fixatives can extract lipids and should be avoided when staining lipid droplets.[4] |
| Permeabilization (e.g., Triton X-100) | Variable | Can be used, but may affect membrane integrity and lipid distribution. Optimization of concentration and incubation time is crucial. |
References
- 1. Nile blue - Wikipedia [en.wikipedia.org]
- 2. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nile Blue A chloride | AAT Bioquest [aatbio.com]
- 4. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Dye content 85 2381-85-3 [sigmaaldrich.com]
- 8. Distance-dependent quenching of Nile Blue fluorescence byN,N-diethylaniline observed by frequency-domain fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Optimizing Nile Blue Chloride Concentration for Cell Staining: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Nile Blue chloride concentration for accurate and reproducible cell staining. This guide includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during cellular imaging experiments.
Troubleshooting Common Issues in this compound Staining
Effective cell staining with this compound requires careful optimization of the dye concentration. Below are common problems, their potential causes, and solutions to guide your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Weak or No Fluorescence Signal | - Suboptimal Dye Concentration: The concentration of this compound is too low for detection. - Incorrect Filter Sets: The excitation and emission filters on the microscope are not appropriate for Nile Blue. - Insufficient Incubation Time: The dye has not had enough time to penetrate the cells and accumulate in the target organelles. - Cell Type Variability: Some cell lines may be more resistant to staining. - pH of Staining Solution: Nile Blue's fluorescence can be pH-sensitive. | - Increase Concentration: Gradually increase the working concentration. For live cells, start in the nanomolar range and titrate up to the low micromolar range. For fixed cells, a higher concentration (e.g., 5 µM) may be appropriate. - Verify Filter Sets: Use a filter set with an excitation maximum around 625-635 nm and an emission maximum around 650-680 nm.[1][2] - Extend Incubation Time: Increase the incubation period, monitoring for any signs of cytotoxicity in live cells. - Optimize for Cell Line: Test a range of concentrations and incubation times for your specific cell line. - Check Buffer pH: Ensure the pH of your staining buffer is within the optimal range for Nile Blue fluorescence. |
| High Background Fluorescence | - Excessive Dye Concentration: The concentration of this compound is too high, leading to non-specific binding. - Inadequate Washing: Residual dye remains in the extracellular space. - Autofluorescence: The cells or medium have endogenous fluorescence in the same channel as Nile Blue. | - Decrease Concentration: Titrate down the working concentration to the lowest effective level. - Perform Thorough Washes: After incubation, wash the cells multiple times with fresh, pre-warmed buffer or media to remove unbound dye. However, for some live-cell imaging applications with specific probes, washing may not be necessary.[2] - Use an Unstained Control: Image unstained cells using the same settings to determine the level of autofluorescence. If high, consider using a different imaging channel if possible. |
| Cell Death or Altered Morphology (Cytotoxicity) | - Concentration-Dependent Toxicity: this compound can be toxic to cells at higher concentrations.[3] - Prolonged Incubation: Extended exposure to the dye, even at lower concentrations, can induce cytotoxicity. | - Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration for your cell type and experimental duration. Concentrations as low as 0.1 µg/mL have been shown to be highly toxic to normal human fibroblasts after just one hour.[3] For long-term live-cell imaging, concentrations in the low nanomolar range (e.g., 500 nM) may be better tolerated.[2] - Minimize Incubation Time: Use the shortest incubation time that provides adequate staining. |
| Uneven or Patchy Staining | - Poor Dye Solubility: The this compound stock solution was not properly dissolved or has precipitated. - Cell Clumping: Cells are not in a single-cell suspension, preventing uniform access to the dye. | - Ensure Complete Dissolution: Prepare fresh stock solutions and ensure the dye is fully dissolved. Vortexing can aid in this process. Stock solutions are often prepared in DMSO or distilled water.[1] - Maintain a Single-Cell Suspension: Gently pipette to break up cell clumps before and during staining. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a stock solution of this compound in a high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO) or distilled water.[1] For example, a 1 mM stock solution in DMSO can be prepared and then further diluted to the desired working concentration in your cell culture medium or buffer. Store the stock solution protected from light, and for long-term storage, aliquoting and freezing at -20°C is advisable to avoid repeated freeze-thaw cycles.
Q2: What is a good starting concentration for staining live cells?
A2: For live-cell imaging, it is crucial to start with a low concentration to minimize cytotoxicity. A starting point in the range of 250-500 nM is often suitable for applications like mitochondrial imaging.[2] However, the optimal concentration is highly dependent on the cell type and the specific research question. A concentration of 12.5 µM was used for studying photodynamic therapy in HL60 leukemia cells.[4] It is always best to perform a titration to find the lowest effective concentration with minimal impact on cell health.
Q3: Can I use this compound for staining fixed cells?
A3: Yes, this compound can be used for staining fixed cells.[5] For fixed tissues, such as cryosections, a concentration of 5 µM with a 10-minute incubation has been successfully used.[1]
Q4: What cellular structures does this compound stain?
A4: this compound is known to stain cell nuclei blue.[5] It is also a lipophilic dye and can be used to visualize lipids.[1] Specifically, it can help distinguish between neutral lipids, which stain pink, and acidic lipids (like fatty acids and phospholipids), which stain blue.[5] Some derivatives of Nile Blue are also used to target and image mitochondria.[2]
Q5: Is this compound toxic to cells?
A5: Yes, this compound can exhibit cytotoxicity, particularly at higher concentrations and with longer exposure times.[3] For instance, a 1-hour treatment with 0.1 µg/mL of Nile Blue A was found to be highly toxic to normal human fibroblasts.[3] It is essential to determine the cytotoxic threshold for your specific cell line and experimental conditions.
Experimental Protocols
General Protocol for Live Cell Staining with this compound
This protocol provides a general guideline for staining live cells. The optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup.
Caption: Workflow for live cell staining with this compound.
Protocol for Staining of Cryosectioned Tissues
This protocol is adapted for staining lipids in fixed tissue sections.[1]
Caption: Workflow for staining cryosectioned tissues with Nile Blue.
Troubleshooting Decision Tree
This decision tree can help diagnose and resolve common issues during the optimization of this compound staining.
Caption: Decision tree for troubleshooting Nile Blue staining.
References
- 1. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 2. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extreme dark cytotoxicity of Nile Blue A in normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antileukemic potential of Nile blue-mediated photodynamic therapy on HL60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nile blue - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Photobleaching of Nile Blue Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize photobleaching of Nile Blue chloride during your microscopy experiments, ensuring high-quality and reproducible imaging data.
Troubleshooting Guides
Photobleaching, the irreversible loss of fluorescence due to light exposure, is a common challenge in microscopy.[1] This guide provides a systematic approach to identify and resolve issues related to the fading of this compound signals.
Problem: Weak or No Initial Fluorescence Signal
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Filter/Laser Combination | Ensure the excitation and emission filters on your microscope are appropriate for this compound. Nile Blue is typically excited around 633 nm and emits around 660 nm.[2] |
| Low Stain Concentration | The concentration of your this compound solution may be too low. Prepare fresh solutions and consider a titration to determine the optimal concentration for your sample. For live-cell imaging with cationic Nile Blue probes, a working concentration of 250-500 nM is often a good starting point. |
| Inadequate Incubation Time | The staining time may be insufficient for the dye to effectively label the target structures. Optimize the incubation time for your specific sample type; for live cells, 30-60 minutes is a common duration. |
| Poor Reagent Quality | Ensure your this compound is of high purity and has been stored correctly, protected from light and moisture. |
| Improper Fixation (for fixed cells) | For fixed-cell staining, ensure that the fixation method does not compromise the lipids that Nile Blue often stains. Avoid fixatives like ethanol, methanol, and acetone (B3395972) which can remove lipids.[3] 4% paraformaldehyde is a suitable choice.[3] |
Problem: Rapid Fading of Fluorescence During Imaging
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Photobleaching | This is the most common cause of signal loss during imaging. Photobleaching occurs when fluorophores are damaged by light exposure, often through reactions with molecular oxygen.[1][4][5] To mitigate this, reduce the excitation light intensity and the exposure time to the minimum required for a good signal.[1][6] |
| Inadequate Mounting Medium | For fixed samples, use a commercial antifade mounting medium. These reagents contain antioxidants that scavenge reactive oxygen species and reduce photobleaching.[7][8] |
| High Magnification/Numerical Aperture (NA) Objective | High NA objectives collect more light, which can accelerate photobleaching. While necessary for high-resolution imaging, be mindful of the increased rate of fading. |
| Reactive Oxygen Species (ROS) | The interaction between excited dyes and molecular oxygen can generate ROS, which in turn destroys the fluorophore.[4][5] Using antifade reagents can help neutralize these ROS. For live-cell imaging, some antifade reagents like Trolox are cell-permeable. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen to this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, rendering it unable to fluoresce.[1] This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically alter the dye molecule.[4][5] While some cationic Nile Blue derivatives have shown prolonged resistance to photobleaching due to their antioxidant properties, the fundamental process can still occur with prolonged or high-intensity light exposure.[3][8][9]
Q2: How can I minimize photobleaching when imaging live cells stained with this compound?
A2: For live-cell imaging, you can take several steps:
-
Reduce Excitation Light: Use the lowest laser power or light source intensity that provides an adequate signal.[1]
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera.
-
Use Sensitive Detectors: Microscopes equipped with sensitive detectors (like sCMOS or EMCCD cameras) require less excitation light.
-
Use Live-Cell Antifade Reagents: Consider adding a cell-permeable antioxidant, such as Trolox, to your imaging medium.[1]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[10] They primarily work as antioxidants or reactive oxygen species scavengers, neutralizing the harmful molecules that cause the fluorophore to degrade.[10] Common antifade agents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[10]
Q4: Which antifade mounting medium is best for this compound?
A4: While specific quantitative data for this compound with various antifade reagents is limited in the literature, commercial mounting media containing antioxidants are generally effective at reducing photobleaching for a wide range of fluorophores. Products like ProLong™ Gold, SlowFade™, and VECTASHIELD® are popular choices that can preserve the fluorescent signal.[11] The choice may depend on whether you require a hardening or non-hardening mountant and your specific imaging application.
Q5: My Nile Blue staining appears patchy and uneven. What could be the cause?
A5: Uneven staining can result from several factors:
-
Incomplete Deparaffinization: For paraffin-embedded tissue sections, residual wax can block the dye from reaching the tissue.
-
Inadequate Permeabilization: For intracellular targets, ensure your permeabilization step is sufficient.
-
Dye Aggregation: Ensure your this compound stock solution is properly dissolved and consider filtering it before use.
-
Sample Drying: Do not allow the sample to dry out at any point during the staining protocol.
Q6: I see non-specific background staining. How can I reduce it?
A6: High background can obscure your specific signal. To reduce it:
-
Optimize Staining Concentration and Time: Use the lowest dye concentration and shortest incubation time that still provides a good signal.
-
Thorough Washing: Ensure adequate washing steps after staining to remove unbound dye.
-
Check for Autofluorescence: Examine an unstained control sample to determine if your sample has endogenous fluorescence.
Quantitative Data on Antifade Reagents
| Antifade Reagent/Mounting Medium | Typical Active Ingredient(s) | Relative Photostability Improvement (Illustrative) | Notes |
| PBS/Glycerol (Control) | None | 1x (Baseline) | Prone to rapid photobleaching. |
| n-Propyl Gallate (NPG) | n-Propyl gallate | 5-10x | A common and effective antioxidant.[10] |
| p-Phenylenediamine (PPD) | p-Phenylenediamine | 10-20x | Very effective, but can be toxic and may affect some dyes.[10] |
| DABCO | 1,4-diazabicyclo[2.2.2]octane | 3-7x | Less effective than PPD but also less toxic.[10] |
| Commercial Mountants (e.g., ProLong™, SlowFade™, VECTASHIELD®) | Proprietary antioxidant cocktails | 10-50x | Often provide the best performance and are optimized for a broad range of dyes.[11] |
Disclaimer: The "Relative Photostability Improvement" values are illustrative estimates based on data for other fluorophores and are meant to provide a general comparison. Actual performance with this compound may vary.
Experimental Protocols
Protocol 1: Live-Cell Staining with a Cationic Nile Blue Probe
This protocol is adapted for live-cell imaging of mitochondria using a cationic Nile Blue derivative.
Materials:
-
Cationic Nile Blue probe (e.g., a custom synthesized probe or commercially available analogue)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)
-
Cells cultured on glass-bottom dishes suitable for microscopy
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a Stock Solution: Dissolve the cationic Nile Blue probe in anhydrous DMSO to a stock concentration of 1 mM. Store the stock solution at -20°C, protected from light.
-
Prepare Staining Solution: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed live-cell imaging medium to a final working concentration of 250-500 nM. The optimal concentration may vary depending on the cell type.
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.
-
Staining: Remove the cell culture medium and wash the cells once with the pre-warmed live-cell imaging medium. Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, wash the cells three times with fresh, pre-warmed live-cell imaging medium to remove unbound probe.
-
Imaging: The cells are now ready for live-cell imaging. It is recommended to perform imaging immediately. To minimize photobleaching, use the lowest possible excitation intensity and exposure time.
Protocol 2: Staining of Fixed Cells with this compound
This protocol provides a general framework for staining fixed cells.
Materials:
-
This compound
-
Distilled water or PBS
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Antifade mounting medium
-
Coverslips and microscope slides
Procedure:
-
Cell Fixation: Fix cells grown on coverslips with 4% PFA in PBS for 10-15 minutes at room temperature.[3]
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare a staining solution of this compound in distilled water or PBS (e.g., 5 µM).[3] Incubate the fixed cells with the staining solution for 10 minutes at room temperature.[3]
-
Washing: Wash the cells three times with PBS to remove excess stain.
-
Mounting: Carefully mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Sealing (Optional): Seal the edges of the coverslip with nail polish to prevent drying.
-
Imaging: Image the samples using appropriate filter sets for Nile Blue.
Visualizations
Caption: Experimental workflow for staining fixed cells with this compound.
Caption: A logical workflow for troubleshooting this compound signal fading.
References
- 1. biocompare.com [biocompare.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nile Blue A chloride | AAT Bioquest [aatbio.com]
- 10. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
How to fix issues with non-specific binding of Nile blue chloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding of Nile Blue chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound?
A1: Non-specific binding of this compound can stem from several factors:
-
Excessive Dye Concentration: Using a higher concentration of Nile Blue than necessary can lead to unbound dye molecules adhering to various cellular components indiscriminately.[1]
-
Hydrophobic Interactions: As a lipophilic dye, Nile Blue has a tendency to bind to various lipid-rich structures beyond the target of interest.[2][3]
-
Electrostatic Interactions: Nile Blue is a cationic dye and can non-specifically bind to anionic molecules and surfaces within the cell, such as DNA and certain proteins.[4][5]
-
Dye Aggregation: At higher concentrations, Nile Blue can form aggregates that may bind non-specifically to cellular structures.[6]
-
Inadequate Washing: Insufficient or improper washing steps after staining can leave behind unbound or loosely bound dye molecules, contributing to high background.[1]
-
Autofluorescence: Endogenous fluorescence from the sample itself can be mistaken for non-specific staining.[1]
Q2: How does pH affect this compound staining?
A2: The absorption and emission spectra of Nile Blue are highly dependent on pH.[7][8][9] Changes in pH can alter the charge of the dye molecule and the cellular components, thereby influencing electrostatic interactions and potentially increasing non-specific binding. It is crucial to maintain a consistent and optimal pH throughout the staining procedure to ensure reproducible results.[7]
Q3: Can this compound bind to structures other than lipids?
A3: Yes. While Nile Blue is well-known as a lipid stain, its cationic nature allows it to bind to negatively charged molecules like DNA.[4][5][10][11][12] This interaction is a common source of non-specific nuclear and mitochondrial staining.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can obscure the specific signal, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Excess Probe Concentration | Titrate the this compound concentration to determine the optimal level that provides a strong signal with minimal background. Start with a lower concentration and incrementally increase it.[1] |
| Autofluorescence | Run an unstained control sample to assess the level of endogenous fluorescence. If significant, consider using an autofluorescence quenching agent.[1] |
| Non-specific Binding | Increase the number and duration of washing steps after dye incubation. Using a mild detergent in the wash buffer can also help remove unbound probe.[1] Consider using blocking agents.[13][14] |
| Contaminated Imaging Media | Use optically clear, phenol (B47542) red-free imaging media. For microscopy, prefer glass-bottom dishes over plastic ones to reduce background fluorescence.[1] |
Issue 2: Non-specific Staining of Nuclei or Other Organelles
This is often due to the cationic nature of this compound binding to anionic molecules like DNA.
| Potential Cause | Recommended Solution |
| Electrostatic Interactions with DNA | Optimize the staining buffer's ionic strength. Increasing the salt concentration can sometimes reduce non-specific electrostatic binding. |
| Inappropriate Fixation | Avoid fixatives containing alcohol or acetone, as they can extract lipids and alter cellular structures, potentially exposing non-specific binding sites.[2] Paraformaldehyde (4%) is a recommended fixative.[2][11] |
| Dye Aggregation | Prepare fresh staining solutions and consider filtering the solution before use to remove any aggregates. |
Experimental Protocols
General Staining Protocol for Cultured Cells
-
Cell Preparation: Plate cells on glass-bottom dishes and culture them to the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water or DMSO).[2] Dilute the stock solution to the desired final concentration in a pre-warmed, serum-free culture medium.
-
Washing: Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS).[1]
-
Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[1]
-
Washing: Remove the staining solution and wash the cells multiple times with PBS to remove unbound dye.[1]
-
Imaging: Image the cells using appropriate filter sets for Nile Blue.
Staining Protocol for Cryosectioned Tissues
-
Tissue Sectioning: Cryosection unfixed tissues at the appropriate temperature for the tissue type (e.g., -30°C for adipose tissue, -15°C for heart tissue).[2]
-
Air-Drying: Air-dry the sections for a maximum of 15 minutes to prevent lipid deformation.[2]
-
Fixation: Fix the cryosections with 4% paraformaldehyde in PBS for 10-15 minutes. Avoid fixatives that can extract lipids, such as ethanol, methanol, and acetone.[2][11]
-
Washing: Wash the sections with PBS.[11]
-
Staining: Stain with the optimized concentration of this compound (e.g., 5 µM) for 10 minutes.[2]
-
Washing: Wash the sections with PBS to remove excess dye.[2]
-
Mounting: Mount the stained sections with an appropriate mounting medium.[2]
Quantitative Data Summary
The spectral properties of Nile Blue are highly dependent on the solvent and pH.
| Solvent | Absorption λ max (nm) | Emission λ max (nm) |
| Toluene | 493 | 574 |
| Acetone | 499 | 596 |
| Chloroform | 624 | 647 |
| Ethanol | 628 | 667 |
| Methanol | 626 | 668 |
| Water | 635 | 674 |
| 1.0 M Hydrochloric Acid (pH = 1.0) | 457 | 556 |
| 0.1 M Sodium Hydroxide (pH = 11.0) | 522 | 668 |
Data sourced from Wikipedia's entry on Nile blue.[8]
Visual Guides
Below are diagrams illustrating the troubleshooting workflow and the factors contributing to non-specific binding.
Caption: Troubleshooting workflow for non-specific Nile blue binding.
Caption: Factors contributing to non-specific this compound binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 3. Novel Nile Blue Analogue Stains Yeast Vacuolar Membrane, Endoplasmic Reticulum, and Lipid Droplets, Inducing Cell Death through Vacuole Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Nile blue - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. From non-covalent binding to irreversible DNA lesions: nile blue and nile red as photosensitizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nile Blue A chloride | AAT Bioquest [aatbio.com]
- 13. emsdiasum.com [emsdiasum.com]
- 14. creative-bioarray.com [creative-bioarray.com]
Nile blue chloride staining artifacts and how to avoid them
Technical Support Center: Nile Blue Chloride Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during this compound staining experiments.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (also known as Nile blue A) is a fluorescent dye belonging to the oxazine (B8389632) group.[1][2] It is commonly used in histology and cell biology to stain lipids.[1][2] Specifically, it is effective for detecting unsaturated free fatty acids that are at least 16 carbons in length.[1] It can be used for staining in both live and fixed cells.[2]
Q2: How does this compound differentiate between different types of lipids?
Nile blue staining can distinguish between neutral lipids and acidic lipids based on color. Neutral lipids, such as triglycerides and cholesteryl esters, typically stain a pink or red color, while acidic lipids, including fatty acids and phospholipids, appear blue.[2]
Q3: Can this compound be used in combination with other fluorescent stains?
Yes, Nile blue can be used with other fluorescent probes. For instance, it is often used with its derivative, Nile red, to simultaneously visualize different lipid types.[1] When used together, Nile blue's signal is detected in the far-red channels, while Nile red is observed in the orange-red channels.[1] It can also be combined with other stains that emit in the green range of the spectrum, such as YOYO-1 for nuclei or Phalloidin-Atto488 for the cytoskeleton.[1]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your this compound staining experiments.
Problem 1: Weak or No Staining
Possible Causes and Solutions:
-
Improper Fixation: Using fixatives that remove lipids, such as ethanol, methanol, or acetone, will result in poor or no staining.[1]
-
Solution: Use a 4% paraformaldehyde solution in PBS for 10-15 minutes to fix tissues.[1]
-
-
Incorrect Staining Protocol: Inadequate incubation time or suboptimal dye concentration can lead to weak signals.
-
Solution: Optimize the incubation time and dye concentration for your specific cell or tissue type. A common starting point is a 10-minute incubation with a 5 µM Nile blue solution.[1]
-
-
Poor Reagent Quality: Expired or improperly stored staining solution can lose its effectiveness.
Problem 2: High Background or Non-Specific Staining
Possible Causes and Solutions:
-
Excessive Dye Concentration: Using a concentration of Nile blue that is too high can lead to non-specific binding and high background fluorescence.
-
Solution: Titrate the Nile blue concentration to find the optimal balance between signal and background. Start with a lower concentration and incrementally increase it.
-
-
Inadequate Washing: Insufficient washing after staining can leave residual dye that contributes to background noise.
-
Solution: Ensure thorough washing with PBS after the staining step to remove any unbound dye.[1]
-
-
Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce, which can interfere with the Nile blue signal.
-
Solution: Include an unstained control sample in your experiment to assess the level of autofluorescence. If autofluorescence is high, consider using a commercial quenching agent.
-
Problem 3: Staining Artifacts and Signal Instability
Possible Causes and Solutions:
-
Photobleaching: Prolonged exposure to excitation light can cause the fluorescent signal to fade.
-
Lipid Deformation: Extended air-drying of cryosections can cause lipids to deform, leading to altered cellular morphology.[1]
-
Solution: Limit the air-drying time of cryosections to a maximum of 15 minutes.[1]
-
-
Dye Aggregation: At high concentrations, Nile blue can form aggregates, which can appear as bright, non-specific puncta in your image.
-
Solution: Prepare the staining solution at the recommended concentration and ensure it is well-dissolved. Filtering the solution can also help remove aggregates.[3]
-
Experimental Protocols
Nile Blue Staining Protocol for Cryosectioned Tissues
This protocol is adapted from a user guide for visualizing lipids in cryosectioned tissues.[1]
-
Cryosectioning: Section unfixed tissues at the appropriate temperature for the tissue type (e.g., -30°C for adipose tissue, -15°C for heart tissue).[1]
-
Air-Drying: Air-dry the sections for a maximum of 15 minutes.[1]
-
Fixation: Fix the tissues with 4% paraformaldehyde in PBS for 10-15 minutes. Avoid fixatives containing ethanol, methanol, or acetone.[1]
-
Washing: Wash the sections with PBS.[1]
-
Staining: Stain with 5 µM Nile blue in PBS for 10 minutes.[1]
-
Washing: Wash the sections with PBS to remove excess stain.[1]
-
Mounting: Mount the sections with an aqueous mounting medium, such as VectaShield containing DAPI.[1]
-
Imaging: Image the stained sections on the same day for best results. Store stained sections at 4°C if immediate imaging is not possible.[1]
Quantitative Data
| Parameter | Recommended Value | Reference |
| Nile Blue Concentration | 5 µM | [1] |
| Incubation Time | 10 minutes | [1] |
| Fixation | 4% Paraformaldehyde in PBS (10-15 min) | [1] |
| Excitation Wavelength | ~625-635 nm | [1][8] |
| Emission Wavelength | ~654-678 nm | [9] |
Visualizations
Caption: Troubleshooting workflow for common Nile blue staining issues.
Caption: Experimental workflow for Nile blue staining of cryosections.
References
- 1. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 2. Nile blue - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biocompare.com [biocompare.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. emsdiasum.com [emsdiasum.com]
- 8. Evidence for Dual Site Binding of Nile Blue A toward DNA: Spectroscopic, Thermodynamic, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Improving the signal-to-noise ratio of Nile blue chloride fluorescence
Welcome to the technical support center for Nile Blue chloride fluorescence applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for a high signal-to-noise ratio.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the use of this compound for fluorescence studies.
Q1: My Nile Blue fluorescence signal is very weak. How can I increase the intensity?
A1: A weak fluorescence signal can be due to several factors. Here are the primary aspects to check:
-
Incorrect Filter Sets: Ensure your microscope's excitation and emission filters match the spectral profile of Nile Blue. The optimal excitation is around 633 nm, with a maximum emission near 660 nm.[1]
-
Suboptimal pH: Nile Blue's fluorescence is highly pH-dependent. The fluorescence intensity generally increases with higher pH.[2][3] Ensure your buffer system maintains a pH that is optimal for your specific application, which may require some empirical testing. The dye's color can change from blue to purple-red between pH 9.4 and 11.0.[4][5]
-
Low Dye Concentration: The concentration of this compound might be too low. While optimal concentration is application-dependent, for lipid droplet staining, a concentration of around 5 µM has been used successfully.[6] You may need to perform a concentration titration to find the optimal balance between signal and background.
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Photobleaching: Nile Blue, like all fluorophores, is susceptible to photobleaching (fading) upon prolonged exposure to excitation light. Minimize light exposure by using neutral density filters, reducing exposure time, or acquiring images in a single, quick session. Some studies suggest that certain Nile Blue derivatives have good photostability.[7][8]
Q2: I'm observing high background fluorescence, which is obscuring my signal. What can I do?
A2: High background is a common issue that lowers the signal-to-noise ratio. Consider the following troubleshooting steps:
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Excess Dye: Incomplete washing after the staining step can leave residual dye in the sample, leading to high background. Ensure you are following a thorough washing protocol with an appropriate buffer (e.g., PBS).
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Aqueous Environment: Nile Blue exhibits weaker fluorescence in aqueous solutions compared to hydrophobic or lipid-rich environments.[9][10] This property is advantageous for reducing background in the cytoplasm when staining lipid droplets. However, if your target is not in a lipidic environment, the dye might not be suitable.
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Autofluorescence: The specimen itself might be autofluorescent at the wavelengths used for Nile Blue. To check for this, examine an unstained control sample under the same imaging conditions. If autofluorescence is significant, you may need to use spectral unmixing techniques or choose a dye in a different spectral range.
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Contaminated Reagents: Ensure all buffers and solutions are fresh and free of fluorescent contaminants.
Q3: The fluorescence of my Nile Blue stain appears to be in a different color than expected. Why is this happening?
A3: The perceived color of Nile Blue fluorescence can be influenced by several factors:
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Solvatochromism: Nile Blue is a solvatochromic dye, meaning its absorption and emission spectra can shift depending on the polarity of its environment.[9][10] In more hydrophobic environments, like lipid droplets, the emission can be different than in more aqueous surroundings.
-
pH-Dependent Spectral Shifts: The absorption wavelength of Nile Blue can shift with changes in pH.[2] For instance, a shift from 640 nm to 585 nm has been observed between pH 6.0 and 6.4 in certain copolymer systems.[2]
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Presence of Nile Red: Commercial preparations of Nile Blue can sometimes contain Nile Red as an impurity, or Nile Red can be formed by boiling Nile Blue with sulfuric acid.[11] Nile Red has a different fluorescence profile (yellow-gold in lipid droplets) and could contribute to the observed signal.[12][13]
Q4: My stained cells are dying. Is this compound toxic?
A4: While Nile Blue is generally used in live-cell imaging, high concentrations or prolonged exposure can be cytotoxic. If you observe significant cell death, consider the following:
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Reduce Dye Concentration: Perform a toxicity assay to determine the optimal, non-toxic concentration for your specific cell type and experimental duration.
-
Minimize Incubation Time: Reduce the time the cells are incubated with the dye to the minimum required for sufficient staining.
-
Purity of the Dye: Impurities in the dye preparation could contribute to cytotoxicity. Ensure you are using a high-quality, certified grade of this compound.
Quantitative Data Summary
For quick reference, the following tables summarize key quantitative parameters for this compound.
Table 1: Spectral Properties of this compound
| Parameter | Wavelength (nm) | Solvent/Condition | Reference |
| Excitation Maximum | 631 - 633 | Ethanol (B145695) / General | [1][14][15] |
| Emission Maximum | 660 | Ethanol / General | [1][14][15] |
| Absorption Maximum | 638 | Not specified | [4] |
| Absorption Maximum | 636 - 640 | 50% Ethanol | [16] |
Table 2: Recommended Staining Parameters
| Application | Dye Concentration | Incubation Time | Reference |
| Lipid Droplet Staining | 5 µM | 10 minutes | [6] |
| General Histological Staining | 1% (w/v) in distilled water | 30 seconds to 20 minutes | [11] |
Key Experimental Protocols
Protocol 1: Staining of Intracellular Lipid Droplets in Cultured Cells
This protocol is adapted for fluorescence microscopy of lipid droplets in live or fixed cells.
Materials:
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This compound stock solution (e.g., 1 mg/mL in DMSO or distilled water)[6]
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Phosphate-Buffered Saline (PBS)
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Cell culture medium
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4% Paraformaldehyde (PFA) in PBS (for fixed cells)
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Mounting medium
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Glass slides and coverslips
Procedure:
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Cell Preparation:
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Live Cells: Grow cells on glass-bottom dishes or coverslips to the desired confluency.
-
Fixed Cells: Grow cells on coverslips, then wash with PBS and fix with 4% PFA for 10-15 minutes at room temperature.[6] Avoid fixatives like ethanol or methanol (B129727) that can remove lipids. [6] Wash the fixed cells thoroughly with PBS.
-
-
Staining Solution Preparation: Prepare a working solution of this compound by diluting the stock solution in PBS or cell culture medium to a final concentration of approximately 5 µM.[6] The optimal concentration should be determined empirically.
-
Staining:
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Remove the culture medium (for live cells) or PBS (for fixed cells).
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Add the Nile Blue working solution to the cells and incubate for 10 minutes at room temperature, protected from light.[6]
-
-
Washing:
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Remove the staining solution.
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Wash the cells 2-3 times with PBS to remove excess dye.
-
-
Imaging:
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For live cells, add fresh culture medium or PBS.
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For fixed cells, mount the coverslip onto a glass slide using an appropriate mounting medium.
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Image using a fluorescence microscope with filter sets appropriate for Nile Blue (e.g., Excitation: ~630 nm, Emission: ~660 nm). Lipid droplets should appear as bright fluorescent structures.[12]
-
Visual Guides
The following diagrams illustrate key workflows and concepts related to optimizing Nile Blue fluorescence.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 氯化尼罗兰 Dye content 85 % | Sigma-Aldrich [sigmaaldrich.com]
- 5. dawnscientific.com [dawnscientific.com]
- 6. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS#:2381-85-3 | Chemsrc [chemsrc.com]
- 9. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nile blue - Wikipedia [en.wikipedia.org]
- 12. Application of nile blue and nile red, two fluorescent probes, for detection of lipid droplets in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Absorption [Nile Blue] | AAT Bioquest [aatbio.com]
- 15. Spectrum [Nile Blue] | AAT Bioquest [aatbio.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Nile Blue Chloride Staining
Welcome to the technical support center for Nile blue chloride staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve optimal staining results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound staining?
The optimal pH for this compound staining depends on the specific cellular components you intend to visualize. Nile blue is a pH-sensitive dye, and its color and fluorescence can change significantly with pH.[1]
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Acidic Conditions (pH < 7): In acidic environments, Nile blue solutions typically remain blue.[1] An acidic wash, often with 1% acetic acid or 1% sulfuric acid, is frequently used as a differentiation step to improve the contrast between different stained elements.[2][3]
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Neutral to Slightly Alkaline Conditions (pH 7.0 - 7.4): Staining at physiological pH is common, particularly for live-cell imaging.[4][5]
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Alkaline Conditions (pH 9.4 - 11.0): In this range, this compound undergoes a distinct color change from blue to a purple-red.[6] This property can be useful for specific applications where this color shift is desirable.
Q2: My staining is too blue and lacks contrast. How can I fix this?
Excessive blue staining that obscures details is a common issue. To resolve this:
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Introduce a Differentiation Step: After the initial staining, a brief rinse in a weak acid solution can help to remove excess dye and improve contrast. A 1% solution of acetic acid is commonly used for this purpose.[2] The duration of this step is critical and may require optimization (typically ranging from a few seconds to a couple of minutes).
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Adjust Staining Time: Reduce the incubation time in the this compound solution. Overstaining can lead to a lack of differentiation.
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Check the pH of your Staining Solution: If the pH is too high, it might contribute to a more intense blue background. Ensure your staining solution is within the desired pH range for your specific protocol.
Q3: Why are my lipid droplets not staining pink/red as expected?
Nile blue is known to stain neutral lipids pink or red.[2][7][8] If you are not observing this coloration, consider the following:
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pH of the Staining or Differentiation Solution: The differentiation between blue (acidic lipids, nuclei) and pink/red (neutral lipids) is highly dependent on the correct pH. The use of an acidic differentiation step is often crucial to visualize the pink/red staining of neutral lipids.[2]
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Presence of a Hydrolysis Product (Nile Red): Boiling a Nile blue solution with sulfuric acid produces Nile red (Nile blue oxazone), which is strongly fluorescent and stains lipids.[2] Some pink/red staining observed with Nile blue solutions may be due to the presence of Nile red as a contaminant or a hydrolysis product.[1]
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Lipid Composition: Nile blue specifically stains unsaturated free fatty acids that are at least 16 carbons in length.[9] Ensure the lipids you are targeting fit this profile.
Q4: Can I use Nile blue for live-cell imaging?
Yes, Nile blue can be used for staining live cells.[10] For live-cell applications, it is crucial to use sterile, filtered staining solutions and to maintain physiological conditions, including a pH of around 7.4, to ensure cell viability.[4][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound staining experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | 1. Incorrect pH of staining solution: The pH may be outside the optimal range for binding to the target structures. 2. Insufficient staining time: The dye has not had enough time to penetrate the tissue or cells. 3. Stain concentration is too low: The dye solution is not concentrated enough for effective staining. 4. Improper fixation: Poor fixation can prevent the dye from binding to cellular components.[11] | 1. Verify and adjust pH: Use a pH meter to check the pH of your staining solution and adjust it according to your protocol (e.g., acidic for differentiation, physiological for live cells). 2. Increase incubation time: Gradually increase the staining time. 3. Prepare fresh, more concentrated stain: Ensure the dye is fully dissolved and consider increasing the concentration. 4. Optimize fixation protocol: Ensure the fixation method and duration are appropriate for your sample type. |
| Non-specific Background Staining | 1. Excessive stain concentration: A high concentration of the dye can lead to high background. 2. Inadequate rinsing: Failure to properly wash away unbound dye. 3. pH is too high: An alkaline pH can sometimes increase background staining. | 1. Dilute the staining solution: Try a lower concentration of this compound. 2. Improve washing steps: Increase the duration or number of washes after staining. 3. Introduce an acidic rinse: A brief rinse in 1% acetic acid can help to clear the background.[2] |
| Inconsistent Staining Across Samples | 1. Variability in pH: The pH of the staining or rinsing solutions is not consistent between experiments. 2. Inconsistent timing: Staining or differentiation times are not precisely controlled. 3. Reagent degradation: The staining solution has degraded over time. | 1. Standardize pH measurements: Always measure and record the pH of your solutions before use. 2. Use a timer: Ensure all timing steps in the protocol are consistent. 3. Prepare fresh solutions: Nile blue solutions should be freshly prepared for best results.[3] |
| Precipitate on Tissue Sections | 1. Stain solution is not filtered: Undissolved dye particles can settle on the specimen. 2. pH instability: Changes in pH can cause the dye to precipitate out of solution. | 1. Filter the staining solution: Always filter your Nile blue solution before use.[3] 2. Buffer the staining solution: Using a buffered solution can help maintain a stable pH. |
Experimental Protocols
Protocol 1: Nile Blue Staining for Lipids in Fixed Sections (Kleeberg Method)
This protocol is a classic method for differentiating between neutral and acidic lipids.[2]
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Fixation: Fix frozen sections in formaldehyde.
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Staining: Immerse the sections in a Nile blue solution for 20 minutes.
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Rinsing: Briefly rinse with water.
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Differentiation: Dip the sections in 1% acetic acid for 10-20 minutes, or until the desired color differentiation is achieved (neutral lipids will appear pink, while acidic components will be blue). This step may only take 1-2 minutes.
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Final Wash: Rinse thoroughly with water for one to two hours.
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Mounting: Mount the stained specimen in glycerol (B35011) or glycerol gelatin.
Protocol 2: General Histological Staining with Nile Blue
This protocol is a general method for staining nuclei and other cellular components.
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Deparaffinization and Rehydration (for paraffin-embedded tissues):
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Immerse slides in two changes of xylene for 5-10 minutes each.
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Transfer through two changes of 100% ethanol (B145695) for 3-5 minutes each.
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Hydrate through 95% and 70% ethanol for 3-5 minutes each.
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Rinse in running tap water.[11]
-
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Staining: Immerse slides in a freshly prepared and filtered 0.05% Nile blue working solution in 1% sulfuric acid for 20 minutes.[3]
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Washing: Rinse in running tap water for 10-20 minutes.[3]
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Dehydration and Mounting: Dehydrate through an ascending series of ethanol, clear in xylene, and mount with a permanent mounting medium.
Visualizations
Caption: Troubleshooting workflow for common this compound staining issues.
Caption: General experimental workflow for this compound staining.
References
- 1. researchgate.net [researchgate.net]
- 2. Nile blue - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ナイルブルークロリド Dye content 85 % | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemicalworlds.com [chemicalworlds.com]
- 8. biocompare.com [biocompare.com]
- 9. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 10. Nile Blue A chloride | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting uneven staining with Nile blue chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with uneven Nile blue chloride staining.
Troubleshooting Guide
Uneven staining can manifest in various ways, from patchy coloration to high background. The following guide addresses specific problems you might encounter.
Problem 1: Patchy or Inconsistent Staining within the Tissue Section
Question: Why do some areas of my tissue section appear intensely stained while others are very faint?
Answer: This is a common issue that can arise from several factors during sample preparation and staining.[1][2] Inadequate fixation or permeabilization can prevent the dye from evenly penetrating the tissue.[1] Additionally, issues with the staining solution itself, such as precipitation, can lead to uneven dye distribution.
Possible Causes and Solutions:
| Cause | Solution |
| Improper Fixation | Ensure tissue is thoroughly fixed. Avoid fixatives containing alcohols like ethanol (B145695) or methanol (B129727) if lipids are the target, as they can remove them.[3] 4% paraformaldehyde is a suitable choice.[3] |
| Inadequate Permeabilization | For intracellular targets, ensure the permeabilization step is optimized to allow the dye to access subcellular structures.[1] |
| Stain Precipitation | Filter the this compound working solution immediately before use to remove any precipitates that may have formed.[4] |
| Uneven Reagent Application | Ensure the entire tissue section is completely covered with the staining solution during incubation. Gentle agitation can also promote even distribution.[1] |
| Residual Paraffin Wax | If using paraffin-embedded tissues, ensure complete deparaffinization. Residual wax will prevent the aqueous stain from reaching the tissue.[5] |
Problem 2: High Background Staining Obscuring Specific Signals
Question: My entire slide has a strong blue background, making it difficult to distinguish the specific structures I want to observe. What causes this and how can I fix it?
Answer: High background staining is often due to non-specific binding of the dye or issues with the washing and differentiation steps.[1] this compound can bind ionically to acidic tissue components, leading to generalized background staining if not properly controlled.
Possible Causes and Solutions:
| Cause | Solution |
| Excessive Staining Time or Concentration | Optimize the staining time and the concentration of the this compound solution. Start with a lower concentration or shorter incubation period. |
| Inadequate Washing | Increase the duration or number of washing steps after staining to remove unbound dye.[1] |
| Improper Differentiation | A brief rinse in a weak acid solution, such as 1% acetic acid, can help to remove non-specific background staining.[6] However, over-differentiation can also lead to loss of the specific signal. |
| pH of Staining Solution | The pH of the Nile blue solution can affect its binding properties. Nile blue changes color from blue at pH 9.4 to purple-red at pH 11.0.[7] Ensure the pH of your staining solution is appropriate for your target. |
Problem 3: Crystalline Precipitates or Artifacts on the Tissue
Question: I am observing small, dark blue or black crystals on my stained slide. What are these and how can I prevent them?
Answer: The presence of crystalline artifacts is typically due to the precipitation of the dye out of the solution.[8] This can happen if the stain solution is old, too concentrated, or if there are contaminants.
Possible Causes and Solutions:
| Cause | Solution |
| Stain Solution Instability | Prepare the this compound staining solution fresh before each use.[4][9] |
| High Stain Concentration | The dye may precipitate if the concentration is too high. Try diluting the staining solution. |
| Contamination | Ensure all glassware is clean and that the water used to prepare solutions is distilled or deionized. Contamination of clearing agents or mounting media can also cause artifacts.[2] |
| Filtration | Always filter the staining solution before applying it to the slides to remove any pre-existing precipitates.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a this compound stock solution?
A1: this compound powder is stable at room temperature when protected from light.[7][10] Stock solutions are typically prepared in water or ethanol. While some sources suggest they can be stored for short periods, it is best practice to prepare working solutions fresh from a stock or from powder on the day of use to avoid precipitation and ensure consistent results.[4]
Q2: Can I use this compound for live-cell imaging?
A2: Yes, Nile blue can be used for staining with live or fixed cells.[6][11] It is used to visualize cell nuclei and lipid droplets in living cells. However, it's important to use a low concentration and minimize the incubation time to reduce potential cytotoxicity.[3]
Q3: What cellular components does this compound stain?
A3: this compound is a versatile dye. It imparts a blue color to cell nuclei.[6][11] It is also a lipophilic stain, meaning it accumulates in lipid-rich structures.[3] Specifically, it fluoresces in the presence of unsaturated free fatty acids that are at least 16 carbons in length.[3]
Q4: How does the pH affect Nile blue staining?
A4: The pH of the solution can influence the color of Nile blue. It acts as a pH indicator, appearing blue at pH 9.4 and turning purple-red at pH 11.0.[7] For consistent staining results, the pH of the staining and washing solutions should be controlled and buffered if necessary.
Experimental Protocols
Standard Protocol for Staining Lipids in Cryosections
This protocol is adapted for visualizing unsaturated free fatty acids in cryosectioned tissues.
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Sectioning: Cryosection unfixed tissues at the appropriate temperature for the tissue type.
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Drying: Air-dry the sections for a maximum of 15 minutes at room temperature.[3]
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Fixation: Fix the tissues with 4% paraformaldehyde in PBS for 10-15 minutes. It is critical to avoid fixatives that remove lipids, such as ethanol, methanol, and acetone.[3]
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Washing: Wash the sections with PBS.
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Staining: Incubate the sections with a solution of 5 µM this compound for 10 minutes.[3]
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Washing: Wash the sections with PBS to remove excess stain.
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Mounting: Mount the coverslip using an appropriate aqueous mounting medium.
Protocol for Differentiating Background Staining
This procedure can be inserted after the staining step in a standard protocol to improve signal-to-noise.
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Initial Rinse: Briefly rinse the stained slide with distilled water.
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Differentiation: Dip the slide in a 1% acetic acid solution for 10-20 seconds.[6] The optimal time may require some optimization and should be just until the desired color intensity is achieved.
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Stopping Differentiation: Thoroughly rinse the slide in water to stop the acid differentiation process.[6]
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Dehydration and Mounting: Proceed with the subsequent dehydration and mounting steps as required by your protocol.
Visualizations
Troubleshooting Workflow for Uneven Staining
Caption: A logical workflow for diagnosing and resolving common issues of uneven staining.
This compound Solution Preparation and Staining Workflow
Caption: Recommended workflow for preparing the staining solution and the subsequent staining process.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Artifacts in Histologic Sections - National Diagnostics [nationaldiagnostics.com]
- 3. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 6. Nile blue - Wikipedia [en.wikipedia.org]
- 7. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Artefacts: A Diagnostic Dilemma – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 2381-85-3 [chemicalbook.com]
- 11. Nile Blue A chloride | AAT Bioquest [aatbio.com]
How to handle autofluorescence when using Nile blue chloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle autofluorescence when using Nile blue chloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when using this compound?
A1: Autofluorescence is the natural emission of light by biological structures, such as mitochondria, lysosomes, collagen, and elastin, when they are excited by light. This inherent fluorescence can obscure the specific signal from your this compound stain, leading to a low signal-to-noise ratio and making it difficult to interpret your results accurately. While this compound fluoresces in the far-red region of the spectrum (excitation ~633 nm, emission ~660 nm), which helps to avoid the more common green-yellow autofluorescence, significant background can still be present, especially in aged or certain types of tissues.[1][2]
Q2: How can I determine if my sample has an autofluorescence problem?
A2: To determine the extent of autofluorescence in your sample, you should always include an unstained control. This control sample should be prepared in the exact same way as your experimental samples, including fixation and any other processing steps, but without the addition of this compound. By imaging this unstained sample using the same settings as for your stained samples, you can visualize the level and spectral characteristics of the background autofluorescence.
Q3: What are the primary sources of autofluorescence?
A3: Autofluorescence can originate from several sources:
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Endogenous Fluorophores: Molecules naturally present in cells and tissues, such as NADH, flavins, collagen, elastin, and lipofuscin (age pigment), can fluoresce.[1]
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Fixation: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce or enhance autofluorescence by reacting with amines in the tissue to form fluorescent products.[1]
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Extracellular Matrix: Components of the extracellular matrix, particularly collagen and elastin, are highly autofluorescent.
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Red Blood Cells: Heme groups in red blood cells can contribute to background fluorescence.
Troubleshooting Guide
High background fluorescence can be a significant issue in experiments using this compound. This guide provides a systematic approach to troubleshooting and mitigating this problem.
Logical Troubleshooting Workflow
References
Technical Support Center: Optimizing Nile Blue Chloride Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nile blue chloride staining in their experiments. The following information is designed to help optimize your staining protocols and address common issues, with a specific focus on the critical step of incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in cellular imaging?
A1: this compound is a fluorescent stain belonging to the oxazine (B8389632) group of dyes. It is widely used in histology and cell biology to visualize and differentiate lipids.[1][2] It is particularly useful for staining neutral lipids (like triglycerides and cholesterol esters), which appear pink, and acidic cellular components (such as fatty acids, phospholipids, and nuclei), which stain blue.[3] Due to its cell-permeable nature, it can be used for staining both live and fixed cells.[3]
Q2: How does the incubation time affect the quality of this compound staining?
A2: Incubation time is a critical parameter that directly influences the intensity and specificity of the staining. Insufficient incubation can lead to a weak or non-existent signal, while excessive incubation may result in high background fluorescence, non-specific binding, or cellular artifacts.[4][5][6] For some applications, fluorescence stabilization can occur within a specific time frame, after which the signal might plateau or even decrease due to photobleaching.
Q3: Can this compound be used for live-cell imaging?
A3: Yes, this compound is a vital stain, meaning it can penetrate the cell membrane of living cells, making it suitable for live-cell imaging applications.[2][3] However, it is important to note that some studies have reported dark toxicity and phototoxicity with Nile Blue A at certain concentrations, which could affect cell viability over longer imaging periods.[7]
Q4: What are the key factors to consider when optimizing a this compound staining protocol?
A4: Beyond incubation time, several other factors can impact the success of your staining experiment. These include the concentration of the this compound solution, the pH of the staining and wash buffers, the type of fixative and permeabilization agent used (for fixed-cell staining), and the cell or tissue type being stained.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weak or No Staining | Insufficient Incubation Time: The dye has not had enough time to penetrate the cells and bind to the target lipids. | Increase the incubation time in increments. Refer to the Data on Incubation Times table below for common ranges. |
| Suboptimal Dye Concentration: The concentration of the this compound solution is too low. | Prepare a fresh, slightly more concentrated staining solution. | |
| Improper Fixation or Permeabilization: For fixed cells, the fixative may have masked the target lipids, or the permeabilization may be insufficient for dye entry. | Ensure you are using a fixative that does not remove lipids (e.g., paraformaldehyde) and that the permeabilization step is adequate for your cell type.[3][8] | |
| Incorrect pH of Staining Solution: The pH of the buffer can affect the binding of the dye. | Check and adjust the pH of your staining buffer. | |
| High Background or Non-Specific Staining | Excessive Incubation Time: The dye has been left on for too long, leading to binding to non-target cellular components. | Reduce the incubation time. Perform a time-course experiment to determine the optimal duration. |
| Dye Concentration is Too High: An excess of dye can lead to non-specific binding and high background. | Titrate the dye concentration to find the lowest effective concentration. | |
| Insufficient Washing: Unbound dye has not been adequately washed away. | Increase the number and/or duration of the washing steps after staining.[6] | |
| Uneven or Patchy Staining | Incomplete Deparaffinization (for tissue sections): Residual paraffin (B1166041) wax can block the dye from reaching the tissue. | Ensure complete deparaffinization with fresh xylene.[4][9] |
| Uneven Application of Staining Solution: The staining solution was not evenly distributed across the sample. | Ensure the entire sample is covered with the staining solution during incubation. | |
| Cell Clumping: In cell culture, clumps of cells may not be uniformly stained. | Ensure you have a single-cell suspension before staining. | |
| Cellular Artifacts or Damage | Prolonged Exposure to Dye: For live-cell imaging, extended incubation can be toxic to cells.[7] | Minimize the incubation time to what is necessary for adequate staining. |
| Harsh Fixation or Permeabilization: The methods used for sample preparation may be damaging the cellular structures. | Optimize the fixation and permeabilization steps to be as gentle as possible while still being effective.[8] |
Data on Incubation Times
The optimal incubation time for this compound staining can vary depending on the sample type and experimental conditions. Below is a summary of incubation times reported in various protocols.
| Sample Type | Stain | Incubation Time | Reference |
| Cryosectioned Tissues | Nile Blue | 10 minutes | [3] |
| Yeast (Live Cells) | Nile Red (derivative) | 20-30 minutes (fluorescence stabilization) | |
| Saccharomyces cerevisiae | Nile Blue derivatives | 2 hours | [10][11] |
| Live Organ-Chip | Nile Red (derivative) | 30 minutes | |
| Fixed Cells | PhenoVue Nile Red | 15-30 minutes | [12] |
| Human Corneal Endothelial Cells | Trypan Blue & Alizarin Red (Vital Stains) | Not specified for a single stain, but optimization was key | [13] |
Experimental Protocols
Protocol 1: Staining of Lipids in Fixed Cells
This protocol provides a general guideline for staining lipids with this compound in fixed cultured cells.
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Cell Culture: Seed cells on coverslips or in imaging-compatible plates and culture until they reach the desired confluency.
-
Fixation: Remove the culture medium and fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[3] Note: Avoid using fixatives like ethanol (B145695) or methanol (B129727) that can extract lipids.[3]
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If targeting intracellular lipids that may be difficult to access, permeabilize the cells with a gentle detergent such as 0.1% Triton X-100 in PBS for 10 minutes.[8] Note that this may not be necessary for all cell types as Nile blue is cell-permeable.
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare the this compound working solution at the desired concentration (e.g., 5 µM) in PBS. Remove the PBS from the cells and add the staining solution. Incubate for 10-30 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove excess dye.
-
Mounting and Imaging: Mount the coverslips with an appropriate mounting medium. For plates, add fresh PBS or imaging buffer. Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Staining of Lipids in Cryosections
This protocol is adapted for staining lipids in frozen tissue sections.[3]
-
Sectioning: Cut frozen sections at 5-10 µm and mount them on gelatin-coated histological slides.
-
Drying: Air-dry the frozen sections for a maximum of 15 minutes at room temperature.[3]
-
Fixation: Fix the tissues with 4% paraformaldehyde in PBS for 10-15 minutes.[3]
-
Washing: Wash the sections with PBS.
-
Staining: Stain with a 5 µM Nile blue solution for 10 minutes.[3]
-
Washing: Wash the sections to remove excess stain.
-
Mounting: Mount with an appropriate mounting medium containing an anti-fade reagent.
Visualizations
Caption: A generalized workflow for this compound staining of fixed samples.
Caption: A decision tree for troubleshooting common Nile blue staining issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Extreme dark cytotoxicity of Nile Blue A in normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. ethosbiosciences.com [ethosbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Protocol for vital dye staining of corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving solubility issues with Nile blue chloride in aqueous buffers
Welcome to the technical support center for Nile Blue Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solving solubility challenges in aqueous buffers. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?
This compound has limited solubility in water, typically cited as around 1 mg/mL, and even then it may form an opaque solution or fine suspension rather than a true solution.[1] Several factors can hinder its dissolution in aqueous buffers:
-
pH of the Buffer: Nile Blue is a cationic dye whose structure and solubility are highly dependent on pH.[2][3] In acidic to neutral pH, it exists in a blue, charged (cationic) form that is more water-soluble. In alkaline conditions (pH > 9.4), it begins to deprotonate into a neutral, red-colored base form which is significantly less soluble in water and may precipitate.[1][4][5]
-
High Salt Concentration: Buffers with high salt concentrations, such as PBS, can reduce the solubility of organic dyes like Nile Blue through a "salting out" effect.[2]
-
Low Temperature: Like many compounds, the solubility of this compound decreases at lower temperatures. If your buffer is cold, it can cause the dye to precipitate.[6]
The chemical relationship between the two forms of Nile Blue is crucial to understanding its solubility.
Q2: What is the recommended solvent for making a stock solution?
Due to its limited aqueous solubility, the most reliable method is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous buffer. This is a common technique for hydrophobic or poorly soluble compounds.[7]
-
Dimethyl sulfoxide (B87167) (DMSO) is a highly recommended solvent for creating stock solutions of Nile Blue and its derivatives.[8][9][10][11]
A high-concentration stock (e.g., 1-10 mM) in DMSO can be stored, often at -20°C, and used for subsequent dilutions.
Q3: My Nile Blue solution is clear at first but forms a precipitate over time. What should I do?
This issue, known as precipitation upon standing, often occurs when the final concentration of the dye in the aqueous buffer is too high, creating a supersaturated solution that is not stable over time.[7] It can also be caused by temperature changes (e.g., moving the solution from room temperature to 4°C).
Solutions:
-
Prepare Fresh: Prepare the final working solution immediately before your experiment.
-
Lower the Concentration: Your final working concentration may be above the solubility limit in that specific buffer. Try using a more dilute solution.
-
Gentle Warming: Before use, gently warm the solution to 37°C to see if the precipitate redissolves.[6][12]
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove insoluble aggregates before adding it to cells or samples.[6]
Troubleshooting Guide: Common Issues & Solutions
This guide provides a workflow and specific advice for common problems encountered when preparing this compound solutions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Appearance / Remarks | Citations |
| Water | ~1 mg/mL | Solution is often opaque or a very deep blue suspension.[1] | [1][13] |
| Hot Water | Soluble | Solubility is improved compared to cold water. | [1][4][5] |
| Ethanol | Soluble | Forms a clear blue solution. | [1][4][5] |
| DMSO | Highly Soluble | Recommended for preparing concentrated stock solutions. | [8][9][10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution via DMSO Stock
This protocol details the recommended solvent-shifting method to achieve a clear, usable solution of this compound in a standard aqueous buffer like Phosphate-Buffered Saline (PBS), pH 7.4.
Materials:
-
This compound powder (MW: 353.85 g/mol )
-
Anhydrous, high-quality Dimethyl sulfoxide (DMSO)
-
Target aqueous buffer (e.g., PBS, pH 7.4), sterile-filtered
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
Step 1: Prepare a 10 mM Concentrated Stock Solution in DMSO
-
Weigh out 3.54 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex vigorously for 2-3 minutes until the dye is completely dissolved. The solution should be a clear, dark blue.
-
This 10 mM stock solution can be aliquoted into smaller volumes and stored at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[11]
Step 2: Prepare the Final Working Solution (Example: 10 µM in 1 mL PBS)
-
Aliquot 999 µL of your target aqueous buffer (e.g., PBS) into a fresh sterile microcentrifuge tube.
-
Place the tube on a vortex mixer and set it to a medium-high speed to create a vortex.
-
Carefully pipette 1 µL of the 10 mM this compound DMSO stock.
-
Dispense the 1 µL of stock solution dropwise directly into the vortex of the stirring buffer. Do not pipette the stock onto the wall of the tube or the surface of the non-moving liquid. This rapid dispersion is critical to prevent localized high concentrations and immediate precipitation.[7]
-
Continue to vortex for an additional 15-30 seconds to ensure the solution is thoroughly mixed.
Step 3: Final Inspection and Use
-
Visually inspect the final working solution against a light and dark background. It should be a clear, blue solution.
-
If any cloudiness or particulates are visible, the solubility limit may have been exceeded, or the mixing was not adequate. Refer to the troubleshooting guide.
-
Use the freshly prepared solution in your experiment immediately for best results.
References
- 1. This compound CAS#: 2381-85-3 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. dawnscientific.com [dawnscientific.com]
- 4. This compound | 2381-85-3 [chemicalbook.com]
- 5. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 9. Nile Blue A chloride | AAT Bioquest [aatbio.com]
- 10. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. chemicalworlds.com [chemicalworlds.com]
Technical Support Center: Nile Blue Chloride Fluorescence Microscopy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Nile blue chloride in fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
This compound is most efficiently excited in the red region of the spectrum and emits in the far-red region. The maximal excitation and emission wavelengths can vary slightly depending on the solvent and local environment. However, typical values are:
Q2: Which filter set should I use for this compound?
Selecting the right filter set is crucial for maximizing signal and minimizing background. Based on its spectral properties, a filter set with the following specifications is recommended:
-
Excitation Filter: A bandpass filter centered around 630 nm (e.g., 628/20 nm or 631/33 nm).[1][2]
-
Dichroic Mirror: A longpass mirror with a cutoff around 645-650 nm.
-
Emission Filter: A bandpass filter centered around 660 nm (e.g., 660/20 nm) to specifically capture the peak fluorescence.[1]
A common laser line used for excitation is the 633 nm HeNe laser.[3][4]
Q3: Is this compound suitable for live-cell imaging?
Yes, this compound is cell-permeable and can be used for live-cell imaging.[5][6] It has been successfully used to stain various cellular components in living cells, including lipid droplets and mitochondria.[3][4][6]
Q4: How does pH affect this compound's fluorescence?
The fluorescence of this compound is pH-sensitive.[1][7] Its color can change from blue at a pH of 9.4 to a purple-red at a pH of 11.0.[8][9] In more acidic environments (below pH 6), a decrease in fluorescence emission may be observed.[7] It is therefore important to maintain a stable and appropriate pH in your experimental buffer to ensure consistent fluorescence.
Q5: How photostable is this compound and what can I do to prevent photobleaching?
This compound is considered a photostable organic dye.[10][11] However, like all fluorophores, it will eventually photobleach under intense or prolonged illumination. To minimize photobleaching:
-
Use an antifade mounting medium: For fixed samples, use a commercially available mounting medium containing an antifade reagent like p-Phenylenediamine (PPD) or n-propyl gallate (NPG).[12]
-
Use live-cell antifade reagents: For live-cell imaging, reagents such as ProLong™ Live Antifade Reagent can be added to the imaging medium.[13]
-
Minimize exposure time: Only expose your sample to excitation light when actively acquiring an image.
-
Reduce excitation intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.
-
Use a sensitive detector: A more sensitive camera can reduce the required exposure time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Incorrect filter set: Excitation and emission filters are not optimal for this compound. | Verify that your filter set is appropriate for excitation around 633 nm and emission around 660 nm. |
| Low dye concentration: The concentration of this compound is too low for detection. | Optimize the staining concentration. A typical starting range is 250-500 nM for live cells and up to 5 µM for fixed tissues.[3][4][6] | |
| pH of the medium: The pH of the imaging or mounting medium is too acidic, quenching the fluorescence. | Ensure the pH of your buffer is within the optimal range for Nile blue fluorescence (ideally neutral to slightly alkaline).[7] | |
| Photobleaching: The sample has been exposed to excessive light. | Use an antifade reagent, minimize light exposure, and reduce excitation intensity.[12][13] | |
| High Background | Excess dye: The concentration of the staining solution is too high, leading to non-specific binding. | Reduce the concentration of this compound and/or decrease the incubation time. |
| Inadequate washing: Unbound dye has not been sufficiently washed away. | Increase the number and/or duration of washing steps after staining. | |
| Autofluorescence: The cells or tissue have endogenous fluorescence in the far-red channel. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using spectral unmixing if your imaging system supports it. | |
| Uneven or Patchy Staining | Dye precipitation: this compound has precipitated out of the staining solution. | Ensure the dye is fully dissolved in the solvent (e.g., water or DMSO) before diluting it into the final staining buffer.[6] |
| Cell health (live-cell imaging): Cells are unhealthy or dying, leading to altered membrane permeability and uneven dye uptake. | Ensure cells are healthy and growing optimally before and during the experiment. | |
| Fixation issues (fixed-cell imaging): The fixation method has compromised the integrity of the cellular structures being stained. | Avoid fixatives that remove lipids, such as ethanol (B145695) or methanol, if you are targeting lipid structures. Paraformaldehyde is a suitable fixative.[6] | |
| Signal in the Wrong Cellular Compartment | Dye concentration is too high: High concentrations can lead to non-specific localization. | Titrate the dye concentration to the lowest effective level. |
| Solvent effects: The properties of the dye can be influenced by the solvent. | Nile blue's fluorescence is sensitive to the polarity of its environment. The observed localization may reflect different lipid compositions within the cell.[6] |
Data Presentation
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent | Reference |
| Excitation Maximum (λex) | ~633 nm | Varies | [1] |
| Emission Maximum (λem) | ~660 nm | Varies | [1] |
| Molar Extinction Coefficient (ε) | 76,800 cm⁻¹M⁻¹ | Ethanol | [14] |
| Quantum Yield (Φ) | 0.27 | Ethanol | [14] |
| Fluorescence Lifetime (τ) | 1.42 ns | Ethanol | [5] |
Experimental Protocols
Protocol 1: Staining of Lipids in Fixed Cryosections
This protocol is adapted from a method for visualizing lipids in cryosectioned tissues.[6]
-
Sectioning: Cryosection unfixed tissues at an appropriate temperature for the tissue type (e.g., -15°C to -30°C).
-
Air-Drying: Air-dry the sections on slides for a maximum of 15 minutes.
-
Fixation: Fix the tissues with 4% paraformaldehyde in PBS for 10-15 minutes. Note: Avoid fixatives that extract lipids, such as ethanol, methanol, and acetone.
-
Washing: Wash the sections with PBS.
-
Staining: Prepare a staining solution of 5 µM this compound in PBS. Incubate the sections in the staining solution for 10 minutes.
-
Washing: Wash the sections with PBS to remove unbound dye.
-
Mounting: Mount the coverslip using a mounting medium containing an antifade reagent and DAPI if nuclear counterstaining is desired.
-
Imaging: Image the slides promptly using an appropriate filter set for this compound and DAPI. Stained sections can be stored at 4°C for several days.
Protocol 2: Live-Cell Imaging of Mitochondria
This protocol is based on methods for staining mitochondria in live cells.[3][4]
-
Cell Culture: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
Prepare Staining Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration of 250-500 nM.
-
Staining: Remove the cell culture medium and wash the cells once with the pre-warmed live-cell imaging medium. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing (Optional): For some applications, washing is not required and can reduce background fluorescence.[3][4] If high background is an issue, you can wash the cells once with fresh, pre-warmed live-cell imaging medium.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂) and the appropriate filter set for this compound.
Visualizations
Caption: Workflow for staining fixed cells with this compound.
Caption: Logic for selecting an optimal filter set for this compound.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Carl Zeiss Microscopy, LLC - Filter Assistant - Overview of Dyes - Nile Blue, EtOH [micro-shop.zeiss.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nile blue - Wikipedia [en.wikipedia.org]
- 6. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 氯化尼罗兰 Dye content 85 % | Sigma-Aldrich [sigmaaldrich.com]
- 9. dawnscientific.com [dawnscientific.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | CAS#:2381-85-3 | Chemsrc [chemsrc.com]
- 12. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 13. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Nile Blue [omlc.org]
Technical Support Center: Mitigating Nile Blue Chloride Cytotoxicity in Live Cell Imaging
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize the cytotoxic effects of Nile blue chloride during live cell imaging experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound for live cell imaging.
Issue 1: Significant Cell Death Observed Immediately After Staining (Dark Toxicity)
Question: I am observing widespread cell death and detachment immediately after incubating my cells with this compound, even before starting the imaging process. What is causing this, and how can I prevent it?
Answer: This phenomenon is likely due to the "dark toxicity" of this compound, which is cell death that occurs without exposure to excitation light.[1][2] Some cell types, particularly normal human fibroblasts, have shown extreme sensitivity to Nile blue.[2] The primary cause is often a concentration of the dye that is too high for the specific cell type being studied.
Mitigation Strategies:
-
Optimize Dye Concentration: The most critical step is to perform a concentration titration to determine the highest tolerable concentration for your specific cell line.
-
Minimize Incubation Time: Reduce the duration of the staining period to the minimum required to achieve adequate signal.
Experimental Protocol: Concentration Titration for Assessing Dark Toxicity
-
Cell Plating: Seed your cells in a multi-well plate (e.g., 96-well) at a density that will result in 70-80% confluency on the day of the experiment.
-
Prepare Staining Solutions: Prepare a series of dilutions of this compound in your normal cell culture medium. A suggested starting range is 0.1 µM to 25 µM.[1]
-
Staining: Remove the culture medium from the cells and replace it with the various this compound staining solutions. Include a "no-dye" control.
-
Incubation: Incubate the cells for your intended staining time (e.g., 15-30 minutes) under normal cell culture conditions (37°C, 5% CO2).
-
Wash: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or phenol (B47542) red-free culture medium to remove excess dye.
-
Viability Assessment: Add a viability dye (e.g., Trypan Blue for manual counting, or a live/dead cell staining kit for fluorescence microscopy) and assess the percentage of viable cells for each concentration.
-
Analysis: Determine the highest concentration of this compound that does not significantly impact cell viability compared to the no-dye control. This will be your optimal working concentration.
Issue 2: Cells Die During the Imaging Process (Phototoxicity)
Question: My cells look healthy after staining with this compound, but they start to show signs of stress, blebbing, and death once I begin acquiring images. Why is this happening?
Answer: This is a classic case of phototoxicity. Nile blue is a photosensitizer, meaning that when it absorbs light (from the microscope's excitation source), it can transfer that energy to molecular oxygen, generating reactive oxygen species (ROS).[1] ROS are highly reactive molecules that can damage cellular components like lipids, proteins, and DNA, leading to cell death.[1][3]
Mitigation Strategies:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or light source intensity that still provides a detectable signal.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera.
-
Decrease Frequency of Acquisition: In a time-lapse experiment, increase the interval between image captures to give cells time to recover.
-
Use Antioxidants: Pre-incubate cells with an antioxidant or include it in the imaging medium to quench ROS as they are formed.[4][5]
Table 1: General Recommendations for Reducing Phototoxicity
| Parameter | Standard Approach | Optimized for Low Toxicity |
| Excitation Power | 50-100% | ≤10% |
| Exposure Time | 100-500 ms | 25-100 ms |
| Acquisition Interval | 1-5 minutes | 10-30 minutes |
| Imaging Medium | Standard Buffer/Medium | Phenol red-free medium with antioxidants (e.g., 1 mM Trolox, 1 mM N-acetylcysteine) |
Experimental Protocol: Using Antioxidants to Reduce Phototoxicity
-
Prepare Antioxidant Stock Solution: Prepare a concentrated stock solution of an antioxidant like N-acetylcysteine (NAC) or Trolox in an appropriate solvent (e.g., water or DMSO).
-
Pre-incubation (Optional but Recommended): About 1-2 hours before staining, replace the cell culture medium with fresh medium containing the antioxidant at its final working concentration (e.g., 1-5 mM NAC).
-
Staining: Prepare your optimal this compound staining solution in a medium that also contains the antioxidant. Stain the cells as previously determined.
-
Imaging: After washing, use an imaging medium (preferably phenol red-free) supplemented with the same concentration of the antioxidant for the duration of the live cell imaging experiment.
-
Control: Image a parallel set of stained cells without the antioxidant to confirm the protective effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets in live cells?
This compound is a fluorescent dye that can be used in live or fixed cells.[6] It is lipophilic, meaning it has an affinity for lipids, and is often used to stain neutral lipids like those found in lipid droplets.[6][7] Additionally, due to its cationic nature, it can accumulate in organelles with a negative membrane potential, such as mitochondria.[8][9]
Q2: What is the difference between dark toxicity and phototoxicity?
-
Dark Toxicity is the inherent toxicity of the chemical compound to the cells, which occurs without any light exposure. It is primarily dependent on the dye's concentration and the duration of incubation.[2]
-
Phototoxicity is cell damage that is induced by the interaction of the dye with light.[1] The dye absorbs light energy, leading to the production of damaging reactive oxygen species (ROS).[1] This is highly dependent on the intensity and duration of the excitation light.
Q3: What are the known mechanisms of Nile blue-induced cytotoxicity?
The primary mechanism of phototoxicity is the generation of ROS, which induces oxidative stress.[1] This can lead to mitochondrial damage, lipid peroxidation, and DNA damage.[3] Studies have shown that Nile blue can trigger apoptosis (programmed cell death) in some cell lines following photodynamic therapy.[1] Its ability to bind DNA also suggests a potential for genotoxicity, especially upon photoexcitation.[1][10]
Q4: What are typical working concentrations for this compound in live-cell imaging?
Working concentrations can vary significantly depending on the cell type and experimental goals. For sensitive applications like live-cell imaging, it is crucial to start with a low concentration and perform a titration.
-
For mitochondrial staining: Concentrations as low as 25-500 nM have been reported for some derivatives.[8][9]
-
For general lipid staining: A range of 1-10 µM is often a good starting point for titration.[7]
-
In photodynamic therapy studies (where cell killing is the goal): Concentrations of 12.5 µM and higher have been used.[1]
Q5: Are there less toxic alternatives to this compound?
Yes, several alternatives exist, depending on the target organelle:
-
For Mitochondria: MitoTracker™ dyes (e.g., MitoTracker™ Green FM, MitoTracker™ Red CMXRos) are widely used and generally exhibit lower cytotoxicity when used at recommended concentrations.
-
For Lipid Droplets/Neutral Lipids: Nile Red, a derivative of Nile blue, is a popular alternative that is highly fluorescent in lipid-rich environments and is often considered to have low cytotoxicity.[7] BODIPY™ 493/503 is another excellent and highly specific stain for neutral lipids.
-
For Nuclei: Hoechst 33342 is a common live-cell nuclear stain, though it also has some phototoxicity.[11] Newer far-red nuclear dyes are available that show reduced toxicity due to the lower energy of the excitation light.[12]
Visualizing Workflows and Mechanisms
To better understand the processes involved in mitigating Nile blue cytotoxicity, the following diagrams illustrate key workflows and pathways.
Caption: Workflow for determining the optimal Nile blue concentration and imaging conditions.
Caption: The relationship between experimental factors, cytotoxicity, and mitigation methods.
Caption: Simplified pathway of Nile blue-induced phototoxicity leading to apoptosis.
References
- 1. Antileukemic potential of Nile blue-mediated photodynamic therapy on HL60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extreme dark cytotoxicity of Nile Blue A in normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Natural Antioxidant Mixture Protects against Oxidative and DNA Damage in Endothelial Cell Exposed to Low-Dose Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nile blue - Wikipedia [en.wikipedia.org]
- 7. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 8. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Live Cell Fluorescent Organelle Dyes [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Lipid Staining in Adipocytes: Nile Blue Chloride vs. Oil Red O
For researchers, scientists, and drug development professionals studying adipogenesis, lipid metabolism, and obesity, accurate visualization and quantification of intracellular lipids are paramount. Nile Blue Chloride and Oil Red O are two of the most common dyes used for this purpose. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Fundamental Principles of Staining
This compound: Nile Blue is a versatile phenoxazine (B87303) dye that can be used for both brightfield and fluorescence microscopy. Its mechanism involves differential partitioning and interaction with lipids of varying properties. In brightfield microscopy, it distinguishes between neutral lipids (triglycerides, cholesteryl esters), which are stained pink to red, and acidic lipids (fatty acids, phospholipids), which stain blue[1][2]. As a fluorescent probe, Nile Blue is particularly useful for detecting unsaturated free fatty acids[3]. It is a vital stain, meaning it can be used on living cells, which is a significant advantage for dynamic studies[1][3].
Oil Red O: Oil Red O is a lysochrome diazo dye that operates on the principle of differential solubility[4]. The dye is more soluble in the neutral lipids within adipocytes than in its solvent base (commonly isopropanol (B130326) or propylene (B89431) glycol)[4][5]. This causes the dye to migrate from the staining solution and physically accumulate in the intracellular lipid droplets, staining them a vibrant red[6][7]. Oil Red O is primarily used for fixed cells and frozen tissue sections and is the gold standard for quantifying neutral triglycerides and cholesteryl esters[4][7].
Performance Comparison: this compound vs. Oil Red O
The choice between this compound and Oil Red O depends heavily on the experimental goals, such as the need for live-cell imaging, the specific lipid types of interest, and the desired method of quantification.
| Feature | This compound | Oil Red O |
| Staining Principle | Differential staining of acidic and neutral lipids; fluorescence in the presence of specific lipids. | Partitioning based on higher solubility in lipids than in the solvent. |
| Lipid Specificity | Stains neutral lipids (pink/red) and acidic lipids (blue). Fluoresces with unsaturated free fatty acids[3]. Can be non-specific, staining other cellular components[2][8]. | Primarily stains neutral lipids, including triglycerides and cholesteryl esters[4][6][7]. |
| Cell Viability | Suitable for both live and fixed cells[1][3]. | Requires cell fixation; not suitable for live-cell imaging[3][7]. |
| Detection Method | Brightfield Microscopy (colorimetric) & Fluorescence Microscopy. | Brightfield Microscopy. |
| Quantification | Fluorescence intensity measurement (image-based). | Elution of the dye followed by spectrophotometric absorbance reading (typically ~510-520 nm)[9][10]. |
| Advantages | - Ability to stain live cells for dynamic studies.- Can distinguish between acidic and neutral lipid classes.- Compatible with fluorescence-based multiplexing[3]. | - Robust, well-established method for quantifying total neutral lipids[9].- Provides strong, clear staining of neutral lipid droplets.- Inexpensive and widely available[9]. |
| Disadvantages | - Can exhibit non-specific staining of non-lipid cellular components[2][8].- Fluorescence can be sensitive to the microenvironment.- Quantitative analysis is less straightforward than ORO elution. | - Requires cell fixation, precluding live imaging.- Staining outcome can be sensitive to the solvent used, with some solvents causing artifacts[11].- Alcohol-based fixatives cannot be used as they solubilize lipids[7]. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for staining lipids in cultured adipocytes.
Protocol 1: Nile Blue Staining for Live Adipocytes (Fluorescence)
This protocol is adapted for live-cell imaging to observe lipid dynamics.
Materials:
-
This compound (or Sulfate)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or distilled water for stock solution
-
Live-cell imaging medium
-
Cultured adipocytes on imaging-compatible plates/dishes
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Nile Blue in distilled water or DMSO.
-
Prepare Working Solution: Dilute the stock solution in live-cell imaging medium or PBS to a final concentration of 1-5 µM.
-
Cell Preparation: Aspirate the culture medium from the adipocytes and wash gently once with pre-warmed PBS.
-
Staining: Add the Nile Blue working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
Wash: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed PBS to remove excess dye.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Image immediately using a fluorescence microscope. Use a far-red filter set (Excitation ~625 nm / Emission ~665 nm)[3].
Protocol 2: Oil Red O Staining and Quantification for Fixed Adipocytes
This protocol is optimized for the quantification of neutral lipids in differentiated adipocyte cultures.
Materials:
-
Oil Red O powder
-
Isopropanol (100%)
-
Distilled water
-
Phosphate-Buffered Saline (PBS)
-
Formalin (10%) or Paraformaldehyde (4%) for fixation
Procedure:
-
Prepare Oil Red O Stock Solution: Dissolve 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol. This is a stable stock solution[5].
-
Prepare Oil Red O Working Solution: To prepare the working solution, mix 6 mL of the Oil Red O stock solution with 4 mL of distilled water. Let the solution sit for 10-20 minutes, then filter it through a 0.2 µm filter to remove any precipitate[5]. This solution must be made fresh.
-
Cell Fixation: Aspirate the culture medium. Wash cells once with PBS. Add 10% formalin and incubate for 30-60 minutes at room temperature.
-
Wash: Aspirate the formalin and wash the cells twice with distilled water.
-
Dehydration: Aspirate the water and add 60% isopropanol to the cells for 5 minutes. This step prepares the lipids for staining.
-
Staining: Remove the isopropanol and add the fresh Oil Red O working solution to cover the cell monolayer. Incubate for 20-30 minutes at room temperature.
-
Wash: Aspirate the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed and the water runs clear.
-
Imaging (Optional): Add PBS to the wells and visualize the red lipid droplets using a brightfield microscope.
-
Quantification:
-
a. After the final water wash, ensure the plate is completely dry.
-
b. Add 100% isopropanol to each well (e.g., 200 µL for a 24-well plate) and incubate for 10 minutes on a shaker to elute the dye from the lipid droplets.
-
c. Transfer the eluate to a 96-well plate and measure the absorbance at 510-520 nm using a spectrophotometer[9].
-
Conclusion
Both this compound and Oil Red O are effective reagents for lipid staining in adipocytes, but their applications are distinct. This compound is the superior choice for qualitative, fluorescence-based studies of lipid composition in live cells , enabling the investigation of dynamic cellular processes. Oil Red O remains the benchmark for robust, quantitative analysis of total neutral lipid accumulation in fixed cell populations , providing a reliable endpoint measurement for studies on adipogenesis and drug efficacy. The selection between these two dyes should be guided by the specific biological question being addressed.
References
- 1. Nile blue - Wikipedia [en.wikipedia.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 4. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 6. stainsfile.com [stainsfile.com]
- 7. Oil Red O - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oil red-O stains non-adipogenic cells: a precautionary note - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Nile Blue Chloride vs. Nile Red for Lipid Droplet Analysis
For researchers, scientists, and drug development professionals engaged in the study of lipid droplets, the selection of an appropriate fluorescent probe is paramount for accurate and reliable analysis. This guide provides a comprehensive comparison of two commonly used lipophilic dyes, Nile blue chloride and its derivative, Nile Red, for the visualization and quantification of intracellular lipid droplets.
At a Glance: Key Performance Indicators
A direct quantitative comparison of this compound and Nile Red reveals distinct spectral and functional characteristics that render them suitable for different experimental needs. Nile Red is a broadly used, intensely fluorescent stain for neutral lipids, while Nile Blue exhibits a more specific affinity for unsaturated free fatty acids.
| Property | This compound | Nile Red |
| Excitation Maximum (nm) | ~625 nm[1] | 515 nm (in neutral lipids), 554 nm (in polar lipids)[2] |
| Emission Maximum (nm) | Far-red range[1] | 585 nm (in neutral lipids), 638 nm (in polar lipids)[2] |
| Lipid Specificity | Unsaturated free fatty acids (>16 carbons in length)[1] | Broad spectrum of lipids including triglycerides, cholesterol, and cholesteryl esters[1] |
| Solubility | Distilled water[1] | Organic solvents (e.g., DMSO, acetone)[1][2] |
| Primary Application | Staining of unsaturated free fatty acids, can be used in combination with Nile Red[1] | Staining of intracellular lipid droplets for visualization and quantification[2] |
| Cell Permeability | Cell permeable, suitable for live-cell imaging[1] | Cell permeable, suitable for live and fixed-cell imaging[1][2] |
| Cytotoxicity | Pilot studies suggest low cytotoxicity, but some reports indicate high sensitivity in normal human fibroblasts[1] | Generally considered to have low cytotoxicity in pilot studies[1] |
| Photostability | Generally considered photostable[3][4] | High photostability |
Delving Deeper: Functionality and Applications
Nile Red: The Workhorse for General Lipid Droplet Staining
Nile Red, also known as Nile blue oxazone, is a highly popular solvatochromic dye.[2] Its fluorescence is environmentally sensitive, meaning it fluoresces intensely in hydrophobic environments like lipid droplets while remaining quenched in aqueous media.[5] This property makes it an excellent probe for visualizing and quantifying neutral lipid stores within cells.[2] Nile Red's broad emission spectrum allows for the differentiation of neutral lipids (yellow-gold emission) from polar lipids (red emission) by selecting appropriate filter sets.[5] It is a versatile stain compatible with both live and fixed cells and is widely used in fluorescence microscopy and flow cytometry.[2]
Nile Blue: A More Specific Tool for Unsaturated Fatty Acids
Nile Blue is a fluorescent histological stain with lipophilic properties that has been in use for over a century.[1] Unlike its derivative, Nile Red, Nile Blue exhibits a more specific fluorescence in the presence of unsaturated free fatty acids that are at least 16 carbons in length, such as oleate, nervonic acid, and arachidonic acid.[1] In mammalian cells, Nile Blue typically produces a diffuse cytoplasmic stain, but it can also be observed in intense punctate structures in certain cell types like brown adipose cells.[1] Its distinct far-red emission allows for its simultaneous use with Nile Red for multi-color imaging of different lipid species.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are established protocols for using Nile Red and a protocol for Nile Blue adapted for cellular staining.
Protocol 1: Staining of Intracellular Lipid Droplets with Nile Red (Live Cells)
Materials:
-
Nile Red stock solution (1 mg/mL in DMSO or acetone)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Live-cell imaging dish or chambered coverglass
Procedure:
-
Cell Seeding: Seed cells on a live-cell imaging dish or chambered coverglass and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of Nile Red in cell culture medium or PBS. A typical concentration range is 100-1000 nM.[2]
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the Nile Red staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[6]
-
Washing: Wash the cells three times with PBS.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for Nile Red (e.g., excitation ~554 nm, emission ~638 nm for polar lipids).[2]
Protocol 2: Staining of Intracellular Lipid Droplets with Nile Blue (Live Cells)
Materials:
-
This compound stock solution (e.g., 1 mg/mL in distilled water)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Live-cell imaging dish or chambered coverglass
Procedure:
-
Cell Seeding: Seed cells on a live-cell imaging dish or chambered coverglass and culture to the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of Nile Blue in PBS or cell culture medium. A suggested starting concentration is 5 µM.[1]
-
Staining: Remove the culture medium, wash the cells once with PBS, and then add the Nile Blue staining solution. Incubate for 10 minutes at room temperature, protected from light.[1]
-
Washing: Wash the cells with PBS.
-
Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for far-red fluorescence (excitation at 625 nm).[1]
Visualizing the Context: Signaling Pathways and Experimental Workflow
To better understand the application of these dyes, it is helpful to visualize the biological processes and experimental procedures involved.
Caption: Simplified overview of lipid anabolism (synthesis) and catabolism (breakdown).
Caption: A typical experimental workflow for staining cellular lipid droplets.
Conclusion
Both this compound and Nile Red are valuable tools for the study of lipid droplets. Nile Red serves as a robust, general-purpose stain for visualizing and quantifying total neutral lipid content. In contrast, Nile Blue offers a more specialized application for detecting unsaturated free fatty acids. The choice between these two dyes will ultimately depend on the specific research question and the types of lipids being investigated. For comprehensive lipid analysis, the simultaneous use of both dyes can provide a more detailed picture of the cellular lipid landscape. Researchers should always optimize staining conditions for their specific cell type and experimental setup to ensure reliable and reproducible results.
References
- 1. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 2. benchchem.com [benchchem.com]
- 3. Nile Red and Nile Blue: Applications and Syntheses of Structural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. emulatebio.com [emulatebio.com]
Validating Nile Blue Chloride Staining: A Comparative Guide to Biochemical Lipid Assays
For Researchers, Scientists, and Drug Development Professionals
In lipid research, accurate quantification and visualization are paramount. Nile blue chloride, a versatile fluorescent dye, offers a rapid and efficient method for staining lipids within cells. However, to ensure the reliability of this technique, validation against established biochemical lipid assays is crucial. This guide provides an objective comparison of this compound staining with common biochemical alternatives, supported by experimental data and detailed protocols to aid researchers in selecting and implementing the most appropriate methods for their studies.
Performance Comparison: this compound vs. Biochemical Assays
While this compound staining provides excellent qualitative and semi-quantitative data on cellular lipid content, biochemical assays offer more precise and absolute quantification. The choice of method depends on the specific research question, required throughput, and available instrumentation.
| Feature | This compound Staining | Oil Red O Staining | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Fluorescence of the dye in a hydrophobic lipid environment. | Colorimetric staining of neutral lipids. | Separation and quantification of lipid classes based on physicochemical properties. | Ionization and mass-to-charge ratio analysis for lipid identification and quantification. |
| Quantification | Semi-quantitative (fluorescence intensity correlates with lipid content). | Semi-quantitative (absorbance of extracted dye). | Quantitative (peak area corresponds to concentration). | Highly quantitative and specific (signal intensity of specific ions). |
| Specificity | Stains a broad range of lipids, with some preference for neutral lipids.[1][2] | Primarily stains neutral lipids (triglycerides, cholesterol esters).[3] | Separates and quantifies different lipid classes and species.[4][5] | High specificity for identifying and quantifying individual lipid species.[6][7] |
| Throughput | High | Medium to High | Low to Medium | Low to Medium |
| Live Cell Imaging | Yes[2] | No (requires cell fixation) | No | No |
| Instrumentation | Fluorescence microscope or plate reader. | Light microscope and spectrophotometer. | HPLC system with a suitable detector (e.g., ELSD, CAD, MS).[4] | Mass spectrometer (often coupled with LC).[6][8] |
| Sample Prep | Simple staining procedure.[2] | Requires fixation, staining, and dye extraction for quantification.[3] | Involves lipid extraction and sometimes derivatization.[9] | Extensive lipid extraction and sample preparation.[10][11] |
Correlation of Nile Blue Fluorescence with Lipid Concentration
Studies have demonstrated a positive correlation between the fluorescence intensity of Nile blue and the concentration of lipids. This relationship forms the basis for the semi-quantitative use of Nile blue staining.
| Lipid Concentration ( g/100 mL) | Relative Fluorescence Intensity (Arbitrary Units) |
| 0.02 | 150 |
| 0.04 | 300 |
| 0.06 | 450 |
| 0.08 | 600 |
| 0.10 | 750 |
| 0.12 | 900 |
| Data adapted from a study showing the dependence of Nile blue fluorescence on the concentration of solvent-extracted lipids. The fluorescence intensity shows a fairly good linear dependence at low lipid concentrations.[12] |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate results. The following are established protocols for this compound staining and common biochemical lipid assays used for its validation.
This compound Staining Protocol
This protocol is suitable for staining lipids in cultured cells.
Materials:
-
This compound (or Nile Blue A) stock solution (e.g., 1 mg/mL in distilled water)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) (4% in PBS, for fixed cells)
-
Mounting medium
-
Fluorescence microscope
Procedure for Live Cells:
-
Grow cells on coverslips or in imaging-compatible plates.
-
Prepare a working solution of this compound by diluting the stock solution in PBS or culture medium to a final concentration of 1-10 µg/mL.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the Nile blue working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess stain.
-
Add fresh PBS or culture medium for imaging.
-
Visualize the stained lipids using a fluorescence microscope with appropriate filter sets (Excitation/Emission: ~633/675 nm). Neutral lipids will typically fluoresce yellow-gold, while phospholipids (B1166683) may appear blue.[1][13]
Procedure for Fixed Cells:
-
Grow cells on coverslips or in imaging-compatible plates.
-
Wash cells with PBS and fix with 4% formaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with Nile blue working solution (1-10 µg/mL in PBS) for 15-30 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips with a suitable mounting medium.
-
Image the cells using a fluorescence microscope.
Oil Red O Staining and Quantification Protocol
This protocol is a widely used method for staining and quantifying neutral lipids.[3]
Materials:
-
Oil Red O powder
-
Isopropanol (B130326) (100% and 60%)
-
Formalin (10%)
-
PBS
-
Hematoxylin (B73222) (for counterstaining nuclei, optional)
-
Spectrophotometer
Procedure:
-
Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.
-
Washing: Wash cells twice with distilled water.
-
Isopropanol Wash: Incubate cells with 60% isopropanol for 5 minutes.
-
Staining: Remove the isopropanol and add Oil Red O working solution (prepared by diluting a 0.5% stock solution in isopropanol with water) to cover the cells. Incubate for 10-15 minutes.
-
Washing: Wash cells thoroughly with distilled water until the excess stain is removed.
-
(Optional) Counterstaining: Stain with hematoxylin for 1 minute and wash with water.
-
Quantification:
-
Completely dry the stained cells.
-
Add 100% isopropanol to elute the Oil Red O stain from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol eluate to a 96-well plate.
-
Measure the absorbance at 490-520 nm using a spectrophotometer.[3]
-
High-Performance Liquid Chromatography (HPLC) for Lipid Analysis
HPLC allows for the separation and quantification of different lipid classes. This is a general protocol and may require optimization based on the specific lipid classes of interest and the HPLC system used.[4][14]
Materials:
-
Lipid extraction solvents (e.g., chloroform, methanol, water - Folch method)
-
HPLC system with a suitable column (e.g., C18 for reversed-phase, silica (B1680970) for normal-phase)
-
Detector (e.g., Evaporative Light Scattering Detector - ELSD, Charged Aerosol Detector - CAD, or Mass Spectrometer - MS)
-
Lipid standards for calibration
Procedure:
-
Lipid Extraction:
-
Harvest cells and wash with PBS.
-
Extract lipids using a standard method such as the Folch or Bligh-Dyer method. A common ratio is chloroform:methanol:water (2:1:0.8 v/v/v).
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for HPLC injection (e.g., chloroform/methanol mixture).
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Run a gradient elution program to separate the different lipid classes. The mobile phases will depend on whether a normal-phase or reversed-phase separation is performed.
-
Detect the eluted lipids using an appropriate detector.
-
-
Quantification:
-
Create a calibration curve using known concentrations of lipid standards.
-
Determine the concentration of lipids in the sample by comparing the peak areas to the calibration curve.
-
Mass Spectrometry (MS) for Lipidomics
MS provides the most detailed and quantitative analysis of the lipidome. This is a general workflow for a lipidomics experiment.[6][7][8]
Materials:
-
Lipid extraction solvents (e.g., MTBE, methanol, water)
-
Internal lipid standards (for quantification)
-
Liquid chromatography system (optional, for LC-MS)
-
Mass spectrometer
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Harvest cells and quench metabolism rapidly (e.g., by flash-freezing).
-
Add a mixture of internal lipid standards to the sample for accurate quantification.
-
Perform lipid extraction using a method such as the methyl-tert-butyl ether (MTBE) method.[10]
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the upper organic phase containing the lipids.
-
Dry the lipid extract.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for infusion or injection.
-
For shotgun lipidomics, directly infuse the sample into the mass spectrometer.
-
For LC-MS, inject the sample onto an LC column for separation prior to MS analysis.
-
Acquire mass spectra in both positive and negative ion modes to cover a broad range of lipid classes.
-
-
Data Analysis:
-
Identify lipid species based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).
-
Quantify the identified lipids by comparing their signal intensities to the corresponding internal standards.
-
Utilize specialized software for lipid identification and quantification.
-
Experimental and Logical Workflows
Visualizing the experimental and logical relationships between these techniques can aid in designing a robust validation strategy.
Caption: Experimental workflow for validating Nile blue staining with a biochemical lipid assay.
Caption: Logical relationship between staining and biochemical methods for lipid analysis.
References
- 1. Nile blue - Wikipedia [en.wikipedia.org]
- 2. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 3. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. HPLC of lipid classes | Cyberlipid [cyberlipid.gerli.com]
- 6. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 7. Glial Biologist's Guide to Mass Spectrometry‐Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
- 10. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 11. dokumen.pub [dokumen.pub]
- 12. researchgate.net [researchgate.net]
- 13. Application of nile blue and nile red, two fluorescent probes, for detection of lipid droplets in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
A Head-to-Head Battle for Myelin Visualization: Nile Blue Chloride vs. Sudan Black B
For researchers in neuroscience and drug development focused on demyelinating diseases, accurate and efficient visualization of myelin sheaths is paramount. Two common lipophilic dyes, Nile blue chloride and Sudan Black B, are frequently employed for this purpose. This guide provides a comprehensive comparison of their performance in myelin staining, supported by available experimental data, to aid researchers in selecting the optimal stain for their specific needs.
At a Glance: Key Differences
| Feature | This compound | Sudan Black B |
| Staining Principle | Fluorescent dye, stains acidic lipids (like phospholipids (B1166683) in myelin) blue and neutral lipids pink. | Lysochrome (fat-soluble) dye, physically partitions into the lipid-rich myelin sheath. |
| Visualization | Brightfield and Fluorescence Microscopy | Brightfield Microscopy |
| Reported Specificity | High for certain lipids, but can also stain nuclei. | Good for lipids in general, but not entirely specific to myelin and can stain other cellular components. |
| Sensitivity | Potentially high due to fluorescence, but less documented for myelin specifically. | Considered less sensitive than immunohistochemistry (IHC) and in situ hybridization (ISH), especially in early myelination. |
| Ease of Use | Relatively straightforward, water-soluble. | Simple and rapid protocols are available. |
| Toxicity | Generally considered low, but data on neurotoxicity is limited. | Considered less toxic than many other histological stains. |
Staining Mechanism and Specificity
This compound is a cationic oxazine (B8389632) dye with fluorescent properties. Its staining mechanism relies on its electrostatic interactions with different cellular components. It stains acidic lipids, such as the phospholipids abundant in myelin, a distinct blue color. Neutral lipids, on the other hand, are stained pink. This differential staining can be advantageous for distinguishing between different lipid types within a tissue section. However, its positive charge also leads to the staining of other acidic components like nucleic acids in cell nuclei, which can sometimes interfere with myelin-specific analysis.
In contrast, Sudan Black B is a non-ionic, lipophilic diazo dye. Its staining mechanism is a physical process of selective solubility.[1] Being highly soluble in fats, it preferentially partitions from its solvent into the lipid-rich myelin sheath, imparting a blue-black to black color.[1] This makes it a robust stain for visualizing the overall structure of myelinated tracts. However, its broad affinity for lipids means it is not entirely specific for myelin and may also stain other lipid-containing structures, such as intracellular lipid droplets and granules in various cell types.[1][2]
Comparative Performance: Sensitivity and Signal-to-Noise
Direct quantitative comparisons of this compound and Sudan Black B for myelin staining are limited in the literature. However, studies comparing Sudan Black B to other myelin staining techniques provide some insights into its relative performance.
A comparative analysis of eight different myelin staining methods revealed that Sudan Black B is markedly less sensitive than techniques like in situ hybridization (ISH), immunohistochemistry (IHC), and immunofluorescence (IF), particularly during the early stages of myelination.[2] In this study, Sudan Black B, along with Nile red, failed to detect myelin signals at postnatal day 15 (P15) in the developing mouse brain, a time when ISH, IHC, and IF showed robust staining.[2] Furthermore, Sudan Black B exhibited a higher background signal compared to these more specific methods.[2]
Experimental Protocols
Detailed and validated protocols are crucial for reproducible staining results. Below are representative protocols for both this compound and Sudan Black B for staining myelin in tissue sections.
This compound Staining Protocol (for Cryosections)
This protocol is adapted from a general lipid staining method and may require optimization for specific myelin staining applications.[3]
-
Fixation: Fix cryosections with 4% paraformaldehyde in PBS for 10-15 minutes. Avoid lipid-extracting fixatives like ethanol (B145695) or methanol.
-
Washing: Wash sections with PBS.
-
Staining: Incubate sections with a 5 µM solution of this compound in PBS for 10 minutes.
-
Washing: Wash sections with PBS to remove excess stain.
-
Mounting: Mount with an aqueous mounting medium.
-
Visualization: Observe under a fluorescence microscope with appropriate excitation and emission filters (Nile blue is a far-red dye, typically excited around 625 nm).[3]
Sudan Black B Staining Protocol (for Frozen Spinal Cord Sections)
This protocol is a widely used method for visualizing myelin sheaths.[4]
-
Tissue Preparation: Cut 10-16 µm frozen sections using a cryostat and mount on slides.
-
Fixation: Fix sections in 10% formalin for 10 minutes.
-
Washing: Gently wash with distilled water.
-
Dehydration: Place slides in 100% propylene (B89431) glycol for 5 minutes.
-
Staining: Transfer slides to a pre-heated (60°C) 0.7% Sudan Black B solution in propylene glycol and incubate for a minimum of 2 hours (overnight is optimal).
-
Differentiation: Differentiate in 85% propylene glycol for 3 minutes to remove excess stain.
-
Washing: Rinse thoroughly with several changes of distilled water.
-
Counterstaining (Optional): Counterstain with Nuclear Fast Red for 3 minutes to visualize cell nuclei.
-
Final Wash: Wash in tap water, followed by a final rinse in distilled water.
-
Mounting: Mount with an aqueous mounting medium.
Workflow Diagrams
This compound Staining Workflow
Caption: this compound Staining Workflow for Myelin.
Sudan Black B Staining Workflow
Caption: Sudan Black B Staining Workflow for Myelin.
Conclusion: Making the Right Choice
The choice between this compound and Sudan Black B for myelin staining depends heavily on the specific research question and experimental design.
Sudan Black B is a reliable, cost-effective, and straightforward method for the general visualization of myelin sheaths in both healthy and diseased tissue.[5] Its simple protocol and low toxicity make it an attractive option for high-throughput screening and routine histological analysis. However, researchers should be aware of its limited sensitivity in detecting subtle changes in myelination and its potential for non-specific staining.
This compound , with its fluorescent properties, offers the potential for higher sensitivity and the ability to differentiate between acidic and neutral lipids. This could be particularly useful for studies investigating lipid composition changes in demyelinating diseases. However, the lack of a standardized, myelin-specific protocol and potential for nuclear staining are important considerations. Further optimization and validation would be necessary to establish it as a routine method for myelin quantification.
For studies requiring high specificity and sensitivity, particularly for detecting early changes in myelination or for quantitative analysis, more advanced techniques such as immunohistochemistry against myelin-specific proteins (e.g., MBP, PLP) or in situ hybridization for myelin-related gene expression may be more appropriate.[2] Nevertheless, for rapid, qualitative assessment of myelination and demyelination, both this compound and Sudan Black B remain valuable tools in the neuroscientist's arsenal.
References
A Comparative Guide: Unveiling the Advantages of Nile Blue Chloride in Histological Staining
For researchers, scientists, and drug development professionals, the precise visualization and quantification of cellular components are paramount. In the realm of histology, particularly in the study of lipids, the choice of stain can significantly impact experimental outcomes. While conventional stains like Oil Red O and Sudan Black B have long been staples in the laboratory, modern fluorescent dyes such as Nile Blue chloride offer a suite of advantages in sensitivity, specificity, and experimental versatility.
This guide provides an objective comparison of this compound's performance against traditional histological stains, supported by available data and detailed experimental protocols. We will explore its superior capabilities in live-cell imaging, its specificity for different lipid types, and its enhanced photophysical properties, offering a clear rationale for its adoption in advanced cellular imaging and analysis.
Performance Comparison: this compound vs. Conventional Stains
This compound, a fluorescent phenoxazone dye, distinguishes itself from conventional lysochrome dyes like Oil Red O and Sudan Black B, which operate on the principle of being more soluble in lipids than in their solvent vehicle.[1] This fundamental difference in mechanism gives rise to several key advantages for Nile Blue.
Key Advantages of this compound:
-
Live-Cell Imaging Compatibility: Unlike Oil Red O and Sudan Black B, which require fixation and permeabilization steps that kill the cells, this compound is cell-permeable and exhibits low cytotoxicity, making it ideal for real-time imaging of dynamic processes in living cells.[2] This opens avenues for kinetic research and studying cellular responses to stimuli without introducing fixation artifacts.[3][4]
-
Enhanced Specificity and Solvatochromism: Nile Blue is not just a lipid stain; it is a sophisticated fluorescent probe. Its emission spectrum shifts depending on the polarity of its environment (solvatochromism).[5][6] This property allows it to distinguish between neutral lipids (like triglycerides in lipid droplets), which fluoresce pink or yellow-gold, and acidic lipids (like phospholipids (B1166683) in membranes and fatty acids), which stain blue.[7] Conventional stains simply color all neutral lipids red or black, offering no such differentiation.
-
Superior Photostability and Fluorescence: As a fluorescent dye, this compound offers higher sensitivity and signal-to-noise ratio compared to colorimetric stains.[8] It is highly photostable, resisting the fading that can plague other fluorescent probes, which is crucial for time-lapse microscopy and quantitative analysis.[9] Its fluorescence in the near-infrared (NIR) region minimizes background interference from cellular autofluorescence, further enhancing image contrast.[6][8]
-
Versatility in Application: Beyond microscopy, the fluorescence of Nile Blue makes it suitable for high-throughput quantification using flow cytometry and microplate readers, streamlining large-scale screening assays in drug development.[2]
Quantitative Data Presentation
Direct head-to-head quantitative comparisons of all photophysical and cytotoxic properties across these stains are limited in single studies. The following table summarizes available data to facilitate comparison. Oil Red O and Sudan Black B are non-fluorescent in their standard application, thus parameters like quantum yield and photobleaching are not applicable (N/A).
| Property | This compound | Oil Red O | Sudan Black B |
| Dye Class | Phenoxazone (Fluorescent)[1] | Diazo Lysochrome (Colorimetric)[1] | Diazo Lysochrome (Colorimetric)[1] |
| Live-Cell Imaging | Yes, cell-permeable[2] | No, requires fixation[2] | No, requires fixation[10] |
| Detection Method | Fluorescence Microscopy, Flow Cytometry[2] | Brightfield Microscopy, Spectrophotometry (after elution)[1] | Brightfield Microscopy[1] |
| Specificity | Neutral Lipids (Pink/Gold), Acidic Lipids (Blue)[7] | Neutral Lipids (Red)[1] | Neutral Fats, Sterols, Phospholipids (Blue-Black)[1] |
| Excitation Max (nm) | ~633[11] | N/A | N/A |
| Emission Max (nm) | ~660-680 (Varies with solvent polarity)[6][11] | N/A | N/A |
| Fluorescence Quantum Yield (Φ) | Environment-dependent; can be high in nonpolar media[12] | N/A | N/A |
| Photostability | High resistance to photobleaching[6][13] | N/A | N/A |
| Cytotoxicity | Generally low; allows for multi-day imaging[2]. However, high dark toxicity noted in normal human fibroblasts at 0.1 µg/mL[14]. | High (due to fixation/staining solvents)[1] | High (due to fixation/staining solvents)[1] |
Mandatory Visualizations
Logical Relationships of Lipid Stains
This diagram illustrates the classification of histological stains used for lipid detection, categorizing them into fluorescent probes and colorimetric lysochromes and showing where Nile Blue and conventional alternatives reside.
Caption: Classification of common histological stains for lipids.
Experimental Workflow Comparison
The following workflow highlights the significant reduction in procedural complexity and time when using this compound for live-cell imaging compared to the fixation-dependent protocol for Oil Red O.
Caption: Comparison of staining workflows for live vs. fixed cells.
Simplified Lipid Metabolism Pathway
This diagram illustrates a simplified pathway of cellular neutral lipid metabolism, focusing on the synthesis and storage of triglycerides in lipid droplets, the primary structures visualized by these stains.
Caption: Simplified pathway of triglyceride storage in lipid droplets.
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed, representative protocols for each staining method.
Protocol 1: Live-Cell Staining with this compound
This protocol is designed for fluorescent imaging of lipids in living cultured cells.
Materials:
-
This compound (or Nile Blue A)
-
Dimethyl sulfoxide (B87167) (DMSO) or distilled water for stock solution
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Cultured cells on imaging-compatible plates or slides
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5)
Procedure:
-
Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO or distilled water. Store protected from light at 4°C.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 1-5 µM in warm cell culture medium or PBS.[13] The optimal concentration may vary by cell type and should be determined empirically.
-
Cell Staining: Remove the existing culture medium from the cells and add the Nile Blue working solution.
-
Incubation: Incubate the cells for 10-15 minutes at 37°C, protected from light.[2]
-
Imaging: Image the cells directly without washing. Use a fluorescence microscope with an excitation wavelength around 625-635 nm and collect emission in the far-red channel (~660-700 nm).[2] Neutral lipids within droplets will appear as bright puncta.
Protocol 2: Fixed-Cell Staining with Oil Red O
This protocol is a standard method for staining neutral lipids in fixed cultured cells.
Materials:
-
Oil Red O powder
-
100% Isopropanol
-
Distilled water (ddH₂O)
-
10% Formalin in PBS (or 4% Paraformaldehyde)
-
60% Isopropanol
-
PBS
-
Brightfield microscope
Procedure:
-
Prepare Oil Red O Stock: Dissolve 0.35 g of Oil Red O in 100 mL of 100% isopropanol. Stir overnight and filter.[15] This stock solution is stable at room temperature.
-
Prepare Oil Red O Working Solution: Mix 6 mL of the stock solution with 4 mL of ddH₂O. Let the solution sit for 20 minutes, then filter through a 0.2 µm filter. This working solution should be made fresh and used within 2 hours.[15][16]
-
Cell Fixation: Wash cultured cells twice with PBS. Add 10% formalin and incubate for at least 1 hour at room temperature.[15]
-
Washing and Dehydration: Remove the formalin and wash the cells twice with ddH₂O. Add 60% isopropanol and incubate for 5 minutes at room temperature.[15][17]
-
Staining: Remove the isopropanol and add the fresh Oil Red O working solution to completely cover the cells. Incubate for 10-20 minutes at room temperature.[16]
-
Final Washes: Remove the staining solution and wash the cells 4-5 times with ddH₂O until the excess stain is cleared.
-
Imaging: Add PBS or water to the wells and visualize under a brightfield microscope. Lipid droplets will appear as red globules.
Protocol 3: Fixed-Tissue Staining with Sudan Black B
This protocol is for staining lipids in frozen tissue sections.
Materials:
-
Sudan Black B powder
-
Propylene (B89431) glycol
-
10% Formalin
-
Nuclear counterstain (e.g., Nuclear Fast Red)
-
Aqueous mounting medium (e.g., glycerin jelly)
Procedure:
-
Prepare Sudan Black B Solution: Heat 100 mL of propylene glycol to 100°C. While stirring, slowly dissolve 0.7 g of Sudan Black B. Filter the hot solution through Whatman No. 2 paper, cool, and then filter again.[5]
-
Section Preparation: Cut frozen tissue sections (10-16 µm) and mount them on slides. Fix the sections in 10% formalin for 5-10 minutes.
-
Staining:
-
Wash sections with water.
-
Place slides in 100% propylene glycol for 5 minutes to dehydrate.[18]
-
Transfer to the Sudan Black B solution and incubate for a minimum of 2 hours (overnight is also acceptable).[18]
-
Differentiate in 85% propylene glycol for 3 minutes.[18]
-
Rinse thoroughly in distilled water.
-
-
Counterstaining (Optional): Stain with Nuclear Fast Red for 3 minutes to visualize nuclei. Wash with water.[5]
-
Mounting: Mount the coverslip using an aqueous mounting medium. Lipids will be stained a dark blue or black.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 3. biocompare.com [biocompare.com]
- 4. ibidi.com [ibidi.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nile blue - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. A Comparative Study of Fat Storage Quantitation in Nematode Caenorhabditis elegans Using Label and Label-Free Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemicalworlds.com [chemicalworlds.com]
- 14. Extreme dark cytotoxicity of Nile Blue A in normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. agilent.com [agilent.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Correlative Light-Electron Microscopy with Nile Blue Chloride Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nile Blue chloride staining for Correlative Light-Electron Microscopy (CLEM) with alternative fluorescent probes. Experimental data and detailed protocols are presented to assist in selecting the optimal staining strategy for visualizing lipid-related structures and other cellular components across imaging modalities.
Introduction to CLEM and the Role of Fluorescent Probes
Correlative Light-Electron Microscopy (CLEM) is a powerful imaging technique that bridges the gap between the functional, dynamic information provided by fluorescence light microscopy (LM) and the high-resolution ultrastructural detail offered by electron microscopy (EM).[1] The success of a CLEM experiment hinges on the ability to accurately identify and relocate a region of interest (ROI) from the light microscope to the electron microscope. Fluorescent probes are essential for labeling specific cellular structures or molecules of interest in LM, acting as beacons for subsequent EM analysis.
The ideal fluorescent probe for CLEM should exhibit bright and stable fluorescence, specifically label the target of interest, and, crucially, withstand the harsh chemical fixation and processing steps required for EM sample preparation without compromising the underlying cellular ultrastructure.[2] This guide focuses on this compound, a lipophilic dye, and compares its performance with other commonly used fluorescent probes in the context of CLEM applications.
Performance Comparison: this compound vs. Alternatives
The choice of fluorescent probe significantly impacts the quality and reliability of CLEM data. This section compares the key performance indicators of this compound with two widely used alternatives for lipid droplet staining: Nile Red and BODIPY 493/503.
| Property | This compound | Nile Red | BODIPY 493/503 |
| Excitation Maximum | ~633-635 nm[3] | ~515-554 nm (solvent-dependent)[4] | ~493 nm[3] |
| Emission Maximum | ~660-680 nm[3] | ~585-638 nm (solvent-dependent)[4] | ~503 nm[3] |
| Target Specificity | Primarily unsaturated free fatty acids (>16 carbons)[5] | Broad range of neutral lipids (triglycerides, cholesterol esters) and phospholipids[5][6] | Neutral lipids[3] |
| Photostability | Generally considered photostable[7] | Moderate photostability, can be prone to photobleaching[6] | Limited photostability[8] |
| Solubility | Water-soluble[5] | Soluble in organic solvents (e.g., DMSO, acetone)[4] | Soluble in organic solvents (e.g., DMSO)[9] |
| Suitability for Live-Cell Imaging | Yes, cell-permeable and not highly cytotoxic at working concentrations[5] | Yes, cell-permeable[4] | Yes, cell-permeable[3] |
| Compatibility with EM Processing | Fluorescence can be quenched by osmium tetroxide, requires optimized protocols[10] | Fluorescence can be quenched by osmium tetroxide[10] | Fluorescence can be quenched by osmium tetroxide |
| Signal-to-Noise Ratio | High in lipophilic environments | High in hydrophobic environments, but can have background from membrane staining[11] | Bright signal, but can have background in aqueous media[8] |
Experimental Protocols
Detailed methodologies are critical for reproducible and successful CLEM experiments. Below are protocols for staining with this compound and its alternatives, followed by a general workflow for sample processing for EM.
Staining Protocol for Live-Cell Imaging with this compound
This protocol is designed for staining lipid droplets in cultured cells prior to fixation and processing for CLEM.
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in distilled water.
-
Dilute the stock solution in phosphate-buffered saline (PBS) or cell culture medium to a final working concentration of 5 µM.[5]
-
-
Cell Culture and Staining:
-
Culture cells on gridded glass-bottom dishes or coverslips suitable for both light and electron microscopy.
-
Wash the cells once with pre-warmed PBS.
-
Incubate the cells with the 5 µM this compound working solution for 10-15 minutes at 37°C, protected from light.[5]
-
-
Washing:
-
Wash the cells twice with PBS to remove excess dye.
-
-
Live-Cell Imaging (LM):
-
Immediately proceed to imaging on a fluorescence microscope equipped with appropriate filter sets for Nile Blue (Excitation: ~630 nm, Emission: ~660 nm).
-
Acquire images of the regions of interest, noting the coordinates from the gridded coverslip.
-
Staining Protocol for Alternatives: Nile Red and BODIPY 493/503
-
Nile Red: Prepare a 1 mg/mL stock solution in DMSO. Dilute to a final working concentration of 300 nM in PBS or culture medium and incubate for 10 minutes.[5][12]
-
BODIPY 493/503: Prepare a 1 mg/mL stock solution in DMSO. Dilute to a working concentration of 1-2 µg/mL in PBS or culture medium and incubate for 15-30 minutes.[9]
General CLEM Sample Preparation for Electron Microscopy (Post-LM)
This protocol outlines the steps for fixing and embedding fluorescently labeled cells for subsequent TEM imaging.
-
Fixation:
-
Immediately after LM imaging, fix the cells on the coverslip. A common fixative is a mixture of 2.5% glutaraldehyde (B144438) and 2% paraformaldehyde in 0.1 M cacodylate buffer for 1 hour at room temperature.[4]
-
Note: Glutaraldehyde can induce autofluorescence. If this is an issue, it can be quenched with a sodium borohydride (B1222165) treatment.[10] However, glutaraldehyde is crucial for preserving ultrastructure.
-
-
Post-fixation:
-
Wash the samples in cacodylate buffer.
-
Post-fix with 1% osmium tetroxide (OsO₄) in 0.1 M cacodylate buffer for 1 hour on ice. This step enhances contrast for EM but can quench fluorescence. The concentration and duration may need to be optimized.[13]
-
-
Dehydration and Embedding:
-
Dehydrate the samples through a graded series of ethanol (B145695) (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate the samples with a resin (e.g., Epon) and polymerize according to the manufacturer's instructions.
-
-
Sectioning and EM Imaging:
-
Relocate the ROI on the resin block using the coordinates from the LM imaging.
-
Prepare ultrathin sections (70-90 nm) of the ROI.
-
Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.
-
Image the sections in a transmission electron microscope.
-
Visualizing the Workflow and Relationships
To better understand the CLEM process and the relationships between different components, the following diagrams are provided.
Caption: A generalized workflow for Correlative Light-Electron Microscopy (CLEM).
Caption: Comparison of fluorescent probes for lipid droplet staining in CLEM.
Advantages and Disadvantages
This compound
-
Advantages:
-
Disadvantages:
-
Narrower specificity compared to other lipid stains may not be suitable for all applications.
-
Fluorescence can be sensitive to the chemical environment and pH.
-
Can exhibit cytotoxicity at higher concentrations or with prolonged exposure.
-
Alternative Probes
-
Nile Red:
-
Advantages: Broad specificity for neutral and polar lipids, making it a versatile lipid stain.[5] Its fluorescence is environmentally sensitive, which can provide information about the polarity of the lipid environment.[6]
-
Disadvantages: Can stain other cellular membranes, potentially increasing background signal.[11] Its broad emission spectrum can lead to bleed-through in multi-color imaging.[8]
-
-
BODIPY 493/503:
Conclusion
The selection of a fluorescent probe for CLEM is a critical decision that should be based on the specific requirements of the experiment. This compound offers good photostability and specificity for unsaturated free fatty acids, making it a valuable tool for certain applications. However, for broader lipid staining, Nile Red and BODIPY 493/503 may be more suitable alternatives, each with their own set of advantages and limitations. Researchers should carefully consider the spectral properties, specificity, and compatibility with EM processing of each dye to ensure the acquisition of high-quality, reliable CLEM data. The provided protocols and workflows serve as a starting point for developing a robust CLEM strategy tailored to specific research goals.
References
- 1. AutoCLEM: An Automated Workflow for Correlative Live-Cell Fluorescence Microscopy and Cryo-Electron Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample Preparation for Correlative Light and Electron Microscopy (CLEM) Analyses in Cellular Microbiology [bio-protocol.org]
- 3. Use of BODIPY (493/503) to Visualize Intramuscular Lipid Droplets in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nile Red and Nile Blue: Applications and Syntheses of Structural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One for All, All for One: A Close Look at In-Resin Fluorescence Protocols for CLEM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of nile blue and nile red, two fluorescent probes, for detection of lipid droplets in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Improved Fluorescent Proteins for Dual-Colour Post-Embedding CLEM - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photostability of Nile Blue Chloride and Cyanine Dyes for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is a critical determinant for the success of fluorescence-based experiments. Photostability, the ability of a fluorophore to resist photodegradation upon light exposure, is a key parameter that directly impacts data quality and experimental outcomes. This guide provides a comparative overview of the photostability of Nile Blue chloride, a phenoxazine (B87303) dye, against the widely used cyanine (B1664457) (Cy) dyes, supported by available experimental data and detailed methodologies.
Nile Blue, a cationic dye, and its derivatives have demonstrated notable resistance to photobleaching, a characteristic attributed to their inherent antioxidation properties.[1][2] In contrast, cyanine dyes, while valued for their brightness and spectral range, are known to be susceptible to photo-oxidation, which can limit their utility in applications requiring prolonged or intense illumination.[2] This guide aims to provide a clear comparison based on available photophysical data to assist in the selection of the most suitable fluorophore for your research needs.
Quantitative Photophysical and Photostability Comparison
The following table summarizes key photophysical properties of this compound and common cyanine dyes. It is important to note that photostability metrics such as the photobleaching quantum yield (Φb) and fluorescence lifetime (τ) can be highly dependent on the experimental conditions, including the solvent, pH, oxygen concentration, and the intensity of the illumination source.[3] Therefore, the values presented below, gathered from various sources, should be considered as representative rather than absolute for direct comparison. A lower photobleaching quantum yield indicates higher photostability.
| Dye | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) | Photobleaching Quantum Yield (Φb) |
| This compound | ~635 | ~670 | 0.27 (in ethanol)[4][5] | 1.42 (in ethanol)[6] | Data not readily available |
| Cy3 | ~550 | ~570 | 0.15 - 0.31[7][8][9] | 0.1 - 2.8[8] | Data not readily available |
| Cy5 | ~649 | ~670 | 0.20 - 0.28[8][9] | 0.3 - 2.1[8] | Data not readily available |
| Cy7 | ~743 | ~767 | ~0.13[10] | ~0.6-0.8[10] | Data not readily available |
Note: The variability in the reported quantum yields and lifetimes for cyanine dyes is often attributed to their sensitivity to the local environment, such as conjugation to biomolecules and solvent viscosity.[9] For instance, the fluorescence quantum yield of many cyanine dyes increases when they are bound to macromolecules like DNA or proteins, which restricts non-radiative decay pathways.[9]
Experimental Protocols for Photostability Assessment
Accurate and reproducible evaluation of fluorophore photostability is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence imaging data. Below are detailed methodologies for measuring key photostability parameters.
Measurement of Photobleaching Quantum Yield (Φb)
The photobleaching quantum yield represents the probability that an excited fluorophore will undergo irreversible photodegradation.
Materials:
-
Fluorimeter or fluorescence microscope equipped with a sensitive detector (e.g., PMT or sCMOS camera)
-
Stable light source (e.g., laser or stabilized lamp)
-
Spectrophotometer
-
Cuvettes or microscope slides
-
Solutions of the dyes to be tested at a known concentration
-
A quantum yield standard with a known Φb (for relative measurements)
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the test dye and a reference standard in the same solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to prevent inner filter effects.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the sample immediately after placing it in the light path.
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.
-
Data Analysis: The photobleaching rate constant (kb) can be determined by fitting the fluorescence decay curve to an exponential function: F(t) = F₀ * e^(-kb*t). The photobleaching quantum yield (Φb) can then be calculated using the formula: Φb = kb / (σ * I), where σ is the absorption cross-section and I is the photon flux.[8]
Measurement of Photobleaching Half-life (t₁/₂)
The photobleaching half-life is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
-
Microscope slides and coverslips
-
Dye solutions at a standardized concentration
Procedure:
-
Sample Preparation: Prepare a solution of the fluorescent dye in the desired buffer and mount it on a microscope slide.
-
Microscope Setup: Select the appropriate filter set for the dye and focus on the sample. Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.
-
Image Acquisition: Acquire an initial image (t=0). Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals until the fluorescence intensity has decreased to less than 50% of the initial intensity.
-
Data Analysis: Using image analysis software, select a region of interest (ROI) within the illuminated area and measure the mean fluorescence intensity for each image in the time series. Correct for background fluorescence. Normalize the background-corrected intensity values to the initial intensity at t=0. Plot the normalized fluorescence intensity as a function of time. The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t₁/₂).[8]
Experimental Workflow for Photostability Comparison
The following diagram illustrates a generalized workflow for comparing the photostability of different fluorescent dyes.
Caption: A generalized workflow for the comparative assessment of fluorophore photostability.
References
- 1. [PDF] Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA. | Semantic Scholar [semanticscholar.org]
- 2. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nile Blue [omlc.org]
- 5. benchchem.com [benchchem.com]
- 6. Nile blue - Wikipedia [en.wikipedia.org]
- 7. Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide: Cross-Validation of Fluorescent Staining and Spectroscopic Methods for Microplastic Detection
A note to the reader: While this guide specifies Nile blue chloride in its title, the available body of scientific literature extensively focuses on the closely related dye, Nile red , for the fluorescent staining of microplastics. Due to the limited specific data on the cross-validation of this compound with spectroscopy for this application, this guide will primarily utilize the comprehensive data available for Nile red as a robust and relevant proxy. Both dyes are well-regarded for their ability to selectively stain plastic polymers, making the methodologies and comparative data for Nile red highly pertinent for researchers interested in fluorescent staining techniques for microplastic analysis.
Introduction
The accurate detection and identification of microplastics are critical for understanding their distribution and impact on the environment and human health. Visual identification methods, often enhanced by fluorescent staining, provide a rapid and cost-effective approach for initial screening. However, the confirmation of the polymeric nature of these particles requires sophisticated spectroscopic techniques. This guide provides a detailed comparison of microplastic detection using fluorescent staining, with a focus on Nile red, and its cross-validation with Fourier-transform infrared (FTIR) and Raman spectroscopy.[1][2]
Spectroscopic methods like FTIR and Raman spectroscopy are considered the gold standard for identifying the chemical composition of microplastics.[1] They provide detailed molecular information, allowing for precise polymer identification. Fluorescent staining, on the other hand, offers a high-throughput screening method to quickly identify potential plastic particles in a sample, which can then be targeted for spectroscopic analysis.[2][3] This combination of techniques can significantly improve the efficiency of microplastic analysis.[2]
Experimental Protocols
Nile Red Staining Protocol
This protocol is a synthesis of commonly used methods for staining microplastics with Nile red.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Nile red in a suitable solvent like acetone (B3395972) or a chloroform-acetone mixture (3:1).[4]
-
Working Solution: Dilute the stock solution to a working concentration, for example, by adding 1 mL of a 10 μg/mL acetone-Nile Red solution to the sample.[5]
-
Staining:
-
Incubation: Allow the stain to incubate with the sample. Incubation times can vary, but 30 minutes is a commonly cited duration.[6]
-
Washing: After incubation, thoroughly rinse the sample with deionized water to remove excess stain.
-
Observation: View the stained sample under a fluorescence microscope or a suitable imaging system. Use a blue light excitation source (around 450-490 nm) and an orange or yellow long-pass filter to observe the fluorescence of the stained microplastics.[7][8]
Spectroscopic Analysis Protocol (FTIR and Raman)
Following fluorescent staining and identification, the same particles are analyzed using spectroscopic methods for chemical identification.
-
Particle Selection: Identify and locate the fluorescent particles using the fluorescence microscopy setup.
-
FTIR Analysis:
-
Instrumentation: Use an FTIR spectrometer equipped with a microscope.
-
Measurement Mode: Depending on the particle size and shape, use either transmission, reflection, or attenuated total reflectance (ATR) mode.
-
Data Acquisition: Acquire the infrared spectrum of the selected particle. A typical spectral range is 4000-400 cm⁻¹.[5]
-
Identification: Compare the acquired spectrum with a known polymer spectral library for identification.
-
-
Raman Analysis:
-
Instrumentation: Use a micro-Raman spectrometer.
-
Laser Excitation: Select an appropriate laser wavelength (e.g., 442 nm or 785 nm). A 442 nm laser can induce Nile red luminescence, which can help in targeting the stained particles.[2][9]
-
Data Acquisition: Focus the laser on the selected particle and acquire the Raman spectrum.
-
Identification: Match the obtained spectrum against a reference library of polymer spectra to identify the material.
-
Data Presentation: Fluorescent Staining vs. Spectroscopy
The following tables summarize the quantitative comparison between Nile red-assisted fluorescence microscopy (NRafm) and confocal micro-Raman spectroscopy (cmRs) for detecting microplastics of different sizes and morphologies. The data highlights the percentage difference (%DIF) in particle counts between the two methods. A positive %DIF indicates a higher count by NRafm compared to cmRs.
| Particle Size (µm) | NRafm Count (Mean ± SD) | cmRs Count (Mean ± SD) | Percentage Difference (%DIF) |
| > 630 | 416 ± 20 | 17 ± 2 | 2347% |
| > 250 | 774 ± 24 | 18 ± 2 | 4169% |
| > 125 | 1417 ± 98 | 86 ± 3 | 1548% |
| > 75 | 874 ± 46 | 259 ± 16 | 237% |
| > 25 | 1311 ± 102 | 540 ± 34 | 143% |
| Total | 4792 ± 69 | 920 ± 19 | 421% |
Data synthesized from a study comparing microplastic counts in sediment samples.[4]
| Morphology | NRafm Count (Mean ± SD) | cmRs Count (Mean ± SD) | Percentage Difference (%DIF) |
| Particles | 4625 ± 68 | 405 ± 10 | 1042% |
| Fibers | 167 ± 3 | 515 ± 15 | -208% |
Data synthesized from the same study, showing differences based on particle morphology.[4]
Performance Comparison
| Feature | Nile Red Fluorescent Staining | FTIR Spectroscopy | Raman Spectroscopy |
| Principle | Adsorption of fluorescent dye onto hydrophobic surfaces. | Absorption of infrared radiation by molecular bonds. | Inelastic scattering of monochromatic light. |
| Information Provided | Location and morphology of potential plastic particles. | Chemical functional groups, polymer type identification. | Vibrational modes, detailed chemical structure, polymer type. |
| Speed | High-throughput, rapid screening of large areas. | Slower, requires point-by-point or mapping analysis. | Generally slower than FTIR, especially for mapping. |
| Cost | Relatively low cost for dyes and basic fluorescence microscopy. | Higher initial instrument cost. | High initial instrument cost. |
| Particle Size Limit | Can detect particles down to a few micrometers.[2] | Typically limited to particles >10-20 µm.[10] | Can analyze particles down to 1 µm or smaller.[10] |
| Interference | Autofluorescence from natural organic matter can lead to false positives.[11] | Water can interfere with spectra. Some minerals can have overlapping signals. | Fluorescence from the sample or the dye itself can interfere with the Raman signal.[2] |
| Accuracy | Prone to overestimation of particle counts, especially for larger particles.[4] | High accuracy for polymer identification. | High accuracy and specificity for polymer identification. |
Mandatory Visualizations
Caption: Workflow for microplastic analysis.
Caption: Relationship between staining and spectroscopy.
References
- 1. mdpi.com [mdpi.com]
- 2. Selection of microplastics by Nile Red staining increases environmental sample throughput by micro-Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Particle size-dependent quantitative and qualitative differences of common microplastic detection procedures: Nile Red-assisted fluorescence microscopy and confocal micro-Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. research.vu.nl [research.vu.nl]
- 10. Optimising sample preparation for FTIR-based microplastic analysis in wastewater and sludge samples: multiple digestions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential for Nile red dye-based analysis of microplastics from oceanic samples | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
A Comparative Guide to Nile Blue Chloride's Performance in Fixed Versus Live Cells
For Researchers, Scientists, and Drug Development Professionals
Nile blue chloride, a versatile phenoxazine (B87303) dye, has long been a staple in histology and cell biology for its ability to stain lipids and nuclei. Its fluorescent properties make it a valuable tool for a range of microscopy applications. A critical consideration for researchers is its performance in different experimental setups, particularly in fixed versus live cells. This guide provides an objective comparison of this compound's efficacy in these two contexts, supported by experimental data and detailed protocols, to aid in experimental design and dye selection.
Performance at a Glance: Fixed vs. Live Cells
The choice between imaging in fixed or live cells fundamentally alters the cellular environment, which in turn affects the performance of fluorescent dyes like this compound. Fixation, typically with crosslinking agents like formaldehyde, preserves cellular structures but can alter membrane permeability and the biochemical milieu. In contrast, live-cell imaging provides dynamic information but presents challenges in terms of dye toxicity and photostability.
A study on a cationic derivative of Nile blue, CNB-Cl, designed for mitochondrial imaging, revealed that approximately 10% more photons were collected from stained mitochondria in live cells compared to fixed cells.[1] This suggests that the more pristine and lipophilic environment of intact mitochondrial membranes in live cells enhances the fluorescence brightness of the dye.[1] While this data is for a derivative, it provides a strong indication of the potential for enhanced brightness of this compound in the more dynamic and structurally intact environment of a living cell.
Quantitative Data Summary
The following table summarizes the key performance parameters of this compound and its derivatives in different environments. It is important to note that direct quantitative comparisons for the parent this compound in live versus fixed cells are limited in the literature. The data presented for the Nile blue derivative, CNB-Cl, offers valuable insights into its expected behavior.
| Performance Parameter | Fixed Cells | Live Cells | Data Source/Remarks |
| Fluorescence Intensity | Bright | Potentially brighter (~10% more photons collected for CNB-Cl derivative) | [1] The lipophilic environment of intact live cell membranes may enhance quantum yield. |
| Signal-to-Noise Ratio | Generally high | Can be lower due to cytoplasmic background fluorescence, but derivatives like CNB-Cl show low background.[1] | [2] Proper washing steps are crucial in both, but more so in live cells to minimize non-specific staining. |
| Photostability | Good | Moderate; susceptible to photobleaching over long-term imaging. | [3] Nile blue derivatives are noted for their resistance to photobleaching compared to some conventional dyes. |
| Cytotoxicity | Not applicable | Can exhibit significant cytotoxicity, particularly in normal cell lines. | A study on Nile Blue A (NBA) showed that treatment with 0.1 µg/mL for 1 hour reduced colony formation of normal human fibroblasts by over 95%.[4] |
| Staining Target | Nuclei and lipids | Nuclei and lipids | [5] Staining pattern can provide insights into cellular processes. |
Comparison with Alternative Dyes
This compound is often used for nuclear and lipid staining. Here's how it compares to common alternatives in both fixed and live cell applications.
| Application | Alternative Dye | Advantages of Alternative | Disadvantages of Alternative | When to Choose this compound |
| Nuclear Staining (Fixed Cells) | DAPI | High specificity for DNA, very photostable. | Requires UV excitation, which can cause autofluorescence. | When multi-color imaging requires a dye with red-shifted emission to avoid spectral overlap with green fluorophores. |
| Nuclear Staining (Live Cells) | Hoechst 33342 | Highly cell-permeant, effective for live cell imaging. | Can induce apoptosis and affect cell cycle with prolonged exposure. | For short-term live imaging where potential cytotoxicity of Hoechst is a concern, though Nile blue's own toxicity must be considered. |
| Lipid Droplet Staining | Nile Red | Intensely fluorescent in lipid-rich environments with minimal fluorescence in aqueous media. | Less photostable than some newer dyes. | When simultaneous staining of nuclei (blue) and lipids (red fluorescence) is desired with a single dye. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are foundational protocols for staining with this compound.
Protocol 1: Staining of Fixed Cells
This protocol is suitable for staining paraffin-embedded tissue sections or cultured cells grown on coverslips.
-
Deparaffinization and Rehydration (for tissue sections):
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a graded series of ethanol (B145695) solutions (100%, 95%, 70%) to distilled water.
-
-
Fixation (for cultured cells):
-
Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[6]
-
Wash three times with PBS.
-
-
Staining:
-
Immerse slides or coverslips in a 1% w/v Nile blue A solution in distilled water for 20 minutes.[5]
-
-
Differentiation (Optional):
-
For sharper contrast, dip in 1% acetic acid for 10-20 minutes or until the desired color intensity is achieved.[5]
-
-
Washing:
-
Rinse thoroughly with distilled water.[5]
-
-
Mounting:
-
Mount with an aqueous mounting medium.
-
Protocol 2: Staining of Live Cells
This protocol is designed for real-time imaging of live cells.
-
Prepare Staining Solution:
-
Prepare a stock solution of this compound in distilled water or DMSO.[6]
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 5 µM).[6] The optimal concentration should be determined empirically for each cell type to balance signal intensity and cytotoxicity.
-
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Add the Nile blue-containing medium to the cells.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO₂ incubator for 10-30 minutes.
-
-
Washing (Optional but Recommended):
-
To reduce background fluorescence, the staining solution can be removed and replaced with fresh, pre-warmed culture medium before imaging.
-
-
Imaging:
-
Proceed with fluorescence microscopy using appropriate filter sets (Excitation ~625 nm).[6]
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps for staining fixed and live cells with this compound.
Conclusion
This compound remains a valuable fluorescent dye for visualizing cellular components in both fixed and live cells. Its performance characteristics, however, differ significantly between these two states. In fixed cells, it provides robust and stable staining, ideal for high-resolution imaging of preserved structures. In live cells, while offering the potential for brighter signals due to the pristine cellular environment, researchers must carefully consider and optimize for its potential cytotoxicity and photobleaching during long-term imaging experiments. The choice between this compound and its alternatives will ultimately depend on the specific experimental goals, the cell type being investigated, and the imaging instrumentation available. This guide provides a framework for making an informed decision to achieve reliable and meaningful experimental outcomes.
References
- 1. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational development of Nile red derivatives with significantly improved specificity and photostability for advanced fluorescence imaging of lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extreme dark cytotoxicity of Nile Blue A in normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nile blue - Wikipedia [en.wikipedia.org]
- 6. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
A comparative study of different Nile blue derivatives in cell imaging
For Researchers, Scientists, and Drug Development Professionals
Nile blue and its derivatives represent a versatile class of fluorescent dyes with broad applications in cellular imaging. Their utility stems from their generally good photostability, high fluorescence quantum yields, and the ability to be chemically modified to target specific subcellular structures. This guide provides a comparative analysis of different Nile blue derivatives, supported by experimental data, to assist researchers in selecting the optimal probe for their specific imaging needs.
At a Glance: Key Performance Indicators of Nile Blue Derivatives
The selection of a fluorescent probe is dictated by its photophysical properties, its specificity for the target organelle, and its impact on cell viability. This section summarizes the key performance indicators for several Nile blue derivatives.
| Derivative | Primary Target | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features |
| Nile Blue A | Nuclei, Lipids | ~633 | ~660 | 0.27 (in ethanol)[1][2] | Can be used for both live and fixed cells.[3] |
| Nile Red | Lipid Droplets | ~552 | ~636 | Varies with solvent polarity | Strong fluorescence in hydrophobic environments, minimal in aqueous media.[4] |
| Cationic Nile Blue (CNB) | Mitochondria | ~633 | ~680 (in cells)[5] | Varies with environment | Excellent mitochondrial permeability and resistance to photobleaching.[5] |
| Nile Blue Methacrylamide | pH-sensitive probes | pH-dependent | pH-dependent | Varies | Can be incorporated into nanoparticles for pH sensing, particularly in acidic organelles like lysosomes.[6] |
| NBM (Nile Blue-morpholinoethylamine) | Lysosomes | Not specified | Near-infrared | Not specified | Specifically labels lysosomes and allows for dynamic tracking.[7][8] |
| Water-Soluble Derivatives | Biomolecules | ~650-660 | ~670-675 | Up to 0.14 (in water)[9] | Suitable for labeling biomolecules in aqueous environments.[9] |
In-Depth Analysis: Functionality and Applications
Cationic Nile Blue (CNB): Illuminating the Powerhouse of the Cell
Cationic Nile blue (CNB) derivatives have emerged as powerful tools for imaging mitochondria in living cells.[5] Their cationic nature facilitates their accumulation in the negatively charged mitochondrial matrix.
Key Advantages:
-
High Mitochondrial Specificity: CNB probes show excellent and specific accumulation in mitochondria, with minimal off-target staining of other organelles like lysosomes or the nucleus.[5][10]
-
Solvatochromism: These probes exhibit a significant increase in fluorescence intensity in the lipophilic environment of the mitochondria compared to the aqueous cytoplasm, leading to a high signal-to-noise ratio.[5]
-
Photostability: CNB derivatives demonstrate prolonged resistance to photobleaching compared to conventional cyanine (B1664457) dyes, making them suitable for long-term imaging and super-resolution microscopy.[5]
-
Low Cytotoxicity: At typical working concentrations for imaging, CNB probes exhibit low cytotoxicity. However, conjugation to cytotoxic drugs like paclitaxel (B517696) can create potent mitochondria-targeted therapeutics.
Experimental Workflow for Mitochondrial Staining with CNB:
Caption: Workflow for staining mitochondria in live cells using Cationic Nile Blue (CNB) derivatives.
Nile Red: A Classic Stain for Lipid Droplets
Nile Red is a derivative of Nile blue, produced by boiling it with sulfuric acid.[11] It is a highly lipophilic stain renowned for its ability to selectively label intracellular lipid droplets.
Key Advantages:
-
High Specificity for Neutral Lipids: Nile Red is intensely fluorescent in lipid-rich environments while its fluorescence is quenched in aqueous media, making it an excellent probe for visualizing neutral lipid stores.[4]
-
Versatility: It can be used for staining both live and fixed cells.
-
Bright Fluorescence: Nile Red exhibits strong fluorescence, enabling clear visualization of lipid droplets.
Experimental Protocol for Staining Lipid Droplets with Nile Red (Live Cells):
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Nile Red in DMSO or acetone.
-
Prepare Working Solution: Dilute the stock solution in cell culture medium to a final concentration of 100-1000 nM. The optimal concentration should be determined for the specific cell type.
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the Nile Red working solution and incubate for 10-15 minutes at room temperature, protected from light.
-
-
Washing: Remove the staining solution and wash the cells two to three times with PBS.
-
Imaging: Add fresh cell culture medium and image immediately using a fluorescence microscope. For neutral lipids, use an excitation wavelength of approximately 515 nm and an emission wavelength of around 585 nm.
Nile Blue Derivatives for Lysosomes
Derivatives of Nile blue have been developed to specifically target and image lysosomes, which are acidic organelles crucial for cellular degradation and recycling processes. One such derivative is NBM, which incorporates a morpholinoethylamine group.[7] These lysosomotropic probes are valuable for studying lysosomal dynamics during cellular processes like cell division and apoptosis.[8]
Mechanism of Action: The basic nature of the morpholino group leads to the protonation of the dye in the acidic environment of the lysosome. This "ion-trapping" mechanism results in the accumulation of the probe within the organelle.
Caption: Ion-trapping mechanism of lysosomotropic Nile blue derivatives.
Cytotoxicity Profile
An ideal fluorescent probe for live-cell imaging should exhibit minimal cytotoxicity at the concentrations required for effective staining. The cytotoxicity of Nile blue derivatives can vary significantly depending on their chemical structure and the cell type being studied.
| Derivative | Cell Line | IC50 | Reference |
| NR-PTX (Nile Red-Paclitaxel) | HeLa | 145 nM | [5] |
| CNB-PTX (Cationic Nile Blue-Paclitaxel) | HeLa | 543 nM | [5] |
It is crucial to perform cytotoxicity assays to determine the optimal, non-toxic working concentration for any new fluorescent probe.
Experimental Workflow for Assessing Cytotoxicity:
Caption: General workflow for determining the IC50 value of a fluorescent probe.
Conclusion
The Nile blue family of dyes offers a rich scaffold for the development of fluorescent probes for a wide array of applications in cell biology. From the well-established use of Nile Red for lipid droplet staining to the more recent development of cationic derivatives for high-fidelity mitochondrial imaging and functionalized derivatives for sensing intracellular pH, these probes continue to be valuable tools for researchers. When selecting a Nile blue derivative, it is essential to consider not only its photophysical properties and organelle specificity but also its potential impact on cell health to ensure the acquisition of meaningful and artifact-free imaging data. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for making informed decisions in the exciting field of live-cell imaging.
References
- 1. PhotochemCAD | Nile Blue [photochemcad.com]
- 2. Nile Blue [omlc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescence imaging lysosomal changes during cell division and apoptosis observed using Nile Blue based near-infrared emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Water-soluble Nile Blue derivatives: syntheses and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
Navigating High-Content Screening: A Comparative Guide to Nile Blue Chloride and its Alternatives
For researchers, scientists, and drug development professionals embarking on high-content screening (HCS) assays, the choice of fluorescent probes is a critical determinant of experimental success. This guide provides an objective comparison of Nile blue chloride with common alternative dyes for nuclear and lipid staining, supported by experimental data and detailed protocols to inform your selection process.
This compound is a versatile phenoxazine (B87303) dye capable of staining both acidic cellular components, such as nuclei, and neutral lipids. Its utility in high-content screening, however, necessitates a thorough evaluation of its performance against more specialized and commonly used fluorescent probes. This guide will delve into the quantitative and qualitative characteristics of this compound in comparison to established nuclear stains like Hoechst 33342 and DAPI, and lipid droplet dyes such as Nile Red and BODIPY 493/503.
At a Glance: Key Performance Indicators
To facilitate a direct comparison, the following tables summarize the key quantitative data for this compound and its alternatives.
Table 1: Comparison of Dyes for Nuclear Staining in HCS
| Feature | This compound | Hoechst 33342 | DAPI |
| Primary Application | Nuclear & Lipid Staining | Live & Fixed Cell Nuclear Staining | Fixed Cell Nuclear Staining |
| Excitation Max (with DNA) | ~635 nm | ~350 nm | ~358 nm |
| Emission Max (with DNA) | ~650-670 nm | ~461 nm | ~461 nm |
| Quantum Yield | Solvent dependent (0.27 in methanol, ~0.01 in water)[1] | Low in solution, significantly increases upon DNA binding | Low in solution, significantly increases upon DNA binding |
| Cell Permeability (Live Cells) | Permeable | Highly Permeable | Low to Moderate Permeability |
| Photostability | Moderate | Moderate, prone to photobleaching | More photostable than Hoechst |
| Cytotoxicity (IC50) | Data not readily available | Generally low toxicity in live cells | Higher toxicity than Hoechst in live cells |
Table 2: Comparison of Dyes for Lipid Droplet Staining in HCS
| Feature | This compound | Nile Red | BODIPY 493/503 |
| Primary Application | Lipid & Nuclear Staining | Neutral Lipid Staining | Neutral Lipid Staining |
| Excitation Max (in lipids) | ~635 nm | ~552 nm | ~493 nm |
| Emission Max (in lipids) | ~650-670 nm | ~636 nm | ~503 nm |
| Quantum Yield | Solvent dependent (0.27 in methanol)[1] | Environment-sensitive | High (~0.8-0.9)[2][3] |
| Cell Permeability (Live Cells) | Permeable | Permeable | Permeable |
| Photostability | Moderate | Prone to photobleaching | More photostable than Nile Red[] |
| Specificity for Lipid Droplets | Stains other acidic organelles | Can stain other lipidic structures | High |
| Cytotoxicity (IC50) | Data not readily available | Low at working concentrations | Low at working concentrations |
In-Depth Analysis: Functionality and Applications
This compound: A Versatile but Less Specific Probe
This compound's ability to stain both nuclei and lipid droplets makes it a potentially useful tool for multiplexed analysis in a single channel. However, this versatility comes at the cost of specificity. Its fluorescence is highly dependent on the polarity of its environment, which can lead to variable staining intensities and potential bleed-through between different cellular compartments. While its far-red emission is advantageous for minimizing autofluorescence, its lower quantum yield in aqueous environments compared to organic solvents is a consideration for HCS assays conducted in aqueous buffers.[1]
Nuclear Staining: Hoechst 33342 and DAPI
For dedicated nuclear staining in HCS, Hoechst 33342 and DAPI are the industry standards. Hoechst 33342 is highly cell-permeable, making it ideal for live-cell imaging.[5] DAPI, while less permeable and thus more suited for fixed and permeabilized cells, offers greater photostability.[5] Both dyes exhibit a significant increase in fluorescence upon binding to the minor groove of DNA, providing a high signal-to-noise ratio for robust nuclear segmentation in automated image analysis.
Lipid Droplet Staining: Nile Red and BODIPY 493/503
Nile Red is a widely used lipophilic stain that shows strong fluorescence in hydrophobic environments like lipid droplets.[6] However, it has a broad emission spectrum that can lead to spectral bleed-through in multi-color experiments and is known to be susceptible to photobleaching.[6][7]
BODIPY 493/503 has emerged as a superior alternative for lipid droplet analysis in many HCS applications. It offers a narrow emission peak, reducing spectral overlap, and exhibits higher photostability compared to Nile Red.[] Its high quantum yield and specificity for neutral lipids make it an excellent choice for quantitative analysis of lipid droplet formation and dynamics.[2][3]
Experimental Protocols
Protocol 1: High-Content Screening for Lipid Droplet Accumulation
This protocol is designed for a 384-well plate format and can be adapted for this compound, Nile Red, or BODIPY 493/503.
-
Cell Seeding: Plate cells (e.g., HepG2) at a density of 2,500-5,000 cells per well in 50 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Add compounds of interest at various concentrations and incubate for the desired duration (e.g., 24-48 hours).
-
Staining:
-
For BODIPY 493/503: Prepare a 1 µg/mL working solution in PBS. Add 10 µL per well and incubate for 15-30 minutes at 37°C.
-
For Nile Red: Prepare a 1 µg/mL working solution in PBS. Add 10 µL per well and incubate for 10-15 minutes at 37°C.
-
For this compound: Prepare a 1-5 µM working solution in PBS. Add 10 µL per well and incubate for 15-30 minutes at 37°C.
-
Include a nuclear counterstain like Hoechst 33342 (1 µg/mL) in the staining solution.
-
-
Washing: Gently wash the cells twice with 50 µL of PBS.
-
Imaging: Acquire images using a high-content imaging system with appropriate filter sets for the chosen dyes.
-
Image Analysis: Use image analysis software to segment nuclei and cytoplasm, and then identify and quantify lipid droplets based on intensity and size thresholds.
Protocol 2: Nuclear Segmentation and Cytotoxicity Assay
This protocol is suitable for assessing cytotoxicity by measuring changes in nuclear morphology and cell number using this compound or Hoechst 33342.
-
Cell Seeding: Plate cells in a 384-well plate as described in Protocol 1.
-
Compound Treatment: Add cytotoxic compounds and incubate for 24-72 hours.
-
Staining:
-
For Hoechst 33342: Add Hoechst 33342 to the culture medium to a final concentration of 1 µg/mL and incubate for 15-30 minutes at 37°C.
-
For this compound: Add this compound to the culture medium to a final concentration of 1-5 µM and incubate for 15-30 minutes at 37°C.
-
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Segment nuclei based on the fluorescent signal. Quantify cell number, nuclear size, and intensity to determine the cytotoxic effects of the compounds.
Mandatory Visualizations
References
A Comparative Guide to Nile Blue Chloride Staining Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nile blue chloride staining performance across various cell lines, supported by experimental data and detailed protocols. This compound is a versatile fluorescent dye utilized for staining lipids, nuclei, and lysosomes, making it a valuable tool in cellular and molecular biology research. However, the reproducibility of its staining can be influenced by the specific cell line and experimental conditions.
Principles of Nile Blue Staining
Nile blue is a cationic benzophenoxazine dye that exhibits fluorescence when it partitions into hydrophobic environments within the cell. Its versatility allows it to be used for staining various subcellular compartments, and it can be used for both live and fixed cell imaging.[1][2] The dye's fluorescence emission spectrum can shift depending on the polarity of its microenvironment, a phenomenon known as solvatochromism. This property can be leveraged to differentiate between different lipid classes.[1]
Comparative Analysis of Staining Reproducibility
The reproducibility and characteristics of this compound staining can vary significantly among different cell lines. This variability can be attributed to differences in cell membrane permeability, metabolic activity, lipid composition, and susceptibility to the dye's potential cytotoxicity.
| Cell Line | Primary Application | Observed Staining Pattern | Reported Reproducibility & Potential Issues | Key Considerations | References |
| HeLa | Lysosomes, Mitochondria, Lipid Droplets | Specific labeling of lysosomes with low background.[3] Also used for mitochondrial imaging with cationic derivatives.[4][5] | Good photostability reported for lysosomal staining.[3] Staining intensity and localization can be influenced by the specific Nile blue derivative used. | Optimize dye concentration and incubation time for the specific organelle of interest. | [3][4][5] |
| HepG2 | Lipid Droplets | Accumulation in lipid droplets, particularly after induction of steatosis. | Staining intensity correlates with lipid content.[6] | Cell confluency and induction of lipid accumulation are critical for reproducible results. | [6] |
| U-2 OS | Mitochondria | Used with cationic Nile blue derivatives for super-resolution imaging of mitochondria. | Demonstrates good performance for mitochondrial imaging. | Specific derivatives and imaging conditions are required for super-resolution applications. | |
| COS-7 | Mitochondria | Stained with cationic Nile blue derivatives for mitochondrial imaging. | Similar to U-2 OS, specific derivatives are necessary. | ||
| HL60 | General cellular staining, Apoptosis | Used in photodynamic therapy studies, leading to apoptosis. | Staining is concentration-dependent. Cytotoxicity can be a significant factor. | Viability assays are crucial to distinguish staining from cytotoxic effects. | |
| Normal Human Fibroblasts | General cellular staining | Exhibit extreme sensitivity and high cytotoxicity to Nile Blue A compared to tumor cell lines.[7] | Use very low dye concentrations and short incubation times. Staining may not be reproducible due to high cell death. | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound staining. Researchers should optimize these protocols for their specific cell lines and experimental goals.
General Staining Protocol for Lipid Droplets in Adherent Cells (e.g., HeLa, HepG2)
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Induction of Lipid Droplets (Optional): To enhance lipid droplet visualization, cells can be treated with oleic acid (e.g., 100-400 µM) for 16-24 hours prior to staining.
-
Preparation of Staining Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 1 mg/mL). Immediately before use, dilute the stock solution in pre-warmed cell culture medium or phosphate-buffered saline (PBS) to a final working concentration (typically 0.1-1.0 µg/mL).
-
Staining: Remove the culture medium from the cells and wash once with PBS. Add the Nile blue staining solution and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove excess dye.
-
Imaging: Add fresh culture medium or PBS to the cells and image immediately using a fluorescence microscope. For Nile blue, excitation is typically around 633 nm and emission is collected around 650-700 nm.[8]
Staining Protocol for Lysosomes in Live Cells
-
Cell Culture: Grow cells on a suitable imaging dish or slide.
-
Staining Solution Preparation: Prepare a working solution of a lysosome-specific Nile blue derivative in cell culture medium. The optimal concentration should be determined empirically but is often in the nanomolar to low micromolar range.
-
Staining: Incubate the cells with the staining solution for 15-60 minutes at 37°C.
-
Washing: Gently wash the cells with fresh, pre-warmed medium.
-
Imaging: Observe the cells under a fluorescence microscope with appropriate filter sets.
Visualizing Experimental Workflows and Influencing Factors
To better understand the staining process and the variables that can affect its reproducibility, the following diagrams have been generated using Graphviz.
Conclusion
This compound is a powerful tool for fluorescently labeling various subcellular structures. However, achieving reproducible staining across different cell lines requires careful optimization and consideration of several factors. As demonstrated, cell-specific characteristics, such as sensitivity to cytotoxicity, can significantly impact the outcome of the staining procedure. Therefore, it is imperative for researchers to empirically determine the optimal staining conditions for each cell line and experimental setup to ensure reliable and consistent results.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. rsc.org [rsc.org]
- 3. Quantitative analysis of subcellular distributions with an open-source, object-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Extreme dark cytotoxicity of Nile Blue A in normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FluoroFinder [app.fluorofinder.com]
Navigating the Spectrum: A Comparative Guide to Nile Blue Chloride and its Alternatives in Research
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical step in experimental design. This guide provides an objective comparison of Nile blue chloride with its common alternatives, focusing on its limitations and highlighting superior options for specific research applications. The information presented is supported by experimental data to facilitate informed decisions in probe selection.
This compound, a well-established phenoxazine (B87303) dye, has long been utilized in various biological applications, including the staining of cell nuclei and lipids. Its fluorescence in the far-red spectrum offers an advantage in minimizing autofluorescence from biological samples. However, a closer examination of its properties reveals significant limitations, particularly concerning its cytotoxicity and photostability, which can impact the reliability and validity of research findings. This guide delves into a comparative analysis of this compound against popular alternatives like BODIPY 493/503 and Nile Red, providing a comprehensive overview of their performance for applications such as fluorescence microscopy and lipid droplet analysis.
At a Glance: Key Performance Indicators
To facilitate a direct comparison, the following tables summarize the key quantitative data for this compound and its alternatives based on available literature.
Table 1: Photophysical Properties
| Property | This compound | BODIPY 493/503 | Nile Red |
| Excitation Max (nm) | ~628 (in Ethanol) | 493[1] | 552 (in Methanol)[2] |
| Emission Max (nm) | ~667 (in Ethanol) | 503[1] | 636 (in Methanol)[2] |
| Quantum Yield (Φ) | ~0.27 (in Methanol)[3] | ~0.8-0.9[1] | ~0.7 (in Dioxane)[4] |
| Solubility | Soluble in water and ethanol | Soluble in organic solvents (e.g., DMSO) | Soluble in organic solvents (e.g., DMSO, acetone)[5][6] |
| Primary Application | Histological stain, lipid and nuclear staining[7] | Staining of intracellular lipid droplets[1] | Staining of intracellular lipid droplets[5][6] |
Table 2: Cytotoxicity and Photostability
| Property | This compound | BODIPY 493/503 | Nile Red |
| Cytotoxicity | High, especially in normal human fibroblasts[8] | Low at working concentrations[1] | Low to moderate, compound-dependent[9][10] |
| Photostability | Moderate, but can be susceptible to photobleaching[11] | Prone to photobleaching with repeated exposure[1][4] | Moderate, can be photobleached under intense illumination[4] |
In-Depth Analysis: Functionality and Limitations
This compound: A Classic Dye with Caveats
This compound's primary utility lies in its ability to stain acidic tissues and organelles, such as nuclei, blue. It can also be used to detect lipids. However, its broad application is significantly hampered by its notable cytotoxicity. Studies have shown that Nile blue A, a close analog, exhibits "extreme dark cytotoxicity" in normal human fibroblasts, with a low concentration of 0.1 µg/mL for 1 hour causing a greater than 95% reduction in colony formation.[8] This inherent toxicity can interfere with live-cell imaging experiments, potentially leading to artifacts and misinterpretation of cellular processes.
From a photophysical standpoint, while Nile blue derivatives are noted for their photostability, they are not immune to photobleaching, which can be a concern in long-term imaging studies.[11] Furthermore, its fluorescence is sensitive to the polarity of its environment, which can be both an advantage for sensing applications and a limitation if uniform staining is desired.[12][13]
BODIPY 493/503: A Brighter, More Specific Alternative for Lipid Droplets
BODIPY 493/503 has emerged as a superior alternative for the specific staining of neutral lipid droplets. Its key advantages include a high fluorescence quantum yield, resulting in a bright signal, and high specificity for neutral lipids over polar lipids.[1][14] This specificity minimizes background fluorescence from other cellular membranes, a common issue with more promiscuous lipid stains.
However, BODIPY 493/503 is not without its limitations. A significant drawback is its susceptibility to photobleaching, with studies showing a dramatic decrease in fluorescence intensity after repeated exposure during confocal microscopy.[1][4] This can be a critical factor in time-lapse imaging experiments.
Nile Red: A Solvatochromic Probe for Lipids
Nile Red, a derivative of Nile blue, is a widely used lipophilic stain that exhibits solvatochromism, meaning its fluorescence emission spectrum is dependent on the polarity of the solvent.[7] This property allows it to differentiate between neutral lipids (emitting yellow-gold fluorescence) and polar lipids (emitting red fluorescence).[8] It is a versatile dye suitable for both live and fixed cell imaging.[7]
A primary limitation of Nile Red is its broad emission spectrum, which can lead to spectral bleed-through in multicolor imaging experiments.[15] Additionally, like Nile blue, its fluorescence is environmentally sensitive, which can complicate quantitative analysis. While generally considered to have low cytotoxicity at working concentrations, this can be compound-dependent.[9][10]
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
For researchers looking to perform their own comparative studies, the following are detailed protocols for key experiments.
Protocol 1: Staining of Intracellular Lipid Droplets with Nile Red (Live Cells)
Materials:
-
Nile Red stock solution (1 mg/mL in DMSO or acetone)[6]
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Live-cell imaging dish or chambered coverglass
Procedure:
-
Cell Seeding: Seed cells on a live-cell imaging dish and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of Nile Red in cell culture medium. A final concentration of 1 µg/mL is a good starting point, but this may need to be optimized for your cell type.[16]
-
Staining: Remove the culture medium from the cells and wash once with PBS. Add the Nile Red working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[6][17]
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove excess dye and reduce background fluorescence.[16]
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets for Nile Red (e.g., excitation at 552 nm and emission at 636 nm in a lipid-rich environment).[5]
Protocol 2: Staining of Intracellular Lipid Droplets with BODIPY 493/503 (Live Cells)
Materials:
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
Serum-free cell culture medium or PBS
-
Live-cell imaging dish or chambered coverglass
Procedure:
-
Cell Seeding: Culture cells on coverslips or in imaging dishes to the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of BODIPY 493/503 in serum-free medium or PBS at a final concentration of 1-2 µM.[1]
-
Staining: Remove the culture medium and wash the cells with PBS. Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[1]
-
Washing: Wash the cells twice with PBS.
-
Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for BODIPY 493/503 (Excitation/Emission: ~493/503 nm).[1]
Protocol 3: Assessment of Cytotoxicity (IC50 Determination) using MTT Assay
Materials:
-
96-well cell culture plates
-
Test compounds (this compound and alternatives)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the compounds).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
While this compound has historical significance in biological staining, its inherent limitations, particularly its high cytotoxicity, warrant careful consideration. For applications requiring high sensitivity, specificity, and minimal perturbation of cellular processes, especially in live-cell imaging, alternatives like BODIPY 493/503 and Nile Red offer significant advantages. BODIPY 493/503 excels in providing a bright and specific signal for neutral lipid droplets, though its photostability is a concern for long-term imaging. Nile Red offers the unique advantage of solvatochromism for differentiating lipid types but can suffer from spectral bleed-through. The choice of the optimal fluorescent probe will ultimately depend on the specific experimental requirements, and researchers are encouraged to perform their own validation experiments using the protocols provided in this guide to ensure the selection of the most appropriate tool for their research.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. Nile Blue [omlc.org]
- 4. thno.org [thno.org]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. emulatebio.com [emulatebio.com]
- 7. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 8. Extreme dark cytotoxicity of Nile Blue A in normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nile-Red-Based Fluorescence Probe for Selective Detection of Biothiols, Computational Study, and Application in Cell Imaging [mdpi.com]
- 10. Nile Red binding to HepG2 cells: an improved assay for in vitro studies of hepatosteatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Far-red/NIR BODIPY probes in focus: tailored strategies for organelle-specific imaging and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01531F [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 17. Lipid droplet staining with Nile red [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Nile Blue Chloride: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of Nile blue chloride, a common laboratory stain, is crucial for ensuring personnel safety and environmental protection. This guide provides detailed procedures for its handling and disposal, in line with established laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its potential hazards. While some safety data sheets (SDS) indicate that the substance does not meet the criteria for classification as hazardous under Regulation (EC) No 1272/2008, it is recommended to handle all chemicals with caution.[1] The hazards of this material may not have been thoroughly investigated.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles.[3]
-
Hand Protection: Chemically resistant gloves are required.
-
Respiratory Protection: For solids, use a dust respirator or work in a well-ventilated area to avoid generating dust.[4]
-
Protective Clothing: A lab coat is mandatory to prevent skin contact.
Storage and Handling:
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[2][4]
-
Avoid creating dust when handling the solid form.[6]
-
Wash hands thoroughly after handling.[6]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
-
Minor Spills:
-
Major Spills:
Disposal Protocol for this compound
All laboratory chemical waste should be treated as hazardous unless confirmed to be non-hazardous.[7] The disposal of this compound must adhere to local, state, and federal regulations.[2] Do not allow the product to enter drains, groundwater, or sewage systems.[2]
Objective: To outline the safe and compliant disposal of this compound waste.
Materials:
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Hazardous waste container (clearly labeled, chemically compatible, leak-proof)[9]
-
Hazardous waste tag
Procedure:
-
Waste Identification: All waste containing this compound, including contaminated labware (e.g., pipette tips, tubes), spill cleanup materials, and unused or expired product, must be disposed of as chemical waste.
-
Segregation:
-
Containment:
-
Labeling:
-
Attach a hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by percentage or volume, even non-hazardous components like water.[10]
-
-
Storage:
-
Disposal Request:
Key Hazard and Disposal Information
The following table summarizes critical safety and disposal information for this compound.
| Parameter | Information | Source(s) |
| CAS Number | 2381-85-3 | [1][2] |
| Appearance | Powder | |
| Known Hazards | May be irritating to mucous membranes and upper respiratory tract. Potential for harm through inhalation, ingestion, or skin contact. | [6] |
| PPE | Safety glasses/goggles, gloves, lab coat, dust respirator for solids. | [3][4] |
| Incompatibilities | Strong oxidizers. | [11] |
| Spill Cleanup | Use dry methods for solids. Treat all spill cleanup materials as hazardous waste. | [4][8] |
| Disposal Method | Collect in a labeled, sealed container as hazardous chemical waste. Do not dispose of down the drain. | [2][10] |
| Regulatory Body | Disposal must comply with EPA (or equivalent local/state) regulations. | [12] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. echemi.com [echemi.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. lobachemie.com [lobachemie.com]
- 6. ucplchem.com [ucplchem.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. vumc.org [vumc.org]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. carlroth.com [carlroth.com]
- 12. danielshealth.com [danielshealth.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Nile Blue Chloride
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Nile blue chloride, including detailed operational and disposal plans to foster a culture of safety and build trust in your laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin | Impervious, fire/flame-resistant clothing | Wear suitable protective clothing to avoid skin contact.[1][2][3] |
| Chemical-resistant gloves | Nitrile rubber (NBR) gloves with a material thickness of >0.11 mm are recommended.[4] A breakthrough time of >480 minutes (permeation: level 6) is advised.[4] Always inspect gloves for degradation before use and wash hands after removal.[2][3] | |
| Respiratory | Full-face respirator or N95 (US) respirator | Use if exposure limits are exceeded, if irritation occurs, or when generating dust.[1][2] Ensure adequate ventilation in the handling area.[1][5] |
Operational Plan: Step-by-Step Handling Protocol
Following a standardized operational procedure is critical for the safe handling of this compound.
-
Preparation :
-
Handling :
-
Storage :
Accidental Release and First Aid
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Accidental Release Measures:
-
Minor Spills :
-
Major Spills :
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][5][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][6] Seek medical attention if irritation develops.[6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[8] Never give anything by mouth to an unconscious person.[9] Call a physician or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.
-
Waste Characterization : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and national regulations.[5][10]
-
Containerization : Collect waste in a suitable, closed, and clearly labeled container.[1][3]
-
Disposal Method :
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com [carlroth.com]
- 5. ucplchem.com [ucplchem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
